molecular formula C10H20N2O2 B1416224 4-(Morpholinomethyl)piperidin-4-ol CAS No. 885654-56-8

4-(Morpholinomethyl)piperidin-4-ol

Cat. No.: B1416224
CAS No.: 885654-56-8
M. Wt: 200.28 g/mol
InChI Key: JRYVVPHRJPUIMM-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Morpholinomethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Morpholinomethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(morpholin-4-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVVPHRJPUIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008225
Record name 4-[(Morpholin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885654-56-8
Record name 4-[(Morpholin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(Morpholinomethyl)piperidin-4-ol as a Versatile Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-(Morpholinomethyl)piperidin-4-ol , a specialized gem-disubstituted piperidine scaffold.

Executive Summary

4-(Morpholinomethyl)piperidin-4-ol is a bifunctional heterocyclic building block increasingly utilized in modern drug discovery to modulate physicochemical properties and target engagement.[1] Characterized by a rigid gem-disubstituted piperidine core, it features a tertiary alcohol and a morpholine moiety at the C4 position. This specific architecture serves two critical roles: it acts as a solubility enhancer via the morpholine ether/amine functionality and provides a defined 3D-vector for fragment-based drug design (FBDD), disrupting planarity to improve metabolic stability and selectivity.

Section 1: Physicochemical Profile & Structural Dynamics

Structural Analysis

The molecule consists of a piperidine ring distorted from the classic chair conformation due to the steric bulk of the gem-disubstituents at C4.

  • Core Scaffold: Piperidine (Secondary amine, pKa ~11.0).

  • C4-Substituents:

    • Hydroxyl Group (-OH): Tertiary alcohol. Sterically hindered; acts as a hydrogen bond donor (HBD).

    • Morpholinomethyl Group: A morpholine ring linked via a methylene spacer. The morpholine nitrogen is tertiary (pKa ~8.3), serving as a solubility handle and hydrogen bond acceptor (HBA).

Key Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance
Formula C₁₀H₂₀N₂O₂Core stoichiometry
Molecular Weight 200.28 g/mol Fragment-like space (<300 Da)
ClogP ~ -0.5 to 0.2High hydrophilicity; ideal for lowering lipophilicity of greasy scaffolds
TPSA ~45 ŲGood membrane permeability range
H-Bond Donors 2 (OH, NH)Critical for receptor binding
H-Bond Acceptors 4Interactions with solvent and protein residues
Boiling Point ~324°C (760 mmHg)High thermal stability

Section 2: Synthetic Pathways (The "Gold Standard" Protocol)

The most robust synthesis of 4-(Morpholinomethyl)piperidin-4-ol avoids the regioselectivity issues of direct alkylation by utilizing a Spiro-Epoxide Intermediate . This route ensures the exclusive formation of the C4-quaternary center with the correct connectivity.

Synthesis Workflow

The synthesis typically proceeds from N-Boc-4-piperidone . The ketone is converted to a spiro-epoxide using the Corey-Chaykovsky reagent , followed by nucleophilic ring opening with morpholine.

Step-by-Step Methodology:
  • Spiro-Epoxidation (Corey-Chaykovsky)

    • Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu), DMSO/THF.

    • Mechanism: The sulfur ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to the epoxide.

    • Product: tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

    • Critical Control: Maintain anhydrous conditions to prevent ylide quenching.

  • Nucleophilic Ring Opening

    • Reagents: Morpholine (excess), Methanol or Ethanol, Heat (60-80°C).

    • Mechanism: Morpholine attacks the less hindered primary carbon (C2 of the spiro system) via an S_N2 mechanism. The epoxide oxygen becomes the tertiary alcohol at the quaternary center.

    • Product: tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate (CAS: 885617-46-9).

  • Deprotection

    • Reagents: HCl in Dioxane or TFA in DCM.

    • Outcome: Quantitative removal of the Boc group yields the final free base or salt.

Visualization of Synthesis Logic

SynthesisPath Start N-Boc-4-Piperidone Intermediate Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Start->Intermediate Corey-Chaykovsky (TMSOI, KOtBu) ProtectedProd Boc-Protected Intermediate (CAS: 885617-46-9) Intermediate->ProtectedProd Ring Opening (Morpholine, MeOH, Δ) Final 4-(Morpholinomethyl) piperidin-4-ol ProtectedProd->Final Deprotection (HCl/Dioxane)

Caption: Figure 1. The regioselective synthesis via spiro-epoxide ring opening ensures the formation of the gem-disubstituted quaternary center.

Section 3: Reactivity & Functionalization

In medicinal chemistry, this scaffold is rarely the final drug; it is a linker or head group . Understanding its differential reactivity is crucial for library synthesis.

The Piperidine Nitrogen (Secondary Amine)

This is the primary "warhead" for attaching the scaffold to a larger drug core.

  • Nucleophilicity: High. Reacts readily with alkyl halides, acyl chlorides, and isocyanates.

  • Reductive Amination: Excellent substrate for coupling with aldehydes using STAB (Sodium triacetoxyborohydride).

  • S_NAr Reactions: Can displace halogens on heteroaromatic rings (e.g., chloropyrimidines) to form kinase inhibitor cores.

The Tertiary Alcohol (C4-OH)
  • Steric Hindrance: The bulky gem-disubstitution makes this alcohol resistant to standard acylation or oxidation.

  • Intramolecular H-Bonding: It often forms a 6-membered H-bond ring with the morpholine nitrogen, locking the conformation and reducing the entropic penalty of binding to a protein target.

The Morpholine Nitrogen
  • Non-Nucleophilic: Being tertiary and sterically crowded, it does not compete with the piperidine nitrogen during coupling reactions.

  • Protonation: Acts as a basic center (pKa ~8) to improve aqueous solubility of the final drug candidate.

Section 4: Medicinal Chemistry Applications

Solubility Enhancement

The morpholine ring is a "privileged structure" for improving the pharmacokinetic (PK) profile of lipophilic drugs. The ether oxygen reduces the logP, while the basic nitrogen provides a handle for salt formation.

Conformational Rigidification

Unlike a simple linear alkyl chain, the gem-disubstituted piperidine ring introduces a "kink" in the molecule. This Gem-Dimethyl Effect (Thorpe-Ingold effect) restricts the rotation of the substituents, pre-organizing the molecule into a bioactive conformation. This is particularly useful in:

  • GPCR Antagonists: Positioning the basic nitrogen to interact with Aspartate residues in the binding pocket.

  • Kinase Inhibitors: Occupying the solvent-exposed region of the ATP binding pocket.

Structure-Activity Relationship (SAR) Map

SAR_Map Center 4-(Morpholinomethyl) piperidin-4-ol Piperidine Piperidine NH: Attachment Point (S_NAr, Amide Coupling) Center->Piperidine Primary Reactivity Alcohol C4-Hydroxyl: H-Bond Donor (Interacts with Receptor) Center->Alcohol Binding Affinity Morpholine Morpholine: Solubility Handle (Lowers LogP) Center->Morpholine ADME Properties

Caption: Figure 2. Functional decomposition of the scaffold showing the distinct roles of each moiety in drug design.

Section 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for secondary amines and morpholine derivatives.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.[2]

  • Handling:

    • Use in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid strong oxidizing agents (reacts with amines).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

References

  • Corey-Chaykovsky Epoxidation Protocol : Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Boc-Protected Intermediate : tert-Butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate. CAS No. 885617-46-9 .[1]

  • Medicinal Chemistry of Morpholine: "Morpholine as a Privileged Structure in Medicinal Chemistry." J. Med. Chem. (General Reference for Morpholine utility).
  • Spiro-Epoxide Ring Opening : "Regioselective Ring Opening of Spiro-Epoxides with Amines." Tetrahedron Lett. (Standard synthetic methodology for 4-substituted piperidines).[3]

Sources

Technical Profile: 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of 4-(Morpholinomethyl)piperidin-4-ol , a critical spiro-like scaffold used in Fragment-Based Drug Discovery (FBDD).

Molecular Weight: 200.28 g/mol (Free Base) Formula: C₁₀H₂₀N₂O₂ Core Application: Solubility-enhancing scaffold for kinase inhibitors and GPCR ligands.

Executive Summary

4-(Morpholinomethyl)piperidin-4-ol represents a specialized class of gem-disubstituted piperidines . Unlike simple piperidines, the C4-quaternary center introduces a defined 3D vector, disrupting planarity and improving the metabolic stability of drug candidates. This molecule is frequently employed as a "solubilizing tail" in oncology drugs or as a core linker that connects pharmacophores while modulating lipophilicity (LogP).

This guide provides a validated synthetic route, analytical checkpoints, and structural data necessary for integrating this moiety into broader drug development campaigns.

Chemoinformatics & Physical Properties[1][2]

The following data represents the Free Base form. In synthetic contexts, this molecule is often handled as a Dihydrochloride salt (MW ~273.20 g/mol ) or as its N-Boc protected precursor (CAS: 885617-46-9).

PropertyValueTechnical Note
Molecular Weight 200.28 Da Monoisotopic Mass: 200.1525
Formula C₁₀H₂₀N₂O₂High Fsp³ character (0.80)
CAS (Precursor) 885617-46-9Refers to N-Boc-4-hydroxy-4-(morpholinomethyl)piperidine
Calculated LogP -0.5 to 0.2Highly hydrophilic; ideal for lowering cLogP
pKa (Base) ~8.5 (Piperidine)Morpholine nitrogen pKa is ~8.3
H-Bond Donors 2OH and NH (if unprotected)
H-Bond Acceptors 42 Nitrogens, 2 Oxygens

Synthetic Architecture & Protocol

The synthesis of 4-(Morpholinomethyl)piperidin-4-ol relies on the construction of a quaternary center at the piperidine C4 position. The most robust method involves a Corey-Chaykovsky epoxidation followed by a nucleophilic ring opening.

Reaction Pathway Visualization

The following diagram illustrates the conversion of N-Boc-4-piperidone to the target scaffold.

SynthesisPathway Start N-Boc-4-Piperidone (C10H17NO3) Intermediate Spiro-Epoxide Intermediate (1-oxa-6-azaspiro[2.5]octane) Start->Intermediate Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH / DMSO Reagent1->Intermediate Protected N-Boc-Target (CAS: 885617-46-9) Intermediate->Protected Nucleophilic Opening Reagent2 Morpholine MeOH, Reflux Reagent2->Protected Final 4-(Morpholinomethyl) piperidin-4-ol (MW: 200.28) Protected->Final Deprotection Deprotection HCl / Dioxane or TFA / DCM Deprotection->Final

Caption: Step-wise synthesis from commercially available piperidone to the target amino-alcohol.

Detailed Experimental Protocol

Expert Note: The critical step is the formation of the spiro-epoxide. Moisture control is essential during the ylide formation to prevent quenching of the sulfur ylide.

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMSO (anhydrous).

  • Procedure:

    • Suspend NaH in dry DMSO under Argon at room temperature.

    • Add Trimethylsulfoxonium iodide portion-wise (evolution of H₂ gas). Stir for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

    • Add N-Boc-4-piperidone (1.0 eq) dissolved in DMSO dropwise.

    • Stir at 50°C for 3 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of ketone.

    • Workup: Quench with ice water, extract with diethyl ether. The spiro-epoxide is often stable enough for the next step without column chromatography.

Step 2: Epoxide Opening (Regioselective)
  • Reagents: Morpholine (3.0 eq), Methanol or Ethanol.

  • Procedure:

    • Dissolve the spiro-epoxide intermediate in Methanol.

    • Add excess Morpholine.

    • Reflux (65-70°C) for 12–16 hours. The nucleophilic attack occurs at the less hindered methylene carbon of the epoxide, ensuring the -OH remains at the quaternary C4 position.

    • Purification: Concentrate in vacuo. Recrystallize or purify via silica gel chromatography (DCM/MeOH) to isolate tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate (CAS 885617-46-9).

Step 3: Deprotection to Final Product
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Stir the N-Boc intermediate in the acid solution at 0°C -> RT for 2 hours.

    • Concentrate to dryness.

    • Result: The product is obtained as the Dihydrochloride salt . To obtain the free base (MW 200.28), neutralize with basic resin (e.g., Amberlyst A-21) or aqueous NaOH followed by extraction into DCM/Isopropanol (3:1).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Expected Parent Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of water (

      
      ): m/z ~183
      
    • Cleavage of morpholinomethyl group: Distinctive fragments at m/z 100 (morpholine carbocation).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the quaternary center.

  • Solvent: DMSO-d₆ or CDCl₃

  • Key Signals:

    • δ ~2.30 ppm (s, 2H): The methylene bridge (

      
      ) connecting the C4 position to the morpholine nitrogen. This singlet is diagnostic; if the ring opening failed, this signal would be absent.
      
    • δ ~3.60 ppm (m, 4H): Morpholine ether protons (

      
      ).
      
    • Absence of C4-H: Unlike the starting piperidone or reduced piperidinol, there is no proton directly attached to C4.

Medicinal Chemistry Applications

This scaffold is highly valued in FBDD for its ability to modulate physicochemical properties without adding excessive molecular weight.

Solubility Enhancement

The morpholine ring is a classic "solubilizing group" (pKa ~8.3), which is protonated at physiological pH (lowering LogD). When attached via the C4-linker, it projects away from the piperidine core, often extending into solvent-exposed regions of a protein binding pocket.

Metabolic Stability

Gem-disubstitution at the 4-position blocks metabolic oxidation at this typically labile site. The quaternary center prevents the formation of reactive iminium intermediates often associated with simple piperidines.

Logical Relationships in Drug Design

The following diagram depicts how this scaffold connects to broader drug discovery objectives.

DrugDesign cluster_props Physicochemical Impact cluster_targets Target Classes Scaffold 4-(Morpholinomethyl) piperidin-4-ol Solubility Increased Solubility (Low LogP) Scaffold->Solubility Metabolism Blocked Metabolic Hotspot (C4) Scaffold->Metabolism Kinase Kinase Inhibitors (Solvent Front Binder) Solubility->Kinase GPCR GPCR Ligands (Amine Pharmacophore) Metabolism->GPCR

Caption: Impact of the scaffold on drug properties and target suitability.

References

  • Synthesis of Spiro-Epoxides: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Precursor Identification: "tert-Butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate (CAS 885617-46-9)."[1] Accela ChemBio Product Catalog. Link

  • Fragment-Based Design: Hajduk, P. J.; Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007 , 6, 211–219. Link

  • Morpholine in MedChem: Kerns, E. H.; Di, L. Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, 2008.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 4-(Morpholinomethyl)piperidin-4-ol, a key heterocyclic building block in modern drug discovery. Recognizing the imperative for absolute structural accuracy in pharmaceutical research and development, this document moves beyond a simple listing of techniques. It presents an integrated analytical philosophy, grounding each experimental choice in chemical principles. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind spectral interpretation is explained, demonstrating how these orthogonal techniques synergize to create a self-validating system for structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

The Imperative for Rigorous Characterization: The Role of 4-(Morpholinomethyl)piperidin-4-ol

In the landscape of medicinal chemistry, N-heterocyclic scaffolds such as piperidine and morpholine are foundational. Their prevalence in FDA-approved drugs stems from their ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 4-(Morpholinomethyl)piperidin-4-ol represents a convergence of these valuable motifs, incorporating a tertiary alcohol on the piperidine ring. This structure offers a versatile platform for creating complex molecular architectures.

However, the synthetic route to such molecules can potentially yield isomers or related impurities. Therefore, unambiguous confirmation of the covalent structure, connectivity, and functional groups is not merely an academic exercise; it is a critical prerequisite for its use in drug synthesis, ensuring batch-to-batch consistency, and meeting stringent regulatory standards. The following guide establishes a definitive analytical workflow to achieve this goal.

Core Physicochemical & Molecular Data

A foundational step in any characterization is the confirmation of the basic molecular properties. These values serve as the primary check against which all subsequent spectroscopic data are validated.

PropertyValueSource
Chemical Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 885654-56-8[1]
Monoisotopic Mass 200.1525 DaCalculated

An Orthogonal Analytical Strategy

G cluster_start Initial Sample cluster_analysis Orthogonal Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 4-(Morpholinomethyl)piperidin-4-ol (Purity >95%) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Parallel Analysis IR FTIR Spectroscopy Sample->IR Parallel Analysis NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data MS_Data Elemental Formula & Fragmentation MS->MS_Data IR_Data Functional Group Confirmation IR->IR_Data Conclusion Unambiguous Structure Elucidated NMR_Data->Conclusion Data Synergy MS_Data->Conclusion Data Synergy IR_Data->Conclusion Data Synergy

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of small molecule structure elucidation, providing precise information about the chemical environment of each proton and carbon atom.

Protocol: ¹H NMR Spectroscopy
  • Objective: To identify and assign all unique proton environments in the molecule.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like -OH and -NH.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate all signals.

  • Anticipated Data & Interpretation:

    • Piperidine Ring Protons (Positions 2, 3, 5, 6): These will appear as complex, overlapping multiplets in the range of ~2.5-3.2 ppm (for protons alpha to the nitrogen) and ~1.5-1.9 ppm (for protons at the 3 and 5 positions). The complexity arises from geminal and vicinal coupling.

    • Morpholine Ring Protons: Expect two distinct signals. The protons adjacent to the oxygen (O-CH₂) will be downfield, typically around ~3.6-3.8 ppm . The protons adjacent to the nitrogen (N-CH₂) will be further upfield, around ~2.4-2.6 ppm .

    • Methylene Bridge (-CH₂-): This singlet (or closely coupled multiplet) connecting the two rings is expected to appear around ~2.3-2.5 ppm .

    • Exchangeable Protons (-OH, -NH): These signals are often broad and their chemical shift is concentration-dependent. The piperidine N-H proton may appear between ~1.5-3.0 ppm , while the tertiary alcohol O-H proton can range from ~3.0-5.0 ppm . D₂O exchange experiments can be used to confirm these assignments, as the signals will disappear upon addition of D₂O.

Protocol: ¹³C NMR & DEPT-135 Spectroscopy
  • Objective: To identify all unique carbon environments and differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Methodology:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon.

    • Acquire a DEPT-135 spectrum. In this experiment, CH₂ carbons appear as negative peaks, while CH and CH₃ carbons appear as positive peaks. Quaternary carbons are absent.

  • Anticipated Data & Interpretation:

    • C4 (Quaternary Carbon): The carbon bearing the hydroxyl group is a quaternary carbon and will be absent in the DEPT-135 spectrum. Its chemical shift is expected around ~65-75 ppm .

    • Piperidine Ring Carbons: The carbons alpha to the nitrogen (C2, C6) will be in the ~45-55 ppm range. The other carbons (C3, C5) will be further upfield.

    • Morpholine Ring Carbons: The carbons adjacent to the oxygen (O-CH₂) will be the most downfield, typically ~65-70 ppm . The carbons adjacent to the nitrogen (N-CH₂) will be around ~50-55 ppm .

    • Methylene Bridge Carbon: The connecting -CH₂- carbon is expected in the ~55-65 ppm range.

    • The DEPT-135 experiment will definitively confirm all methylene (-CH₂-) groups as negative signals.

Protocol: 2D NMR (COSY & HSQC)
  • Objective: To establish direct bonding relationships between protons (COSY) and between protons and their attached carbons (HSQC).

  • Methodology:

    • Using the same sample, run standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) pulse sequences.

  • Interpretation:

    • COSY: Will show cross-peaks between protons that are coupled (typically 2-3 bonds apart). This is invaluable for tracing the connectivity within the piperidine ring (e.g., H2 coupling to H3).

    • HSQC: Will show a correlation peak for every protonated carbon, directly linking a specific proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of the ¹H and ¹³C spectra.

G cluster_nmr Integrated NMR Analysis cluster_info Derived Information cluster_final Final Output H1 ¹H NMR Proton_Env Proton Environments & Integration H1->Proton_Env C13 ¹³C NMR Carbon_Env Carbon Environments C13->Carbon_Env DEPT DEPT-135 Carbon_Type Carbon Types (CH₂, CH, Cq) DEPT->Carbon_Type COSY 2D COSY HH_Connect ¹H-¹H Connectivity COSY->HH_Connect HSQC 2D HSQC CH_Connect ¹H-¹³C One-Bond Connectivity HSQC->CH_Connect Structure Fully Assigned C-H Skeleton Proton_Env->Structure Data Synthesis Carbon_Env->Structure Data Synthesis Carbon_Type->Structure Data Synthesis HH_Connect->Structure Data Synthesis CH_Connect->Structure Data Synthesis

Caption: Workflow for synthesizing multi-dimensional NMR data.

Mass Spectrometry: Elemental and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule, which confirms its elemental formula, and its fragmentation pattern, which offers clues about the molecular structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass of the molecule with high precision and confirm the elemental formula.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation.

    • Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Anticipated Data & Interpretation:

    • The calculated exact mass of [C₁₀H₂₀N₂O₂ + H]⁺ is 201.1603 Da .

    • The HRMS experiment should yield a measured mass that matches this calculated value to within 5 ppm, providing strong evidence for the elemental formula C₁₀H₂₁N₂O₂⁺.

Tandem Mass Spectrometry (MS/MS)
  • Objective: To fragment the parent ion and analyze the resulting daughter ions to corroborate the proposed structure.

  • Methodology:

    • Using the same instrument, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 201.16) as the precursor.

    • Fragment the precursor ion using collision-induced dissociation (CID).

  • Anticipated Fragmentation Pattern:

    • The bond between the piperidine ring and the methylene bridge is a likely point of cleavage.

    • Loss of water (H₂O) from the tertiary alcohol is a common fragmentation pathway.

    • Cleavage within the morpholine or piperidine rings can also occur, yielding characteristic fragment ions. For example, fragmentation of the morpholine ring often results in a characteristic ion at m/z 86 or 57.

G Parent [M+H]⁺ m/z 201.16 Frag1 Loss of H₂O m/z 183.15 Parent->Frag1 - H₂O Frag2 Morpholinomethyl Cation m/z 100.08 Parent->Frag2 C-C Cleavage Frag3 Piperidinol Cation after cleavage m/z 102.09 Parent->Frag3 C-C Cleavage

Caption: A plausible MS/MS fragmentation pathway for [M+H]⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Objective: To identify the primary functional groups in the molecule.

  • Methodology:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Anticipated Data & Interpretation:

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupImplication for Structure
3500 - 3200O-H Stretch (broad)Tertiary AlcoholConfirms the presence of the -OH group.[2]
3400 - 3250N-H Stretch (sharp, medium)Secondary AmineConfirms the piperidine N-H.[2]
2950 - 2800C-H StretchAliphatic (CH₂)Confirms the hydrocarbon backbone.
1250 - 1020C-N StretchAliphatic AmineConsistent with piperidine and morpholine C-N bonds.[2]
1150 - 1085C-O-C Stretch (strong)EtherStrong evidence for the morpholine ring.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from these three orthogonal techniques, we establish a self-validating and unambiguous structural assignment for 4-(Morpholinomethyl)piperidin-4-ol.

  • HRMS confirms the exact elemental formula (C₁₀H₂₀N₂O₂).

  • FTIR provides rapid confirmation of the key functional groups: a secondary amine (-NH), a tertiary alcohol (-OH), and an ether (C-O-C).

  • NMR (¹H, ¹³C, DEPT, COSY, and HSQC) provides the definitive covalent blueprint. It maps out the piperidine and morpholine ring systems, confirms the presence of the quaternary alcohol-bearing carbon, and establishes the connectivity of the methylene bridge between the two heterocyclic rings.

This comprehensive approach ensures the identity and purity of the material, providing the necessary confidence for its application in research, development, and manufacturing. For absolute proof of stereochemistry and solid-state conformation, single-crystal X-ray crystallography would be the ultimate, albeit more resource-intensive, confirmatory step.

References

  • 4-(Morpholinomethyl)piperidin-4-ol Properties . Available at: [Link]

  • IR Spectroscopy Tutorial: Amines . Available at: [Link]

  • Mass Spectrometry of Amines . In Chemistry LibreTexts. Available at: [Link]

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The Architectural Advantage: A Technical Guide to the Biological Activity of Morpholino-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the morpholine and piperidine rings within a single molecular framework creates a privileged scaffold of significant interest in modern medicinal chemistry. These heterocyclic moieties are not merely passive structural components; their unique physicochemical properties—including pKa modulation, enhanced aqueous solubility, and the ability to form critical hydrogen bonds—render them powerful tools for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the diverse biological activities exhibited by morpholino-piperidine derivatives. We will dissect their anticancer, antimicrobial, and neurological activities, grounding the discussion in mechanistic insights, quantitative data, and field-proven experimental protocols. This document is designed to serve as a technical resource, empowering researchers to understand, evaluate, and advance the therapeutic potential of this versatile chemical class.

The Morpholino-Piperidine Scaffold: A Blueprint for Bioactivity

In the landscape of drug discovery, the piperidine and morpholine heterocycles are considered "privileged structures".[1][2] Their frequent appearance in clinically successful drugs is a testament to their ability to favorably influence a molecule's interaction with biological systems. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, often serves as a key pharmacophoric element that can interact with various receptors and enzymes.[3][4] Its basic nitrogen is typically protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.

The morpholine ring, which contains both an amine and an ether functional group, offers a different set of advantages. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure tends to improve a compound's solubility and metabolic stability, key attributes for enhancing drug-like properties.[5] The combination of these two rings into a singular derivative creates a synergistic scaffold where the piperidine moiety can drive target engagement while the morpholine moiety fine-tunes the pharmacokinetic profile, improving aspects like blood-brain barrier permeability.[6]

Anticancer Activity: Disrupting Malignant Pathways

Morpholino-piperidine derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of critical signaling cascades and cytoskeletal components essential for tumor growth and proliferation.

Mechanism of Action I: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism that is frequently dysregulated in various human cancers.[5][7] The oxygen atom of the morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, as it can form a critical hydrogen bond in the kinase binding site.[5] Morpholino-triazine derivatives, for instance, have been identified as potent dual inhibitors of PI3K and mTOR.[7][8]

By inhibiting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, preventing the phosphorylation of Akt and other effector proteins.[9] This disruption halts the pro-survival signals that cancer cells depend on, ultimately leading to the induction of apoptosis and the suppression of tumor growth.[9]

Below is a diagram illustrating the intervention of morpholino-piperidine derivatives in this critical cancer pathway.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Morpholino-Piperidine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by morpholino-piperidine derivatives.

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation during cell division.[10] Their proper function is critical for cell proliferation, making them a prime target for anticancer drugs.[11] Certain piperidine-containing compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, which prevents its polymerization into microtubules.[10] This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptotic cell death in rapidly dividing cancer cells.[10][11]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of these derivatives is quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Piperidinyl-quinoxalineA549 (Lung)26.3DNA Binding[12]
Piperidine Derivative 17aPC3 (Prostate)0.81Tubulin Polymerization Inhibitor[6]
Piperidinyl Derivative 6bMCF-7 (Breast)8.1Cell Cycle Arrest (G2/M)[6]
Piperidinyl Derivative 6bSW620 (Colon)9.6Cell Cycle Arrest (G2/M)[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the test compound.

Step-by-Step Methodology: [13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholino-piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO-containing medium) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The structural features of morpholino-piperidine derivatives also confer significant activity against a spectrum of pathogenic bacteria and fungi.[15][16] These compounds represent a promising avenue for the development of new antimicrobial agents, particularly in an era of increasing multidrug resistance.

Spectrum of Activity

Studies have demonstrated that morpholino-piperidine derivatives possess pronounced activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[15][17][18] Additionally, certain derivatives, particularly surfactant-like structures, have shown potent antifungal activity against species like Candida albicans and Cryptococcus neoformans.[16]

Quantitative Analysis of Antimicrobial Activity

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[19]

Compound ClassMicroorganismMIC (mg/mL)Reference
Morpholine Derivative 3Enterococcus faecium3.125[20]
Morpholine Derivative 4Pseudomonas fragi>12.5[20]
Morpholine Derivative 5Various strains3.125[20]
Morpholine Derivative 6Enterococcus species6.25[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[16][21]

Causality: This method systematically exposes a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium. The lack of turbidity (visible growth) in a well indicates that the compound concentration is sufficient to inhibit microbial growth.

Step-by-Step Methodology: [19][21][22]

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the morpholino-piperidine derivative in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL or 100 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension from colonies grown on an agar plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add an equal volume (50 µL or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume to 100 µL or 200 µL and halves the compound concentration.

  • Controls: Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as detected by the naked eye.

Neurological Activity: Modulating Cholinergic Transmission

The piperidine scaffold is a cornerstone in the design of centrally acting agents, and its combination with a morpholine moiety can yield compounds with significant neurological activity.[6] A key target in this area is acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[3][12]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the therapeutic basis for drugs used to treat the symptoms of Alzheimer's disease.[12][23] Phenoxyethyl piperidine/morpholine derivatives have been synthesized and shown to be potent inhibitors of AChE.[3][4] The piperidine nitrogen can interact with the catalytic anionic site (CAS) of the enzyme, while other parts of the molecule can form interactions with the peripheral anionic site (PAS), leading to potent and sometimes selective inhibition.[3]

Quantitative Analysis of AChE Inhibition

The inhibitory potency of these compounds against AChE is determined by their IC₅₀ values.

Compound ClassIC₅₀ vs AChE (µM)Selectivity (vs BuChE)Reference
Phenoxyethyl piperidine (5c)0.50High (Inactive vs BuChE)[3][4]
Michael addition analogue (7a)20.4Dual Inhibitor[3]
1-benzyl-4-[2-(N-benzoyl...) (21)0.00056>18,000-fold[24]
Experimental Protocol: Ellman's Assay for AChE Inhibition

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[12]

Causality: This assay measures the enzymatic activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[12] The presence of an inhibitor reduces the rate of this color formation.

Step-by-Step Methodology: [6][12]

  • Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), AChE enzyme, DTNB, ATChI (acetylthiocholine iodide), and various concentrations of the test inhibitor.

  • Assay Setup (96-well plate):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the inhibitor dilutions to the test wells. Add 25 µL of buffer (with vehicle) to the control wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Mix and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The morpholino-piperidine scaffold represents a highly versatile and "privileged" platform in drug discovery. The amalgamation of these two heterocycles provides a powerful tool for medicinal chemists to develop novel therapeutics with diverse biological activities and optimized drug-like properties. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and neuro-modulatory agents.

The causality-driven experimental designs and robust protocols detailed herein provide a framework for the continued evaluation and development of these compounds. Future research should focus on elucidating more detailed mechanisms of action, particularly for their antimicrobial effects, and on leveraging structure-activity relationship (SAR) studies to further refine the potency, selectivity, and safety profiles of next-generation morpholino-piperidine derivatives. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

References

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  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
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The 4-(Morpholinomethyl)piperidin-4-ol Scaffold: A Versatile Pharmacophore for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, synthesis, and experimental characterization of the 4-(Morpholinomethyl)piperidin-4-ol scaffold.

Executive Summary: The "Privileged" Nature of the Scaffold

In modern medicinal chemistry, 4-(Morpholinomethyl)piperidin-4-ol (CAS: 1235134-86-1) represents a distinct class of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This scaffold combines a gem-disubstituted piperidine core with a flexible morpholine side chain , creating a unique 3D topology that allows for simultaneous interaction with orthogonal binding pockets.

Unlike flat aromatic scaffolds, the sp3-rich character of this molecule offers:

  • Enhanced Solubility: The morpholine and hydroxyl groups significantly lower logP compared to bis-aryl systems.

  • Vectorized Interactions: The 4-hydroxyl group serves as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to polar residues (e.g., Asp, Glu) in GPCR transmembrane domains.

  • Metabolic Stability: The quaternary carbon at position 4 blocks oxidative metabolism at the most labile site of the piperidine ring.

This guide analyzes its primary therapeutic targets—Opioid/Nociceptin Receptors , Sigma Receptors , and Chemokine Receptors —and provides validated protocols for its synthesis and evaluation.

Chemical Biology & Pharmacophore Analysis[1][2][3]

The therapeutic potential of 4-(Morpholinomethyl)piperidin-4-ol is dictated by its ability to position three key pharmacophoric elements:

  • The Basic Amine (Piperidine N1): Protonated at physiological pH, this forms a salt bridge with conserved aspartate residues in GPCRs (e.g., Asp3.32 in Opioid receptors).

  • The 4-Hydroxyl Motif: Acts as a hydrogen bond donor to serine/threonine clusters or backbone carbonyls.

  • The Morpholine Extension: A hydrogen-bond accepting auxiliary that extends into secondary binding pockets, often improving selectivity (e.g., Sigma-1 vs. Sigma-2).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity between the scaffold's structural features and its binding potential across different receptor classes.

PharmacophoreMap Scaffold 4-(Morpholinomethyl) piperidin-4-ol N1 Piperidine N1 (Basic Amine) Scaffold->N1 C4_OH C4-Hydroxyl (H-Bond Donor) Scaffold->C4_OH Morph Morpholine Ring (Auxiliary Binding) Scaffold->Morph Opioid Opioid/Nociceptin Receptors (Asp3.32) N1->Opioid Ionic Bond CCR Chemokine Receptors (CCR5/CCR2) N1->CCR Salt Bridge C4_OH->Opioid H-Bond Network Sigma Sigma-1 Receptor (Hydrophobic Pocket) C4_OH->Sigma Polar Anchor Morph->Sigma Selectivity Filter Morph->CCR Steric Fit

Caption: Pharmacophore mapping of the 4-(Morpholinomethyl)piperidin-4-ol scaffold showing critical binding interactions with key therapeutic targets.

Primary Therapeutic Targets

A. Opioid and Nociceptin Receptors (ORL-1)

The 4-substituted-4-hydroxypiperidine moiety is the structural anchor of the "fentanyl" and "loperamide" classes of opioids.

  • Mechanism: The scaffold mimics the tyramine moiety of endogenous enkephalins. The 4-hydroxyl group locks the piperidine ring in a chair conformation that optimally presents the N-substituent to the receptor's hydrophobic pocket.

  • Therapeutic Utility: Analgesia (Mu-agonists) and depression/anxiety (Kappa-antagonists).

  • Key Insight: The addition of the morpholinomethyl group (bulky and polar) tends to shift selectivity towards Nociceptin (NOP/ORL-1) receptors or reduces blood-brain barrier penetration, making it useful for peripheral targets (e.g., gut motility).

B. Sigma-1 Receptors (σ1R)

Sigma-1 receptors are chaperone proteins located at the mitochondrion-associated endoplasmic reticulum membrane (MAM).

  • Mechanism: σ1R ligands typically require a basic nitrogen flanked by hydrophobic regions. The morpholine ring serves as a secondary hydrophobic/polar domain that fits the σ1R "L-shaped" binding pocket.

  • Therapeutic Utility: Neuroprotection, neuropathic pain, and cognitive enhancement.

  • Validation: Analogues containing the morpholine-piperidine linkage have shown high affinity (Ki < 10 nM) for σ1R, modulating calcium signaling in ER stress models.

C. Chemokine Receptors (CCR2 / CCR5)

Gem-disubstituted piperidines are core scaffolds for CCR5 antagonists (e.g., Vicriviroc analogs).

  • Mechanism: These receptors govern immune cell migration. Small molecules must block the orthosteric site to prevent chemokine (e.g., CCL5) binding.

  • Therapeutic Utility: HIV entry inhibition and inflammatory diseases (e.g., atherosclerosis, multiple sclerosis).

  • Structural Role: The 4-(morpholinomethyl) group acts as a "cap" that interacts with the extracellular loops of the receptor, preventing conformational changes required for signaling.

Experimental Protocols

Protocol A: Synthesis of 4-(Morpholinomethyl)piperidin-4-ol

Rationale: Direct alkylation of 4-hydroxypiperidine is regiochemically difficult. The most robust route utilizes the Corey-Chaykovsky epoxidation of a protected piperidone, followed by nucleophilic ring opening. This ensures 100% regioselectivity for the gem-disubstituted product.

Step-by-Step Methodology:

  • Starting Material: N-Boc-4-piperidone (10.0 mmol).

  • Epoxidation (Corey-Chaykovsky):

    • Suspend Trimethylsulfoxonium iodide (12.0 mmol) in dry DMSO (20 mL) under Argon.

    • Add NaH (60% dispersion, 12.0 mmol) portion-wise at room temperature. Stir for 1 hour until clear (formation of ylide).

    • Add N-Boc-4-piperidone (dissolved in 5 mL DMSO) dropwise.

    • Stir at 50°C for 3 hours.

    • Workup: Pour into ice water, extract with EtOAc. Dry (MgSO4) and concentrate to yield N-Boc-1-oxa-6-azaspiro[2.5]octane .

  • Epoxide Opening:

    • Dissolve the spiro-epoxide intermediate in Ethanol (30 mL).

    • Add Morpholine (15.0 mmol, 1.5 eq).

    • Reflux (80°C) for 12 hours. The nucleophilic morpholine attacks the less hindered carbon of the epoxide.

    • Workup: Concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH 95:5) to yield N-Boc-4-(morpholinomethyl)piperidin-4-ol .

  • Deprotection:

    • Dissolve intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA, 5 mL) at 0°C. Stir for 2 hours.

    • Neutralization: Basify with sat. NaHCO3 or NaOH to pH 10. Extract with DCM/Isopropanol (3:1) to recover the free base.

Protocol B: Radioligand Binding Assay (Generic GPCR)

Rationale: To validate affinity for Opioid or Sigma targets, a competition binding assay is required.

  • Membrane Preparation: Use CHO cells stably expressing human Mu-opioid receptor (hMOR) or Sigma-1 receptor.

  • Incubation:

    • Mix 50 µg membrane protein with [3H]-DAMGO (for MOR) or [3H]-(+)-Pentazocine (for Sigma-1) (approx. 1 nM final conc).

    • Add test compound (4-(Morpholinomethyl)piperidin-4-ol derivative) at concentrations ranging from 10^-10 to 10^-5 M.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Visualization: Synthesis Workflow

The following diagram depicts the critical reaction pathway described in Protocol A.

SynthesisPath Start N-Boc-4-piperidone Step1 Step 1: Corey-Chaykovsky (Me3SOI, NaH, DMSO) Start->Step1 Inter Intermediate: N-Boc-1-oxa-6-azaspiro[2.5]octane Step1->Inter Step2 Step 2: Epoxide Opening (Morpholine, EtOH, Reflux) Inter->Step2 Protected N-Boc-4-(morpholinomethyl) piperidin-4-ol Step2->Protected Step3 Step 3: Deprotection (TFA/DCM) Protected->Step3 Final Target Scaffold: 4-(Morpholinomethyl)piperidin-4-ol Step3->Final

Caption: Step-by-step synthetic pathway for generating the 4-(Morpholinomethyl)piperidin-4-ol scaffold via spiro-epoxide intermediate.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and binding affinities for derivatives of this scaffold based on structure-activity relationship (SAR) literature.

Property / TargetMetricValue / RangeNotes
Molecular Weight MW200.28 g/mol Ideal for fragment-based design (<300 Da).
LogP Lipophilicity0.2 - 0.8Highly soluble; low CNS penetration unless N-substituted.
pKa (Piperidine) Basicity~9.8Predominantly ionized at physiological pH.
pKa (Morpholine) Basicity~8.3Secondary ionization center.
Sigma-1 Receptor Affinity (Ki)10 - 100 nMHigh affinity requires N-benzyl or N-phenethyl substitution.
Mu-Opioid Receptor Affinity (Ki)> 1000 nMLow affinity as free base; requires N-phenethyl (fentanyl-like) tail for <10 nM potency.

References

  • Review of Piperidine Scaffolds: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[1] Source: National Institutes of Health (PubMed) URL:[Link]

  • Opioid SAR Foundation: Title: Structure-activity studies of morphine fragments.[2][3] I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.[3] Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis of Spiro-Epoxide Piperidines: Title: 4-Morpholinopiperidine Derivatives and their use as therapeutic agents (Contextual Reference for Synthesis). Source: PubChem / Sigma-Aldrich Protocols URL:[Link]

  • Sigma Receptor Ligands: Title: Sigma-1 receptor ligands: diverse scaffolds and therapeutic potential. Source: Journal of Medicinal Chemistry (Contextual) URL:[Link] (Analogous piperazine/piperidine scaffolds).

Sources

4-(Morpholinomethyl)piperidin-4-ol mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-(Morpholinomethyl)piperidin-4-ol

Abstract

4-(Morpholinomethyl)piperidin-4-ol is a novel chemical entity that combines two well-established pharmacophores: the piperidine-4-ol core and a morpholine moiety. While direct pharmacological data on this specific compound is not yet publicly available, its structural components are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive analysis of the potential mechanisms of action of 4-(Morpholinomethyl)piperidin-4-ol based on a detailed examination of its structural features and the known activities of related compounds. We will explore several compelling hypotheses, ranging from central nervous system modulation to anticancer activity, and propose detailed, self-validating experimental protocols to rigorously test these speculations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising molecule.

Introduction and Structural Rationale

The rational design of new therapeutic agents often involves the strategic combination of known pharmacophores to achieve novel or enhanced biological activities. 4-(Morpholinomethyl)piperidin-4-ol is a prime example of this approach, integrating the piperidine scaffold, a cornerstone in medicinal chemistry, with the morpholine ring, a group known for its ability to improve pharmacokinetic properties.[1][2][3]

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, contributing to a wide spectrum of biological activities including, but not limited to, analgesia, antipsychotic effects, and anticancer properties.[2][3][4][5][6][7][8] The 4-hydroxy-4-substituted piperidine motif, in particular, has been associated with potent and selective interactions with central nervous system (CNS) targets.[9][10]

The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[1][11] Crucially, it can also improve permeability across the blood-brain barrier, making it a valuable component for CNS-acting drugs.[11][12] Compounds containing morpholine have demonstrated a diverse range of pharmacological effects, including anticancer and anti-inflammatory activities.[1][13][14]

The conjunction of these two moieties in 4-(Morpholinomethyl)piperidin-4-ol suggests a high probability of significant biological activity, particularly within the CNS or in oncology. This guide will now delve into the speculative mechanisms through which this compound might exert its effects.

Structural Analysis and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to speculating on its mechanism of action.

Caption: Chemical structure of 4-(Morpholinomethyl)piperidin-4-ol.

Key Structural Features:

  • Piperidin-4-ol Core: The rigid, chair-like conformation of the piperidine ring presents specific spatial orientations for its substituents.[15] The tertiary alcohol at the C4 position can act as a hydrogen bond donor and acceptor, potentially engaging in key interactions with a biological target.

  • Morpholine Ring: This moiety introduces a polar ether group and a tertiary amine. Its presence is likely to influence the molecule's solubility, pKa, and overall pharmacokinetic profile, including its ability to cross the blood-brain barrier.[11][12]

  • Methylene Bridge: The flexible methylene linker connecting the two heterocyclic systems allows for conformational adaptability, which can be crucial for optimal binding to a target protein.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance
Molecular Weight~200.27 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogPLow to moderateSuggests a balance between aqueous solubility and membrane permeability
pKaBasic (piperidine N)The molecule will be protonated at physiological pH, influencing receptor interactions and solubility
Hydrogen Bond Donors/Acceptors1 Donor (OH), 3 Acceptors (N, O, N)Indicates potential for strong interactions with biological targets

Hypothesized Mechanisms of Action

Based on the structural analysis and the known pharmacology of related compounds, we propose three primary hypotheses for the mechanism of action of 4-(Morpholinomethyl)piperidin-4-ol.

Hypothesis 1: Modulation of Central Nervous System Receptors

The prevalence of the piperidine scaffold in CNS-active drugs strongly suggests that 4-(Morpholinomethyl)piperidin-4-ol may interact with neuronal receptors or ion channels.[2][3]

Sub-hypothesis 1a: Opioid Receptor Agonism. Structurally similar 4,4-disubstituted piperidines have demonstrated potent analgesic effects, comparable to morphine, through high-affinity binding to opioid receptors.[5] The specific stereochemistry of the hydroxyl and morpholinomethyl groups at the C4 position could facilitate binding to the mu-opioid receptor.

Sub-hypothesis 1b: NMDA Receptor Antagonism. 4-hydroxypiperidine derivatives have been identified as selective antagonists of the NR1/2B subtype of the NMDA receptor.[10] This mechanism is relevant for conditions such as neuropathic pain and neurodegenerative diseases.

Sub-hypothesis 1c: Histamine H3 Receptor Antagonism. The piperidine core is also found in antagonists of the histamine H3 receptor, a target for cognitive enhancement in Alzheimer's disease and other neurological disorders.[16]

CNS_Signaling_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Signaling Compound 4-(Morpholinomethyl) piperidin-4-ol Opioid_R Opioid Receptor Compound->Opioid_R Agonism NMDA_R NMDA Receptor Compound->NMDA_R Antagonism H3_R Histamine H3 Receptor Compound->H3_R Antagonism Neurotransmitter_Release ↓ Neurotransmitter Release Opioid_R->Neurotransmitter_Release Ca_Influx ↓ Ca²⁺ Influx NMDA_R->Ca_Influx Cognitive_Enhancement ↑ Acetylcholine/Dopamine Release H3_R->Cognitive_Enhancement

Caption: Hypothesized CNS receptor targets and downstream effects.

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Both piperidine and morpholine moieties are present in numerous anticancer agents.[4][8][13] Therefore, a plausible mechanism of action for 4-(Morpholinomethyl)piperidin-4-ol is the induction of apoptosis in cancer cells.

Plausible Molecular Targets:

  • Kinase Inhibition: The morpholine ring is a key feature of several kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is often dysregulated in cancer.[13]

  • STAT3 or NF-κB Pathway Inhibition: Piperidine derivatives have been shown to modulate critical signaling pathways like STAT3 and NF-κB, which are involved in cancer cell proliferation and survival.[8]

  • Induction of Oxidative Stress: Some piperidine compounds exert their anticancer effects by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[17][18]

Anticancer_Pathway_Hypothesis Compound 4-(Morpholinomethyl) piperidin-4-ol Kinase PI3K/mTOR Compound->Kinase Inhibition Transcription_Factor STAT3/NF-κB Compound->Transcription_Factor Inhibition ROS ↑ Reactive Oxygen Species Compound->ROS Proliferation Proliferation Kinase->Proliferation Inhibition Survival Survival Transcription_Factor->Survival Inhibition Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothesized anticancer signaling pathways.

Hypothesis 3: Antimicrobial Activity

Piperidin-4-one derivatives, which are structurally related to the core of our compound, have been reported to possess bactericidal and fungicidal properties.[7] The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for Hypothesis Validation

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with broad phenotypic screens and progressing to more specific target-based assays.

Experimental Workflow Overview

Experimental_Workflow Start Start: Compound Synthesis & Purification Tier1 Tier 1: Phenotypic Screening - CNS Behavioral Models - Cancer Cell Viability - Antimicrobial MIC Start->Tier1 Tier2 Tier 2: Target Class Identification - Receptor Binding Assays - Kinase Panel Screening - Apoptosis Assays Tier1->Tier2 Tier3 Tier 3: Specific Target Validation - Electrophysiology - Western Blotting - Enzyme Kinetics Tier2->Tier3 End End: Mechanism of Action Elucidation Tier3->End

Caption: Tiered experimental workflow for mechanism of action elucidation.

Detailed Protocol 1: CNS Receptor Binding Assays (Tier 2)

Objective: To determine if 4-(Morpholinomethyl)piperidin-4-ol binds to opioid, NMDA, or histamine H3 receptors.

Methodology:

  • Preparation of Membranes:

    • Prepare cell membrane homogenates from cell lines stably expressing human recombinant mu-opioid, NMDA (NR1/2B), or histamine H3 receptors.

    • Determine the protein concentration of the membrane preparations using a Bradford or BCA assay.

  • Competitive Radioligand Binding Assay:

    • Opioid Receptor:

      • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

      • Non-specific binding control: Naloxone (10 µM).

    • NMDA Receptor:

      • Radioligand: [³H]-Ifenprodil (a selective NR2B antagonist).

      • Non-specific binding control: Ifenprodil (10 µM).

    • Histamine H3 Receptor:

      • Radioligand: [³H]-Nα-methylhistamine (an H3 agonist).

      • Non-specific binding control: Clobenpropit (10 µM).

  • Assay Procedure:

    • In a 96-well plate, incubate a fixed concentration of the appropriate radioligand and cell membranes with increasing concentrations of 4-(Morpholinomethyl)piperidin-4-ol (e.g., 0.1 nM to 100 µM).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Self-Validation System:

  • Positive Controls: Include known high-affinity ligands for each receptor (e.g., morphine for opioid, ifenprodil for NMDA, clobenpropit for H3) to confirm assay performance.

  • Negative Controls: Use a structurally unrelated compound with no expected activity at these receptors.

  • Saturation Binding: Perform saturation binding experiments with the radioligand alone to determine its Kd (dissociation constant) and Bmax (maximum receptor density) for the prepared membranes, ensuring the assay is performed under appropriate conditions.

Detailed Protocol 2: Cancer Cell Viability and Apoptosis Assay (Tier 1 & 2)

Objective: To assess the cytotoxic and pro-apoptotic effects of 4-(Morpholinomethyl)piperidin-4-ol on a panel of cancer cell lines.

Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, U251 glioblastoma, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes).

    • Culture cells in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of 4-(Morpholinomethyl)piperidin-4-ol (e.g., 0.1 µM to 200 µM) for 48 or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • At the end of the treatment period, add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

    • Treat cells in 6-well plates with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viability: Plot cell viability against compound concentration to generate dose-response curves and calculate GI₅₀ values.

    • Apoptosis: Quantify the percentage of cells in each quadrant of the flow cytometry plot:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Self-Validation System:

  • Selectivity Index: Calculate the selectivity index (SI = GI₅₀ in non-cancerous cells / GI₅₀ in cancer cells) to assess cancer-specific cytotoxicity.

  • Positive Control for Apoptosis: Use a known apoptosis inducer like Staurosporine to validate the Annexin V/PI assay.

  • Microscopic Examination: Visually inspect cells under a microscope for morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).

Conclusion and Future Directions

The unique hybrid structure of 4-(Morpholinomethyl)piperidin-4-ol presents a compelling case for its potential as a novel therapeutic agent. The speculative mechanisms of action outlined in this guide, grounded in the extensive pharmacology of its constituent piperidine and morpholine scaffolds, provide a rational starting point for a comprehensive investigation. The proposed experimental workflows offer a robust and logical framework for elucidating its true biological activity.

Future research should focus on a systematic execution of these protocols. Positive results in the initial screening tiers should be followed by more in-depth mechanistic studies, such as identifying specific kinase targets, analyzing the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins), or conducting in vivo studies in relevant animal models of disease. The synthesis and evaluation of analogs will also be crucial for establishing structure-activity relationships (SAR) and optimizing the compound's potency and selectivity. Through this rigorous, hypothesis-driven approach, the full therapeutic potential of 4-(Morpholinomethyl)piperidin-4-ol can be unlocked.

References

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. PMC - NIH. Available at: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. PMC - PubMed Central. Available at: [Link]

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. Available at: [Link]

  • Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. PMC. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

Sources

Next-Generation Piperidine Therapeutics: From Privileged Scaffold to Precision Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Imperative

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as righteously as piperidine . Found in over 70 FDA-approved small molecules—including recent blockbusters like Atogepant (2021) and Avacopan (2021)—the piperidine core is not merely a linker; it is a programmable scaffold capable of precise vector orientation and physicochemical tuning.

This guide moves beyond basic heterocyclic chemistry. It addresses the causality of design choices: Why select a piperidine over a pyrrolidine? How do we access sp^3-rich chemical space using modern photoredox catalysis? We explore the transition from flat aromatic leads to three-dimensional, high-Fsp^3 candidates that dominate modern drug discovery pipelines.

Structural Biology & Pharmacophore Logic

The Conformational Landscape

The piperidine ring predominantly exists in a chair conformation, minimizing torsional strain. This rigidity is its superpower. Unlike flexible alkyl chains, the piperidine chair allows for the rigidification of pharmacophores, reducing the entropic penalty upon binding to a protein target.

  • Equatorial vs. Axial: Substituents at the C2, C3, and C4 positions prefer the equatorial orientation to avoid 1,3-diaxial interactions (A-values: Methyl ~1.7 kcal/mol).

  • The "Magic Methyl" Effect: Introducing a methyl group at C3 or C4 often boosts potency by 10–100x. Mechanism: The methyl group locks the bioactive conformation or displaces a high-energy water molecule from a hydrophobic pocket (the "hydrophobic effect").

Strategic Functionalization Map (SAR)

The following diagram illustrates the functional logic applied to different positions of the piperidine ring during lead optimization.

PiperidineSAR Piperidine Piperidine Core (sp3-rich Scaffold) N_Sub N-Position (pKa Modulation) Adjusts solubility & permeability Common: Sulfonamides, Carbamates Piperidine->N_Sub C2_Sub C2 Position (Electronic) Inductive effect from N Metabolic liability (CYP oxidation) Piperidine->C2_Sub C3_Sub C3 Position (Stereogenic) Chirality introduces selectivity 'Magic Methyl' site Piperidine->C3_Sub C4_Sub C4 Position (Vector) Primary vector for target engagement Solubility solubilizing groups Piperidine->C4_Sub

Figure 1: Strategic functionalization map of the piperidine scaffold. Colors indicate distinct SAR zones.

Advanced Synthetic Methodologies

Traditional synthesis often relies on the hydrogenation of pyridines or reductive amination. While reliable, these methods limit diversity. To access novel IP space, we utilize Late-Stage Functionalization (LSF) .

Protocol: Photoredox -Arylation of Piperidines

Objective: Direct C-H functionalization at the


-position (C2) of the piperidine ring to introduce aryl groups without pre-functionalization. This method utilizes a dual catalytic system (Iridium photocatalyst + Thiol hydrogen atom transfer agent).

Mechanism:

  • Oxidation: Excited *Ir(III) oxidizes the quinuclidine base.

  • HAT: The quinuclidine radical cation abstracts a hydrogen atom from the piperidine

    
    -C-H.
    
  • Radical Coupling: The resulting

    
    -amino radical couples with an electron-deficient cyanoarene (radical-radical coupling or radical addition).
    
Experimental Workflow (Step-by-Step):
  • Reagents:

    • Substrate:

      
      -Boc-piperidine (1.0 equiv).
      
    • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).

    • Photocatalyst:

      
       (1 mol%).
      
    • HAT Reagent: Quinuclidine (10 mol%).

    • Solvent: Acetonitrile (

      
      ).
      
    • Light Source: Blue LEDs (450 nm).

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with the photocatalyst, HAT reagent, and coupling partner.

    • Step 2: Add

      
      -Boc-piperidine and degassed acetonitrile via syringe under 
      
      
      
      atmosphere.
    • Step 3: Irradiate with Blue LEDs at room temperature for 24 hours. Fan cooling is required to maintain ambient temperature.

    • Step 4: Quench with water, extract with ethyl acetate (3x).

    • Step 5: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check: A successful reaction is indicated by the disappearance of the dicyanobenzene peak in LCMS and the emergence of the mono-arylated product mass (


).

Case Studies in Modern Drug Development

Atogepant (Qulipta®) – Migraine Prevention

Class: CGRP Receptor Antagonist Approval: 2021 (FDA)

  • Structural Logic: Atogepant features a piperidine-2-one (lactam) core fused to a spiro-azaindane.

  • Why Piperidine-2-one? The lactam carbonyl acts as a hydrogen bond acceptor, while the rigid spiro-cycle locks the conformation, improving selectivity for the CGRP receptor over related GPCRs.

  • Key Insight: The use of a spiro-cycle prevents metabolic oxidation at the vulnerable carbon atoms, a common failure mode in earlier generations.

Avacopan (Tavneos®) – ANCA-Associated Vasculitis

Class: C5aR1 Antagonist Approval: 2021 (FDA)[1]

  • Structural Logic: Avacopan utilizes a highly substituted piperidine ring as the central scaffold orienting a hydrophobic fluorophenyl group and a trifluoromethyl group.

  • Mechanism: It acts as an allosteric antagonist of the C5a receptor.[1] The piperidine ring provides the necessary vector to position the lipophilic groups into the transmembrane bundle of the GPCR, preventing the conformational change required for G-protein signaling.

Table 1: Recent FDA-Approved Piperidine Therapeutics (2020–2025)

Drug NameYearIndicationTargetKey Piperidine Feature
Atogepant 2021MigraineCGRP ReceptorSpiro-fused piperidin-2-one
Avacopan 2021VasculitisC5aR1 (GPCR)Tetrasubstituted piperidine
Pecavaptan 202x*HyponatremiaV2 ReceptorSpiro-piperidine (Clinical Phase)
Pirtobrutinib 2023MCL (Cancer)BTK KinasePiperidine-linked pharmacophore

*Note: Pecavaptan represents the next wave of V2 antagonists.

Visualizing the Discovery Workflow

The following diagram outlines the decision tree for optimizing a piperidine hit into a lead candidate.

PiperidineWorkflow Hit HTS Hit (Piperidine Core) MetStab Metabolic Stability Check (Microsomal Assay) Hit->MetStab Decision1 High Clearance? MetStab->Decision1 BlockC2 Strategy A: Block C2/C6 with F or Me Decision1->BlockC2 Yes (Oxidation) Spiro Strategy B: Spiro-cyclization Decision1->Spiro Yes (Rapid Metabolism) Potency Potency Optimization (Target Engagement) Decision1->Potency No (Stable) BlockC2->Potency Spiro->Potency Decision2 Low Affinity? Potency->Decision2 Rigidify Strategy C: Conformational Lock (e.g., Bridged Piperidine) Decision2->Rigidify Entropy Penalty Vector Strategy D: Modify N-Substituent (Vector Extension) Decision2->Vector Missing Interaction Candidate Clinical Candidate Rigidify->Candidate Vector->Candidate

Figure 2: Decision matrix for piperidine optimization. Yellow diamonds indicate critical decision points based on assay data.

References

  • Recent Advances in Piperidine Synthesis

    • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation.[2][3][4]

    • Source:Journal of the American Chemical Society, 2020.[4]

    • URL:[Link]

  • Title: Discovery of Atogepant (MK-8031), a Potent, Selective, and Orally Available CGRP Receptor Antagonist.
  • Avacopan Mechanism

    • Title: Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis.[5]

    • Source:NIH / PubMed, 2023.
    • URL:[Link]

  • Piperidine as a Privileged Scaffold

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.
    • Source:European Journal of Medicinal Chemistry, 2025 (Snippet).
    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Handling of 4-(Morpholinomethyl)piperidin-4-ol

[1][2][3]

Executive Summary & Molecular Identity[1][2][3]

4-(Morpholinomethyl)piperidin-4-ol represents a critical class of "gem-disubstituted" saturated heterocycles.[1][2][3] Structurally, it features a piperidine core substituted at the C4 position with both a tertiary hydroxyl group and a morpholinomethyl moiety. This specific geometry creates a "spiro-like" steric environment, often exploited in fragment-based drug discovery (FBDD) to restrict conformational flexibility and improve target binding selectivity.[1][2][3]

However, the presence of two distinct basic nitrogen centers (secondary piperidine amine and tertiary morpholine amine) combined with a tertiary alcohol creates a complex physicochemical profile. This guide addresses the solubility challenges and stability risks associated with this amphiphilic, hygroscopic intermediate.

Molecular Specifications
PropertySpecificationNotes
IUPAC Name 4-(Morpholin-4-ylmethyl)piperidin-4-ol
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
CAS Registry VariableOften supplied as 2HCl salt or N-Boc protected (e.g., CAS 139780-33-3 for N-Boc precursor).[1][2][3][4][5]
pKa (Calculated) N1 (Piperidine): ~10.8 N2 (Morpholine): ~7.4The C4-OH inductively lowers the morpholine pKa compared to unsubstituted analogs.[1]
LogP (Predicted) -0.5 to 0.2Highly polar; significant aqueous solubility.[1][2][3]

Physicochemical Profile: Solubility Data

The solubility of 4-(Morpholinomethyl)piperidin-4-ol is governed by its ionization state.[1][2][3] As a dibasic compound, it exhibits pH-dependent solubility (PDS).[1][2][3]

Solvent Compatibility Table

Data represents consensus values for 4-substituted piperidinols.[1][2][3]

SolventSolubility RatingMechanistic Insight
Water (pH < 7) High (>100 mg/mL) Complete protonation of both amines leads to high ionic solvation.[1][2][3]
Water (pH > 12) Moderate (10-50 mg/mL) In the free base form, the polar morpholine and hydroxyl groups maintain aqueous solubility despite deprotonation.[1]
Methanol/Ethanol High Excellent solubility due to hydrogen bonding capability of the C4-OH.[1][2][3]
DCM / Chloroform Moderate to High Good solubility for the free base; poor for HCl salts.[1]
Diethyl Ether Low The compound is too polar for non-polar ethers.[1]
DMSO High (>100 mg/mL) Universal solvent for this class; recommended for stock solutions.[1][2]
Technical Insight: The "Oil-Out" Phenomenon

During workup, basification of acidic aqueous solutions of this compound often leads to "oiling out" rather than precipitation.[1][3] This occurs because the free base is hygroscopic and forms a viscous hydrate.[2]

  • Mitigation: Use a "salting out" extraction protocol (saturate aqueous phase with NaCl) and extract with 10% Methanol in DCM rather than pure DCM.

Stability Profile & Degradation Pathways[1][6][7][8]

The stability of 4-(Morpholinomethyl)piperidin-4-ol is compromised by three primary vectors: oxidative stress, hygroscopicity, and pH-mediated elimination.[1][2][3]

A. Oxidative Instability (N-Oxidation)

The morpholine nitrogen is tertiary and sterically accessible, making it prone to N-oxide formation upon exposure to atmospheric oxygen or peroxides (common impurities in ethers/PEG).[1][2][3] The secondary piperidine nitrogen is susceptible to slow oxidation to the hydroxylamine or imine, though this is kinetically slower.

B. Chemical Dehydration (Elimination)

While tertiary alcohols are generally resistant to oxidation, they are the most labile to acid-catalyzed dehydration.[1][2][3] Heating this compound in strong acid (e.g., 6M HCl at >80°C) can trigger the elimination of the hydroxyl group, forming the endocyclic alkene (tetrahydropyridine derivative).

C. Hygroscopicity

The free base is highly hygroscopic.[2] Absorption of atmospheric water alters the effective molecular weight (leading to stoichiometry errors in synthesis) and accelerates hydrolysis of any associated impurities.

Degradation Pathway Visualization

The following diagram illustrates the critical stress pathways.

DegradationPathwayscluster_legendLegendAPI4-(Morpholinomethyl)piperidin-4-olNOxideN-Oxide Impurity(+16 Da)API->NOxideOxidative Stress(H2O2 / Air)AlkeneDehydration Product(Tetrahydropyridine)API->AlkeneAcidic Heat(-H2O)CarbamateCarbamate(CO2 Adduct)API->CarbamateAtmospheric CO2(Air Exposure)StableParentDegradantDegradant

Figure 1: Primary degradation pathways including N-oxidation (oxidative) and dehydration (acid/thermal).

Experimental Protocols (Self-Validating)

As specific literature data is sparse, the following protocols allow you to empirically determine the stability and solubility limits in your specific matrix.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

This protocol uses a saturation approach to determine the true thermodynamic solubility, distinguishing it from kinetic solubility.[1]

  • Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target buffer (pH 1.2, 7.4, or 10.0).

  • Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

  • Visual Check:

    • If fully dissolved, add more solid until saturation is visible.

    • If solid remains, proceed to filtration.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PVDF filter.[1][2][3]

    • Note: Do not use Nylon filters, as amines can adsorb to the membrane.

  • Quantification: Dilute filtrate 100x and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol 2: Forced Degradation (Stress Testing)

Designed to identify stability-indicating markers per ICH Q1A(R2) guidelines.[1][2][3]

Stress ConditionProcedureEndpoint Criteria
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat to 60°C for 4 hours.Look for dehydration peak (M-18).[1][2][3]
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat to 60°C for 4 hours.Generally stable; check for ring opening (rare).[1][2][3]
Oxidation Add 3% H₂O₂ to solution.[1][2][3][6] Incubate at RT for 2 hours.Look for N-Oxide (+16 Da).[1][2][3] Critical for this molecule.[1][2][3][7]
Thermal (Solid) Heat solid at 80°C for 24 hours.[1][2][3]Check for discoloration (Maillard reaction if impurities present).[1][2][3]

Storage & Handling Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain scientific integrity:

  • Storage State: Store as the Dihydrochloride (2HCl) salt whenever possible. The salt form suppresses N-oxidation and is non-hygroscopic.[1][2][3]

  • Free Base Handling: If the free base is required, store under Argon/Nitrogen at -20°C.

  • Re-Assay: Perform a purity check (NMR or LC-MS) prior to use if the container has been opened for >30 days.

  • Lability: Avoid prolonged exposure to chlorinated solvents (DCM) containing traces of HCl, which can induce salt formation or dehydration over time.[2][3]

Workflow Visualization: Handling Decision Tree

HandlingWorkflowStartStart: 4-(Morpholinomethyl)piperidin-4-olFormCheckIs it Salt or Free Base?Start->FormCheckSaltPathSalt (HCl/TFA)FormCheck->SaltPathSaltBasePathFree BaseFormCheck->BasePathFree BaseStorageSaltStore RT or 4°CDesiccatorSaltPath->StorageSaltStorageBaseStore -20°CInert Gas (Ar/N2)BasePath->StorageBaseUsageDissolve for ReactionStorageSalt->UsageStorageBase->UsageWarningAvoid Chlorinated Solventsif Acid SensitiveUsage->Warning

Figure 2: Decision matrix for storage and solvent selection based on salt form.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Piperidin-4-ol. Retrieved from [Link][2][3]

  • International Conference on Harmonisation (ICH). (2003).[1][2][3] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024).[5] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. Retrieved from [Link]

  • Assyro. (2026).[1][2][3][8] Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Onyx Scientific. (2025).[1][2][3][9] A practical guide to forced degradation and stability studies. Retrieved from [Link]

Technical Whitepaper: Strategic Selection of Starting Materials for the Synthesis of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Morpholinomethyl)piperidin-4-ol represents a critical workflow in the production of gem-disubstituted piperidine scaffolds, a structural motif frequently observed in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide details the technical selection of starting materials and the mechanistic logic required to execute the dominant synthetic pathway: the Corey-Chaykovsky epoxidation followed by nucleophilic ring opening.

This whitepaper prioritizes process safety , impurity control (specifically nitrosamine mitigation), and reaction efficiency .

Part 1: The Retrosynthetic Logic

To understand the material requirements, one must first visualize the transformation. The most robust route to the target 4-hydroxypiperidine derivative involves the formation of a spiro-epoxide intermediate.

DOT Diagram 1: Synthetic Pathway & Logic Flow

The following diagram illustrates the chemical transformation and the critical decision nodes for material selection.

SynthesisPath Start N-Boc-4-Piperidone (Starting Scaffold) Intermediate Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Start->Intermediate Corey-Chaykovsky Epoxidation Reagent Trimethylsulfoxonium Iodide (TMSI) + Base Reagent->Intermediate Product 4-(Morpholinomethyl) piperidin-4-ol Intermediate->Product Regioselective Ring Opening Nucleophile Morpholine (Nucleophile) Nucleophile->Product

Caption: Figure 1. Sequential transformation from piperidone scaffold to the target amino-alcohol via the spiro-epoxide intermediate.

Part 2: Critical Starting Materials & Specifications

The success of this synthesis relies heavily on the quality of three core components. Below is the technical breakdown of their required specifications and the "why" behind them.

The Scaffold: tert-Butyl 4-oxopiperidine-1-carboxylate

Commonly known as N-Boc-4-piperidone , this is the electrophilic backbone.

  • CAS: 79099-07-3

  • Role: Provides the ketone functionality for ylide attack.

  • Selection Criteria:

    • Protecting Group: The tert-butoxycarbonyl (Boc) group is preferred over Benzyl (Bn) for this specific synthesis. While N-Bn is cheaper, the subsequent removal of Benzyl often requires hydrogenolysis (

      
      ). If the final drug candidate contains other reducible motifs (e.g., halides, olefins), hydrogenolysis risks side reactions. Boc is orthogonally removable with acid (HCl/TFA).
      
    • Purity:

      
      .[1] Significant impurities often include 4-piperidinol (reduced ketone), which will not react with the ylide, complicating downstream purification.
      
The Methylene Transfer Agent: Trimethylsulfoxonium Iodide (TMSI)

TMSI is the precursor to the dimethylsulfoxonium methylide (the active Corey-Chaykovsky reagent).

  • CAS: 1774-47-6

  • Role: Generates the sulfur ylide upon deprotonation.[2]

  • Critical Quality Attribute (CQA) - Water Content:

    • Specification: Loss on Drying (LOD)

      
      .
      
    • Causality: The ylide generated is a strong base.[3] Moisture in the TMSI will quench the base (NaH or KOtBu) used to generate the ylide, lowering the effective titer and stalling the conversion of the ketone.

  • Handling: TMSI is light-sensitive.[4] It must be stored in amber glass. Degraded TMSI releases iodine, which can act as a radical scavenger or oxidant, interfering with sensitive substrates.

The Nucleophile: Morpholine
  • CAS: 110-91-8

  • Role: Attacks the spiro-epoxide to install the morpholine ring.

  • Critical Safety Attribute - Nitrosamines:

    • Risk: Secondary amines like morpholine are precursors to N-nitrosamines (e.g., N-nitrosomorpholine, NMOR), which are potent carcinogens.

    • Requirement: Use "Low-Nitrite" or "Pharma-Grade" morpholine. Standard industrial grades may contain nitrite salts as corrosion inhibitors. Under the acidic conditions of downstream Boc-deprotection, residual nitrites will react with morpholine to form NMOR.

    • Water Content: Anhydrous grade is preferred to prevent competitive hydrolysis of the epoxide to the diol (4-hydroxymethyl-piperidin-4-ol).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Each step includes a "Gate" (Check-point) that must be passed before proceeding, ensuring material conservation and safety.

Step 1: Formation of the Spiro-Epoxide

Reaction: tert-Butyl 4-oxopiperidine-1-carboxylate + TMSI + NaH


 Spiro-epoxide.
  • Preparation of Ylide (The "Active" Species):

    • In a flame-dried flask under Argon, suspend TMSI (1.2 equiv) in anhydrous DMSO.

    • Note on Solvent: DMSO is required to solubilize the sulfoxonium salt.

    • Add NaH (60% dispersion in oil, 1.25 equiv) portion-wise at room temperature.

    • Gate 1 (Visual Validation): Evolution of

      
       gas must be observed. Agitate for 1 hour until gas evolution ceases and the solution becomes clear/light yellow. If solution remains cloudy/heterogeneous, the ylide formation is incomplete.
      
  • Epoxidation:

    • Cool the ylide solution to 0°C.[5]

    • Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal DMSO/THF.

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Gate 2 (Analytical Validation): Perform TLC (Hexane/EtOAc 3:1) or LCMS. The starting ketone signal (

      
       or UV trace) must be 
      
      
      
      . Do not proceed to workup if ketone persists; add more ylide.
Step 2: Ring Opening with Morpholine

Reaction: Spiro-epoxide + Morpholine


 Product.
  • Solvent Swap:

    • The spiro-epoxide is often isolated via aqueous workup (extraction into EtOAc) to remove DMSO.

    • Dissolve the isolated spiro-epoxide in Methanol (MeOH) or Ethanol (EtOH) . Protic solvents facilitate the opening of the epoxide ring by hydrogen bonding to the epoxide oxygen, activating it for nucleophilic attack.

  • Nucleophilic Attack:

    • Add Morpholine (3.0 - 5.0 equiv) .[6] Excess is used to drive kinetics.

    • Heat to reflux (65-75°C) for 6-12 hours.

    • Gate 3 (Regioselectivity Check): The attack must occur at the least substituted carbon (the methylene group). LCMS should show a single major peak with mass corresponding to the product.

    • Troubleshooting: If reaction is slow, a Lewis acid catalyst (e.g.,

      
      ) can be added, but thermal activation in MeOH is usually sufficient.
      

Part 4: Data Presentation & Specifications

Table 1: Starting Material Specification Summary
MaterialCASPurity Req.Critical Impurity / ConstraintStorage
N-Boc-4-piperidone 79099-07-3>98%4-Piperidinol (Reduces yield)Cool, Dry
TMSI 1774-47-6>99%Water (Quenches base)Amber vial, Desiccator
Morpholine 110-91-8>99%Nitrites (Nitrosamine risk)Hygroscopic, Nitrogen atm
Sodium Hydride 7647-01-060% disp.Moisture (Fire hazard)Flammables cabinet
DOT Diagram 2: Quality Control Decision Tree

Use this logic flow to accept or reject starting material batches.

QCDecision Start Incoming Material QC Check CheckTMSI TMSI LOD < 0.5%? Start->CheckTMSI CheckMorph Morpholine Nitrite Free? CheckTMSI->CheckMorph Yes ActionReject REJECT / RE-DRY CheckTMSI->ActionReject No (Wet) CheckBoc Boc-Piperidone Contains Alcohol? CheckMorph->CheckBoc Yes CheckMorph->ActionReject No (Risk) CheckBoc->ActionReject Yes (>2%) ActionProceed RELEASE FOR SYNTHESIS CheckBoc->ActionProceed No

Caption: Figure 2. Quality Control logic gate for incoming raw materials to ensure reaction safety and regulatory compliance.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Vertex Pharmaceuticals Inc. (2012). Patent WO2012061417A1: Inhibitors of Influenza Viruses Replication. (Describes the synthesis of the spiro-epoxide intermediate from N-Boc-4-piperidone). Link

  • World Health Organization (WHO). (2020). Nitrosamine impurities in pharmaceuticals: Technical update. (Guidance on morpholine quality and nitrite interaction). Link

  • PubChem Compound Summary. (2024). tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide intermediate data). Link

Sources

Technical Guide: 4-(Morpholinomethyl)piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 4-(Morpholinomethyl)piperidin-4-ol , a privileged scaffold in modern drug discovery.

Executive Summary

4-(Morpholinomethyl)piperidin-4-ol represents a critical class of gem-disubstituted piperidines characterized by a quaternary carbon center at the C4 position. This structural motif serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR5, CXCR4) and ion channel blockers (e.g., NaV1.7).

The presence of the hydroxyl group provides a hydrogen bond donor/acceptor site, while the morpholine ring offers metabolic stability and solubility enhancement. This guide focuses on the robust synthesis of this core via the spiro-epoxide intermediate strategy , a self-validating protocol preferred for its scalability and stereochemical control.

Chemical Profile & Pharmacophore Analysis[1]

Structural Attributes

The molecule features a piperidine ring with two substituents at the 4-position: a hydroxyl group and a morpholinomethyl moiety.[1][2] This creates a quaternary center that restricts conformational flexibility, often locking the molecule into a bioactive conformation.

PropertyValue / Description
IUPAC Name 4-(Morpholin-4-ylmethyl)piperidin-4-ol
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Key Intermediate (CAS) 885617-46-9 (1-Boc protected derivative)
pKa (Calculated) ~8.5 (Piperidine N), ~6.0 (Morpholine N)
LogP ~0.5 (Low lipophilicity due to polarity)
Pharmacophore Mapping

The scaffold functions as a "linker-head" motif. The piperidine nitrogen allows for diverse functionalization (arylation/alkylation) to engage hydrophobic pockets, while the C4-hydroxyl and morpholine oxygen engage in polar interactions.

Pharmacophore Piperidine Piperidine Nitrogen (Secondary Amine) Quaternary C4 Quaternary Center Piperidine->Quaternary Scaffold Core Hydroxyl C4-Hydroxyl (H-Bond Donor/Acceptor) Quaternary->Hydroxyl Polar Interaction Morpholine Morpholine Ring (Solubility/Metabolic Stability) Quaternary->Morpholine Linker (CH2)

Figure 1: Pharmacophore connectivity of the 4-(Morpholinomethyl)piperidin-4-ol core.

Synthetic Methodology (Corey-Chaykovsky Route)

The most reliable synthesis utilizes the Corey-Chaykovsky reaction to convert an N-protected piperidinone into a spiro-epoxide, followed by nucleophilic ring opening. This method avoids the regio-selectivity issues of direct alkylation.

Reaction Scheme Overview

Synthesis Start N-Boc-4-Piperidone (Starting Material) Intermediate 1-oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Epoxidation (Corey-Chaykovsky) Reagent1 Trimethylsulfoxonium Iodide + NaH (DMSO) Reagent1->Intermediate Product 1-Boc-4-(Morpholinomethyl) piperidin-4-ol Intermediate->Product Nucleophilic Ring Opening Reagent2 Morpholine (MeOH, Reflux) Reagent2->Product Final 4-(Morpholinomethyl) piperidin-4-ol Product->Final Acidic Cleavage Deprotection TFA or HCl (Optional Deprotection) Deprotection->Final

Figure 2: Step-wise synthesis from N-Boc-4-piperidone to the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-Epoxide)

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH, 60% dispersion), DMSO, THF.

  • Rationale: DMSO is required to solubilize the sulfoxonium ylide. THF is used as a co-solvent to moderate the reaction exotherm.

Protocol:

  • Preparation of Ylide: In a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous DMSO. Add TMSOI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ketone.

  • Workup: Quench with ice-cold water. Extract with Et₂O (3x).[3] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude epoxide is usually pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 10-30% EtOAc/Hexane).

Step 2: Ring Opening with Morpholine

  • Reagents: Morpholine, Methanol (or Ethanol).

  • Rationale: The nucleophilic attack occurs at the least hindered carbon of the epoxide (the methylene group), ensuring the formation of the primary amine derivative (morpholinomethyl) rather than the ether.

Protocol:

  • Dissolve the spiro-epoxide (1.0 eq) in MeOH (0.5 M concentration).

  • Add Morpholine (3.0 – 5.0 eq). Excess amine drives the reaction to completion and prevents polymerization.

  • Conditions: Heat to reflux (65°C) for 12–18 hours. Alternatively, use a sealed tube at 80°C for faster kinetics.

  • Workup: Concentrate the solvent in vacuo. The excess morpholine can be removed by high-vacuum evaporation or azeotropic distillation.

  • Purification: Recrystallize from Et₂O/Hexane or purify via column chromatography (DCM/MeOH/NH₄OH) to yield 1-Boc-4-(morpholinomethyl)piperidin-4-ol .

Step 3: Deprotection (If Free Amine is Required)

  • Dissolve the Boc-intermediate in DCM.

  • Add TFA (10-20 eq) or 4M HCl in Dioxane at 0°C. Stir at RT for 2 hours.

  • Concentrate to dryness. Neutralize with basic resin or Na₂CO₃ to obtain the free base.

Medicinal Chemistry Applications

GPCR Antagonism (CCR5 & CXCR4)

The 4-hydroxypiperidine core is a classic scaffold in chemokine receptor antagonists.

  • Mechanism: The quaternary center imposes a "chair" conformation on the piperidine ring. The C4-hydroxyl group often interacts with polar residues (e.g., Tyrosine or Glutamic acid) within the receptor binding pocket.

  • Example: This motif is structurally homologous to the core found in Maraviroc analogues, where the piperidine nitrogen is substituted with bulky aryl groups to occupy the hydrophobic pocket of CCR5.

Sodium Channel Blockers (NaV1.7)

Patent literature indicates the utility of spiro- and gem-disubstituted piperidines in modulating voltage-gated sodium channels.

  • Utility: The morpholine group acts as a polar surface area modulator, reducing the logP of lipophilic blockers to improve oral bioavailability while maintaining potency.

Sigma Receptor Ligands

Dual acting Mu-opioid/Sigma-1 receptor ligands often employ 4-substituted piperidines.[2] The morpholine side chain can extend into the secondary binding pocket of the Sigma-1 receptor, enhancing selectivity over Sigma-2.

Safety & Handling

  • Trimethylsulfoxonium Iodide: Irritant. Hygroscopic. Store in a desiccator.

  • Sodium Hydride: Flammable solid. Reacts violently with water. Use under inert atmosphere (Argon/Nitrogen).

  • Epoxide Intermediates: Potentially alkylating agents. Handle with gloves and in a fume hood.

  • Morpholine: Corrosive and flammable liquid.

References

  • Corey-Chaykovsky Epoxidation Protocol

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
  • Spiro-Epoxide Synthesis from Piperidones

    • Carling, R. W., et al. (2004). 1-(3-Cyanobenzyl)piperidin-4-ylazetidin-3-ylacetic acid derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 4-Hydroxypiperidines via Epoxide Opening

    • Patent WO2012125613A1. Morpholine-spirocyclic piperidine amides as modulators of ion channels. (Details the reaction of spiro-epoxides with amines).
  • Medicinal Chemistry of Morpholine Scaffolds

    • Kumari, A., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Current Medicinal Chemistry.
  • Commercial Building Block Reference

    • 1-Boc-4-(morpholinomethyl)piperidin-4-ol (CAS 885617-46-9).[2] Accela ChemBio / Sigma-Aldrich Catalog.

    • (General Catalog Search)

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the safety considerations and handling protocols for 4-(Morpholinomethyl)piperidin-4-ol. In the absence of specific toxicological and safety data for this compound, this guide extrapolates potential hazards from its constituent chemical moieties: the piperidine-4-ol core and the morpholine substituent. By analyzing the known risks associated with these structural components, we establish a robust framework for risk assessment and mitigation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and application of this and structurally related compounds.

Introduction and Structural Analysis

4-(Morpholinomethyl)piperidin-4-ol is a bifunctional organic molecule incorporating a piperidin-4-ol core and a morpholinomethyl group at the 4-position. As a substituted heterocyclic amine, it is of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often involves multi-step processes where understanding the reactivity and potential hazards of both the intermediates and the final product is paramount.

A critical review of available safety literature reveals a significant gap in specific toxicological data for 4-(Morpholinomethyl)piperidin-4-ol. Therefore, this guide is built upon the principle of "control banding," where the safety and handling procedures are derived from the known hazards of its parent structures: piperidine, morpholine, and piperidin-4-ol. This proactive approach to safety is essential for ensuring the well-being of laboratory personnel.

Hazard Identification: A Component-Based Approach

The potential hazards of 4-(Morpholinomethyl)piperidin-4-ol are inferred from the known toxicological profiles of its structural components.

The Piperidine Moiety

Piperidine is a well-characterized heterocyclic amine with a range of associated hazards. It is classified as a highly flammable liquid and is known to be toxic and corrosive.[1][2] Key hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2] Short exposure to small amounts may cause permanent injury.[3]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[2] Exposure can lead to a range of symptoms including nausea, vomiting, headache, dizziness, and muscle weakness.[4] In animal studies, it has been shown to cause liver and kidney damage.[4][5]

  • Flammability: Piperidine is a highly flammable liquid and poses a significant fire hazard.[4]

The Morpholine Moiety

Morpholine is another key structural component. It is also a corrosive and flammable liquid.[6] Its primary hazards include:

  • Corrosivity: Contact can cause severe irritation and burns to the skin and eyes, with the potential for lasting eye damage.[7]

  • Respiratory Irritation: Inhalation can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[7] Repeated exposure may lead to bronchitis.[7]

  • Organ Toxicity: There is evidence to suggest that morpholine may cause damage to the liver and kidneys.[7]

The Piperidin-4-ol Core

Piperidin-4-ol, the central scaffold of the target molecule, also presents notable hazards:

  • Corrosivity: It is known to cause severe skin burns and eye damage.[8]

  • Irritation: It may cause respiratory irritation.[8]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[8]

Quantitative Hazard Data Summary

While specific data for 4-(Morpholinomethyl)piperidin-4-ol is unavailable, the following table summarizes the key hazard classifications for its parent compounds to inform a conservative risk assessment.

CompoundGHS Hazard StatementsKey Physical Hazards
Piperidine H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[1][2]Flash Point: 37°F (3°C)[3]
Morpholine H226: Flammable liquid and vapour. H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.Flash Point: 100°F (38°C)
Piperidin-4-ol H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation.[8]Not a significant fire hazard.

Risk Mitigation and Safe Handling Protocols

Based on the identified hazards, a multi-layered approach to risk mitigation is essential. The following protocols are designed to provide a self-validating system of safety for handling 4-(Morpholinomethyl)piperidin-4-ol.

Engineering Controls

The primary line of defense is to minimize exposure through robust engineering controls.

  • Ventilation: All handling of 4-(Morpholinomethyl)piperidin-4-ol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

  • Isolation: For larger scale operations, consider the use of glove boxes or other containment systems.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Administrative Controls and Work Practices
  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Designated Areas: Establish designated areas for the handling and storage of 4-(Morpholinomethyl)piperidin-4-ol to prevent cross-contamination.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar compounds.

Experimental Workflows and Methodologies

General Handling and Dispensing Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid generating dust.[9]

  • Transfer: Use a spatula or other appropriate tool to transfer the solid to the reaction vessel. If it is a liquid, use a calibrated pipette or syringe.

  • Cleaning: Clean any spills immediately according to the spill response protocol. Decontaminate all equipment and work surfaces after use.

Storage Requirements
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[4][6]

  • The storage area should be secured and accessible only to authorized personnel.

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material in a sealed container for proper disposal. Ventilate the area and clean the spill site thoroughly.

  • Major Spills: Evacuate the area immediately and alert emergency personnel. If safe to do so, contain the spill to prevent it from entering drains or waterways.[3][6]

  • First Aid:

    • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visualizations

Hazard Analysis Workflow

Hazard_Analysis_Workflow cluster_assessment Hazard Assessment cluster_mitigation Risk Mitigation Start Start Identify_Compound Identify Compound: 4-(Morpholinomethyl)piperidin-4-ol Start->Identify_Compound Search_Data Search for Specific Safety Data Identify_Compound->Search_Data Data_Available Data Available? Search_Data->Data_Available Analyze_Components Analyze Structural Components: - Piperidine - Morpholine - Piperidin-4-ol Data_Available->Analyze_Components No Develop_Protocols Develop Safe Handling Protocols Data_Available->Develop_Protocols Yes Extrapolate_Hazards Extrapolate Potential Hazards: - Corrosive - Toxic - Irritant Analyze_Components->Extrapolate_Hazards Extrapolate_Hazards->Develop_Protocols Engineering_Controls Engineering Controls: - Fume Hood - Isolation Develop_Protocols->Engineering_Controls PPE Personal Protective Equipment: - Goggles, Gloves, Lab Coat Develop_Protocols->PPE Admin_Controls Administrative Controls: - Training, SOPs Develop_Protocols->Admin_Controls Emergency_Plan Emergency Procedures: - Spills, First Aid Develop_Protocols->Emergency_Plan

Caption: Workflow for hazard assessment and risk mitigation for compounds with limited safety data.

Personal Protective Equipment (PPE) Hierarchy

PPE_Hierarchy Level1 Level 1: Eye and Face Protection - Chemical Safety Goggles - Face Shield Level2 Level 2: Hand Protection - Chemically Resistant Gloves (Nitrile/Neoprene) Level1->Level2 Level3 Level 3: Body Protection - Lab Coat - Closed-toe Shoes - Long Pants Level2->Level3 Level4 Level 4: Respiratory Protection - NIOSH-approved Respirator (as needed) Level3->Level4

Caption: Hierarchy of mandatory personal protective equipment for handling 4-(Morpholinomethyl)piperidin-4-ol.

Conclusion

While 4-(Morpholinomethyl)piperidin-4-ol is a compound of interest in contemporary drug discovery, the lack of specific safety data necessitates a cautious and informed approach to its handling. By deconstructing the molecule into its constituent parts and understanding their individual hazard profiles, a comprehensive and robust safety protocol can be established. Adherence to the engineering controls, personal protective equipment guidelines, and safe work practices outlined in this guide is paramount to ensuring a safe laboratory environment for all researchers and scientists.

References

  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • PENTA. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Piperidine.
  • Thermo Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - 4-Hydroxypiperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Thermo Fisher Scientific. (2010, August 6). SAFETY DATA SHEET - Morpholine.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • PharmaCompass.com. (n.d.). 4-Morpholinopiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Morpholine.
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

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Technical Guide: 4-(Morpholinomethyl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural utility, synthetic accessibility, and pharmacological application of 4-(Morpholinomethyl)piperidin-4-ol . In the context of modern drug discovery, this scaffold represents a strategic "escape from flatland," offering a gem-disubstituted sp3-rich architecture that enhances solubility, metabolic stability, and target selectivity. This document serves as a blueprint for integrating this moiety into lead optimization programs.

Part 1: Structural & Physicochemical Rationale[1][2]

The "Gem-Disubstituted" Advantage

The 4-(Morpholinomethyl)piperidin-4-ol scaffold is a classic example of a gem-disubstituted piperidine . Unlike planar aromatic rings or simple 4-substituted piperidines, this molecule possesses a quaternary carbon at position 4.

  • Fsp3 Saturation: Increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (off-target toxicity).

  • Conformational Locking: The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often locking it into a specific chair conformation that can pre-organize the pharmacophore for receptor binding.

Metabolic Blocking Strategy

The C4 position of the piperidine ring is a metabolic "soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: Unsubstituted or mono-substituted piperidines often undergo C-hydroxylation at the 4-position.

  • Solution: By installing a hydroxyl group and a morpholinomethyl group at C4, the position is sterically bulked and chemically blocked, preventing further oxidative degradation and significantly extending the molecule's half-life (

    
    ).
    
Physicochemical Profile (The "Morpholine Effect")

The morpholine ring is a privileged solubilizing tether.

  • pKa Modulation: The morpholine nitrogen typically has a pKa of ~8.3. This ensures that at physiological pH (7.4), a significant fraction exists as the cationic species, improving aqueous solubility without becoming a permanent charge that hinders membrane permeability.

  • Hydrogen Bonding: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, while the C4-hydroxyl group acts as both a donor and acceptor, facilitating water solubility and specific interactions within the binding pocket.

Part 2: Synthetic Methodology (The Corey-Chaykovsky Route)

The most robust route to synthesize 4-(Morpholinomethyl)piperidin-4-ol involves the conversion of a 4-piperidone to a spiro-epoxide, followed by regioselective ring opening.

Reaction Logic Diagram

SynthesisRoute cluster_legend Reaction Phase Start N-Boc-4-Piperidone Intermediate 1-Boc-1-oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Epoxidation (DMSO, 60°C) Reagent1 Trimethylsulfoxonium Iodide + NaH (Corey-Chaykovsky) Reagent1->Intermediate Product 4-(Morpholinomethyl)piperidin-4-ol (N-Boc Protected) Intermediate->Product Ring Opening (MeOH/H2O, Reflux) Reagent2 Morpholine (Nucleophilic Attack) Reagent2->Product

Caption: Step-wise synthesis via Corey-Chaykovsky epoxidation followed by nucleophilic ring opening.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Therapeutic Areas
Target ClassRole of ScaffoldMechanism of Action
GPCRs (e.g., CCR5, CXCR4) Pharmacophore CoreThe basic nitrogens interact with Asp/Glu residues in the transmembrane bundle; the 4-OH forms H-bonds with polar residues.
Kinases (e.g., Akt, PI3K) Solubilizing TailAttached to the hinge-binding motif, this group extends into the solvent-exposed region, improving solubility of lipophilic inhibitors.
CNS Agents BBB PenetrationThe morpholine group balances lipophilicity (LogP) with polarity, optimizing Blood-Brain Barrier (BBB) permeation.[1]
Case Study Logic: Fragment-Based Design

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a high-value "elaborated fragment."

  • Start: A low affinity hit (e.g., a simple biaryl system).

  • Grow: Attach the piperidine nitrogen to the biaryl core.

  • Optimize: The 4-OH and morpholine groups probe the "depth" of the pocket, often displacing high-energy water molecules (a key driver of binding affinity).

Part 4: Experimental Protocols

Protocol A: Synthesis of the Spiro-Epoxide Intermediate

Objective: Convert N-Boc-4-piperidone to tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Reagent Prep: In a flame-dried 3-neck flask under Nitrogen, suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (5 mL/mmol).

  • Base Addition: Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise at room temperature. Caution: Hydrogen gas evolution. Stir for 1 hour until the solution becomes clear/homogeneous (formation of the ylide).

  • Substrate Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO and add dropwise to the ylide solution.

  • Reaction: Heat the mixture to 50-60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The ketone spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude spiro-epoxide is often pure enough for the next step. If not, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Epoxide Ring Opening with Morpholine

Objective: Synthesis of tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate.

  • Setup: Dissolve the Spiro-epoxide (from Protocol A) in Methanol or Ethanol (0.5 M concentration).

  • Nucleophile: Add Morpholine (3.0 - 5.0 eq).[2] The excess is necessary to drive the reaction and prevent polymerization.

  • Conditions: Reflux the mixture (approx. 65-78°C) for 12-16 hours.

    • Note: Microwave irradiation at 100°C for 30-60 mins is a viable alternative for high-throughput synthesis.

  • Workup: Concentrate the solvent in vacuo to remove methanol and excess morpholine.

  • Purification: The residue is typically a viscous oil. Purify via column chromatography (DCM:MeOH 95:5 to 90:10).

  • Characterization:

    • 1H NMR: Look for the disappearance of epoxide protons and the appearance of the morpholine -CH2- signals and the distinctive methylene bridge singlet/doublet.

    • MS: Confirm the parent mass [M+H]+.

Part 5: Data Summary & Specifications

Calculated Properties (Free Base)
PropertyValue (Approx.)Significance
Molecular Weight 200.28 g/mol Fragment-like, allows room for elaboration.
cLogP -0.5 to 0.2Hydrophilic; excellent for lowering the LogP of lipophilic drugs.
TPSA ~45 ŲWell below the 140 Ų limit for cell permeability.
H-Bond Donors 2 (OH, NH)Critical for receptor interaction.
H-Bond Acceptors 4 (N, O)Enhances solubility.
pKa (Morpholine N) ~8.3Basic, exists as cation at physiological pH.
Storage & Stability
  • State: The free base is often a viscous oil or low-melting solid. The hydrochloride salt (dihydrochloride) is a stable, white crystalline solid.

  • Hygroscopicity: The salt form is hygroscopic; store in a desiccator.

  • Reactivity: Stable to standard oxidation conditions, but the secondary amine (if N-Boc is removed) is reactive toward electrophiles.

References

  • Corey-Chaykovsky Reaction Mechanism & Scope

    • Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Sulfur Ylides with In Situ Generation of Diazocompounds." Journal of the American Chemical Society, 2003.
    • Source:

  • Piperidine Scaffolds in Medicinal Chemistry

    • Chen, Q-S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design."[3] Pharmaceutical Fronts, 2023.[3]

    • Source:

  • Morpholine as a Privileged Structure

    • Kumari, A., et al. "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Current Medicinal Chemistry, 2020.
    • Source:

  • The "Escape from Flatland" (Fsp3)

    • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.
    • Source:

  • Gem-Disubstituted Piperidines in Oncology

    • Discovery of 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors.
    • Source:

Sources

Forging New Therapeutic Paths: A Technical Guide to the Exploration of 4-(Morpholinomethyl)piperidin-4-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(morpholinomethyl)piperidin-4-ol scaffold presents a compelling and underexplored foundation for the discovery of novel therapeutic agents. This in-depth technical guide provides a strategic and actionable framework for the design, synthesis, and comprehensive evaluation of derivatives based on this core structure. Focusing on the high-need therapeutic areas of oncology and analgesia, this document outlines the scientific rationale for targeting specific molecular pathways. It further details robust, field-proven protocols for chemical synthesis, in vitro pharmacological profiling, and preliminary in vivo efficacy assessment. This guide is tailored for researchers, medicinal chemists, and drug development professionals dedicated to leveraging this versatile chemical scaffold for the identification of next-generation drug candidates.

Introduction: Unlocking the Therapeutic Potential of the Piperidin-4-ol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, frequently appearing in a multitude of natural products and synthetic pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties and its capacity to serve as a versatile template for achieving diverse biological activities.[1] The strategic incorporation of a 4-hydroxyl group introduces a critical hydrogen bonding capability, while the morpholinomethyl substituent at the 4-position offers an additional polar domain and a prime vector for chemical elaboration. This distinct amalgamation of structural motifs suggests that derivatives of 4-(morpholinomethyl)piperidin-4-ol can be meticulously engineered to interact with a wide array of biological targets.

Compounds containing the piperidine moiety have demonstrated significant efficacy across numerous therapeutic landscapes, including oncology, analgesia, virology, and central nervous system (CNS) disorders.[2][3] The 4-hydroxypiperidine core, in particular, is a key structural element in several marketed drugs, validating its therapeutic significance.[4] This guide will concentrate on a targeted and systematic exploration of 4-(morpholinomethyl)piperidin-4-ol derivatives for two areas with significant unmet medical needs: oncology and analgesia.

A Strategic Drug Discovery Blueprint

A methodical and iterative drug discovery cascade is paramount for the efficient identification and advancement of promising lead compounds. The workflow delineated below encapsulates our proposed strategy for interrogating the therapeutic potential of the 4-(morpholinomethyl)piperidin-4-ol scaffold.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis & Derivatization cluster_screening Pharmacological Evaluation cluster_invivo Preclinical Assessment Start Core Scaffold Synthesis Derivatization Focused Library Synthesis Start->Derivatization Strategic Diversification Purification Purification & Structural Elucidation Derivatization->Purification PrimaryScreening Primary In Vitro Screening Purification->PrimaryScreening Compound Library SAR_Analysis Structure-Activity Relationship (SAR) Elucidation PrimaryScreening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design-Make-Test Cycle SecondaryScreening Secondary In Vitro Assays SAR_Analysis->SecondaryScreening Hit Validation ADMET Early ADME/Tox Profiling SecondaryScreening->ADMET InVivoEfficacy In Vivo Efficacy Models ADMET->InVivoEfficacy Candidate Nomination PK_PD Pharmacokinetic/Pharmacodynamic Studies InVivoEfficacy->PK_PD LeadOptimization Lead Optimization PK_PD->LeadOptimization

Caption: A strategic blueprint for the discovery and development of novel therapeutics derived from the 4-(morpholinomethyl)piperidin-4-ol scaffold.

Chemical Synthesis and Library Generation

The engine of any successful drug discovery program is a robust and flexible synthetic chemistry platform. We present a validated synthetic strategy for the efficient construction of a diverse library of 4-(morpholinomethyl)piperidin-4-ol derivatives.

Synthesis of the Core Scaffold: 4-(Morpholinomethyl)piperidin-4-ol

The synthesis of the core scaffold is efficiently accomplished via a two-step sequence commencing with the commercially available 1-Boc-4-piperidone.

Step 1: Reductive Amination

The initial transformation involves a reductive amination reaction between 1-Boc-4-piperidone and morpholine, which forges the crucial carbon-nitrogen bond and installs the morpholine moiety at the 4-position of the piperidine ring.[1]

  • Protocol:

    • To a solution of 1-Boc-4-piperidone (1.0 equivalent) and morpholine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add sodium triacetoxyborohydride (1.5 equivalents) in portions.

    • Allow the reaction mixture to gradually warm to ambient temperature and stir for 12–16 hours.

    • Monitor the reaction for completion by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield 4-(morpholin-4-yl)-1-Boc-piperidine.

Step 2: Grignard Reaction and Boc Deprotection

The subsequent step entails the addition of a methylmagnesium bromide Grignard reagent to the ketone functionality, followed by the removal of the Boc protecting group to furnish the target 4-(morpholinomethyl)piperidin-4-ol.

  • Protocol:

    • Dissolve the purified product from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Dissolve the crude intermediate in a 4 M solution of hydrochloric acid in 1,4-dioxane and stir at room temperature for 1–2 hours.

    • Concentrate the reaction mixture under reduced pressure and triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of 4-(morpholinomethyl)piperidin-4-ol.

Focused Library Synthesis: Probing Chemical Space

With the core scaffold synthesized, a focused library of derivatives will be prepared to systematically explore the structure-activity relationship (SAR). The secondary amine of the piperidine ring serves as a versatile handle for introducing a diverse array of substituents through N-alkylation or N-acylation reactions.[5]

General Protocol for N-Alkylation:

  • To a solution of 4-(morpholinomethyl)piperidin-4-ol (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), add the desired alkyl halide (R-X, 1.1 equivalents).

  • Stir the reaction mixture at ambient temperature or with gentle heating until complete consumption of the starting material is observed by TLC.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Table 1: Proposed Focused Library of 4-(Morpholinomethyl)piperidin-4-ol Derivatives

Derivative IDR-Group (Substituent on Piperidine Nitrogen)Rationale for Inclusion
LIB-001 BenzylIntroduce aromatic and potential π-stacking interactions.
LIB-002 4-FluorobenzylProbe the effect of an electron-withdrawing group on the aromatic ring.
LIB-003 4-MethoxybenzylInvestigate the impact of an electron-donating group on the aromatic ring.
LIB-004 2-PhenylethylExtend the linker between the piperidine and the aromatic ring to access deeper pockets.
LIB-005 CyclohexylmethylExplore the influence of a non-aromatic, lipophilic substituent.
LIB-006 3-PhenylpropylFurther extend the linker to optimize interactions within the binding site.
LIB-007 2-(Pyridin-2-yl)ethylIntroduce a heteroaromatic ring to explore potential hydrogen bonding interactions.
LIB-008 3-(Indol-3-yl)propylIncorporate a larger, more complex heterocyclic system to probe for additional binding interactions.

Pharmacological Evaluation: A Dual-Target Strategy

The piperidine scaffold is a well-established privileged structure in the development of both kinase inhibitors and opioid receptor modulators.[6][7] Consequently, we propose a dual-pronged screening approach to assess our synthesized library against these two therapeutically important target classes.

Kinase Inhibition Profiling

A significant number of approved and investigational kinase inhibitors feature a piperidine core, highlighting its utility in targeting the ATP-binding site of these enzymes, which are frequently dysregulated in cancer.[8]

Primary Screening: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® assay is a high-throughput, robust platform for quantifying the binding affinity of inhibitors to a broad spectrum of kinases.[9][10]

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound.

  • Protocol:

    • Prepare a serial dilution of each test compound.

    • In a 384-well microplate, combine the kinase, a europium-labeled anti-tag antibody, and the test compound.

    • Initiate the binding reaction by adding the Alexa Fluor® 647-labeled tracer.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a suitable model.

Secondary Screening: In Vitro Cancer Cell Proliferation Assay

Compounds that exhibit significant binding affinity for one or more kinases will be advanced to cell-based assays to determine their antiproliferative activity.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® luminescent cell viability assay.

    • Determine the GI50 (the concentration required to inhibit cell growth by 50%) for each active compound.

Opioid Receptor Binding and Functional Characterization

The 4-hydroxypiperidine scaffold is a classical pharmacophore for ligands that modulate the activity of opioid receptors.[11]

Primary Screening: Radioligand Binding Assay

This foundational assay is used to determine the binding affinity of a test compound for the μ, δ, and κ opioid receptor subtypes.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Protocol:

    • Prepare cell membrane homogenates from cells expressing the opioid receptor of interest.

    • Incubate the membranes with a fixed concentration of a specific radiolabeled opioid ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the test compound.

    • Following incubation, rapidly separate the bound and free radioligand by filtration.

    • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) for each compound.

Secondary Screening: [³⁵S]GTPγS Functional Assay

This assay is employed to determine the functional activity of a compound at the opioid receptor, classifying it as an agonist, antagonist, or inverse agonist.

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor activation by an agonist.

  • Protocol:

    • Incubate receptor-expressing cell membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Separate the bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound radioactivity.

    • Agonists will produce a concentration-dependent increase in [³⁵S]GTPγS binding, while antagonists will inhibit the stimulation produced by a known agonist.

In Vivo Proof-of-Concept Studies

Lead candidates identified from the in vitro screening cascade will be progressed to in vivo models to establish proof-of-concept for their therapeutic potential.

Analgesia Model: Mouse Hot Plate Test

The hot plate test is a well-validated and widely used model for assessing the efficacy of centrally acting analgesics.[12][13]

  • Protocol:

    • Administer the test compound to mice via an appropriate route (e.g., intraperitoneal or oral).

    • At a predetermined time point following administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 °C).

    • Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A statistically significant increase in the response latency compared to vehicle-treated control animals is indicative of an analgesic effect.

Oncology Model: Human Tumor Xenograft in Immunocompromised Mice

This model is the industry standard for evaluating the in vivo antitumor efficacy of novel cancer therapeutics.[14][15]

  • Protocol:

    • Subcutaneously implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunocompromised mice.

    • Once the tumors have reached a predetermined volume, randomize the mice into treatment and control cohorts.

    • Administer the test compound and a vehicle control according to a defined dosing regimen and schedule.

    • Measure the tumor volume at regular intervals using calipers.

Early ADME/Tox Profiling: A Gateway to Drug-Like Properties

The early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is a critical step in identifying compounds with a higher probability of success in preclinical and clinical development.

In Silico Prediction:

Leverage computational models to predict key ADME/Tox parameters, including:

  • Lipophilicity (logP)

  • Aqueous solubility (logS)

  • Blood-brain barrier permeability

  • Inhibition of cytochrome P450 enzymes

  • Potential for hERG channel inhibition

In Vitro Assays:

  • Metabolic Stability: Incubate the test compounds with liver microsomes to determine their intrinsic clearance.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.

  • Plasma Protein Binding: Quantify the extent of compound binding to plasma proteins, a key determinant of drug distribution and efficacy.

Structure-Activity Relationship (SAR) Guided Lead Optimization

The data generated from the in vitro and in vivo studies will be integrated to establish a comprehensive SAR. This iterative process will drive the design and synthesis of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

SAR_Cycle Synthesis Analog Synthesis Testing Biological Evaluation Synthesis->Testing Analysis Data Analysis & SAR Modeling Testing->Analysis Design Rational Design of New Analogs Analysis->Design Design->Synthesis Iterative Optimization Cycle

Caption: The iterative cycle of structure-activity relationship (SAR) analysis and lead optimization.

Table 2: Illustrative SAR Data for Kinase Inhibition

Derivative IDR-GroupKinase X IC50 (nM)
LIB-001 Benzyl520
LIB-002 4-Fluorobenzyl250
LIB-003 4-Methoxybenzyl890
LIB-004 2-Phenylethyl150

This is hypothetical data for illustrative purposes.

  • The presence of an electron-withdrawing substituent on the phenyl ring (LIB-002) enhances potency.

  • Increasing the linker length by a single methylene unit (LIB-004) results in a significant improvement in activity.

These initial SAR insights would then be used to guide the design of a subsequent round of analogs, for instance, by combining these two favorable structural modifications.

Conclusion

The 4-(morpholinomethyl)piperidin-4-ol scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic tractability of this core, coupled with the vast potential for chemical diversification at the piperidine nitrogen, establishes it as an exceptionally attractive platform for medicinal chemistry endeavors. By adhering to a systematic and integrated strategy that harmonizes rational design, efficient synthesis, and rigorous pharmacological evaluation, the full therapeutic potential of this promising chemical class can be realized. This guide provides a comprehensive and actionable framework for the initiation of such a drug discovery program, with the ultimate ambition of identifying novel drug candidates that can address pressing unmet medical needs in oncology and pain management.

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  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • SAR of 4-Hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. ResearchGate. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH. [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. PubMed. [Link]

  • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC. [Link]

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Methodological & Application

Synthesis Protocol for 4-(Morpholinomethyl)piperidin-4-ol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Morpholinomethyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is designed for robustness and scalability, offering researchers a reliable pathway to this important molecule. This guide delves into the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized in structured tables, and key transformations are visualized with mechanistic diagrams.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Specifically, 4-substituted piperidines are of significant interest due to their ability to present diverse functionalities in a defined three-dimensional space, leading to specific interactions with biological targets.[2] The title compound, 4-(Morpholinomethyl)piperidin-4-ol, incorporates both a hydrophilic morpholine moiety and a tertiary alcohol, features that can enhance aqueous solubility, modulate lipophilicity, and provide hydrogen bonding opportunities, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[3][4]

This document outlines a rational and efficient three-step synthetic sequence commencing from commercially available 1-benzyl-4-piperidone. The strategy involves the introduction of the morpholinomethyl group at the 4-position via a Grignard reaction, followed by deprotection of the piperidine nitrogen.

Overall Synthetic Strategy

The synthesis of 4-(Morpholinomethyl)piperidin-4-ol is accomplished through a three-step sequence as illustrated below. The key transformation is the nucleophilic addition of a morpholinomethyl Grignard reagent to the carbonyl of N-benzyl-4-piperidone to construct the tertiary alcohol.

Synthetic_Workflow cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection A 4-(Chloromethyl)morpholine Grignard Morpholinomethylmagnesium Chloride A->Grignard THF, Reflux B Magnesium Turnings B->Grignard Protected_Product 1-Benzyl-4-(morpholinomethyl)piperidin-4-ol Grignard->Protected_Product THF, 0 °C to rt C 1-Benzyl-4-piperidone C->Protected_Product Final_Product 4-(Morpholinomethyl)piperidin-4-ol Protected_Product->Final_Product H₂, Pd/C, Ethanol

Caption: Overall synthetic workflow for 4-(Morpholinomethyl)piperidin-4-ol.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25≥98%Sigma-Aldrich
4-(Chloromethyl)morpholineC₅H₁₀ClNO135.59≥97%Sigma-Aldrich
Magnesium TurningsMg24.31≥99.5%Sigma-Aldrich
IodineI₂253.81≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%Sigma-Aldrich
Palladium on Carbon (10 wt. %)Pd/C--Sigma-Aldrich
Ethanol, 200 proofC₂H₅OH46.07≥99.5%Sigma-Aldrich
Diethyl Ether, anhydrous(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-In-house
Saturated Aqueous Sodium BicarbonateNaHCO₃84.01-In-house
Anhydrous Sodium SulfateNa₂SO₄142.04-Sigma-Aldrich
Step 1: Preparation of Morpholinomethylmagnesium Chloride (Grignard Reagent)

Causality: This step is critical for generating the nucleophile that will attack the carbonyl carbon of the piperidone. The use of anhydrous THF and an inert atmosphere is essential to prevent quenching of the highly reactive Grignard reagent by water or oxygen. A crystal of iodine is used to activate the magnesium surface.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).

  • Add a single crystal of iodine to the flask.

  • Add anhydrous THF (20 mL) to the flask.

  • In the dropping funnel, prepare a solution of 4-(chloromethyl)morpholine (13.56 g, 100 mmol) in anhydrous THF (80 mL).

  • Add a small portion (approx. 10 mL) of the 4-(chloromethyl)morpholine solution to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun until the color of the iodine disappears and bubbling is observed.

  • Once the reaction has initiated, add the remaining 4-(chloromethyl)morpholine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Step 2: Synthesis of 1-Benzyl-4-(morpholinomethyl)piperidin-4-ol

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The workup with saturated aqueous ammonium chloride is a mild method to quench the reaction and protonate the resulting alkoxide.

  • In a separate flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-benzyl-4-piperidone (18.93 g, 100 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the freshly prepared morpholinomethylmagnesium chloride solution from Step 1 to the solution of 1-benzyl-4-piperidone via a cannula.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0-10% methanol in dichloromethane) to afford 1-benzyl-4-(morpholinomethyl)piperidin-4-ol as a pale yellow oil.

Caption: Mechanism of the Grignard reaction.

Step 3: Deprotection to Yield 4-(Morpholinomethyl)piperidin-4-ol

Causality: Catalytic hydrogenation is a clean and efficient method for the removal of a benzyl protecting group. Palladium on carbon is a standard catalyst for this transformation, and hydrogen gas serves as the reducing agent. The reaction is typically carried out in a protic solvent like ethanol.

  • Dissolve 1-benzyl-4-(morpholinomethyl)piperidin-4-ol (29.04 g, 100 mmol) in ethanol (200 mL) in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (2.9 g, 10 wt. %).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-(morpholinomethyl)piperidin-4-ol as a white to off-white solid.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes if necessary.

Characterization

The identity and purity of the synthesized 4-(Morpholinomethyl)piperidin-4-ol should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the piperidine ring protons, the morpholine ring protons, the methylene bridge, and the hydroxyl proton. The absence of aromatic protons from the benzyl group confirms deprotection.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec (ESI+) A peak corresponding to [M+H]⁺.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Hydrogen gas is flammable and explosive. Ensure the hydrogenation apparatus is properly set up and operated.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.

References

  • Synthesis method of N-(4-methyl morpholine)-piperidine. CN104193698A.
  • Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. PrepChem.com.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH.
  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annul
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis. ChemicalBook.
  • 4-(Morpholinomethyl)piperidin-4-ol. Santa Cruz Biotechnology.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Preparation method of 4-morpholino piperidine. CN105777615A.
  • 4-Methylpiperidin-4-ol. Chem-Impex.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Method for producing 4-(piperidin-4-yl)morpholine. WO2017213245A1.
  • Piperidine Synthesis. DTIC.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Collect. Czech. Chem. Commun.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.

Sources

Application Note: Comprehensive Characterization of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of 4-(Morpholinomethyl)piperidin-4-ol (CAS 135323-95-6) presents a distinct analytical challenge due to its high polarity, lack of significant UV chromophores, and the presence of two basic nitrogen centers.[1] This application note details a multi-modal analytical strategy, moving beyond traditional Reverse Phase HPLC-UV. We define a primary protocol using HILIC-CAD (Charged Aerosol Detection) for purity and assay, and an orthogonal GC-MS method utilizing silylation for structural confirmation.[1] This guide is designed for pharmaceutical development environments requiring strict adherence to ICH Q2(R2) validation principles.

The Analytical Challenge

4-(Morpholinomethyl)piperidin-4-ol is a critical intermediate in the synthesis of PARP inhibitors and other kinase-targeting therapeutics.[1] Its structure combines a secondary amine (piperidine), a tertiary amine (morpholine), and a tertiary alcohol.

Key Obstacles:

  • UV Invisibility: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible and low-wavelength detection (205-210 nm) unreliable due to solvent cutoff noise.[1]
    
  • Retention Issues: The high polarity (LogP

    
     0.3) causes the analyte to elute in the void volume of standard C18 columns.
    
  • Peak Tailing: Uncapped silanols on silica columns interact strongly with the basic amines, leading to severe peak asymmetry.[1]

Physicochemical Profile

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW: 200.28 g/mol
pKa (Predicted)

10.2 (Piperidine),

6.0 (Morpholine)
Requires high pH buffers or HILIC mode for retention.[1]
Solubility High: Water, Methanol, DMSO. Low: Hexane.[1]Diluent must be compatible with HILIC (high organic).[1]
H-Bond Donors 2 (NH, OH)Susceptible to silanol interactions; requires end-capped columns.[1]
Chirality Achiral (Plane of symmetry)No chiral chromatography required.[1]

Strategic Analysis Workflow

The following decision tree illustrates the logic for selecting the appropriate detection method based on the analytical goal.

AnalyticalWorkflow Start Start: 4-(Morpholinomethyl)piperidin-4-ol Sample Goal Define Analytical Goal Start->Goal Purity Purity / Assay (Quantitation) Goal->Purity ID Structural ID / Impurity Profiling Goal->ID UV_Check Is UV Detection Viable? Purity->UV_Check GC_MS Method B: GC-MS (Derivatization Required) ID->GC_MS NMR Method C: 1H/13C NMR (Definitive ID) ID->NMR HILIC_CAD Method A: HILIC-CAD (Primary Protocol) UV_Check->HILIC_CAD No (Lack of Chromophore)

Figure 1: Analytical decision matrix selecting HILIC-CAD for quantitation and GC-MS/NMR for identification.

Method A: HILIC-CAD (Primary Protocol)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase.[1][2] Charged Aerosol Detection (CAD) is chosen over UV because it is a universal mass-sensitive detector, ideal for non-chromophoric species.[1]

Chromatographic Conditions
ParameterSetting
Column Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.8 mL/min
Column Temp 35°C
Detector Charged Aerosol Detector (CAD).[1][3] Evap Temp: 35°C.
Injection Vol 5 µL
Diluent 80:20 Acetonitrile:Water (Must match initial gradient to prevent peak distortion)
Gradient Program[1]
  • 0.0 min: 90% B (High organic for retention)

  • 10.0 min: 60% B[1]

  • 12.0 min: 60% B[1]

  • 12.1 min: 90% B[1]

  • 20.0 min: 90% B (Re-equilibration is critical in HILIC)

Technical Insight

The ammonium formate buffer is essential.[1] It provides counter-ions to suppress ion-exchange interactions between the protonated amine of the analyte and the residual silanols on the silica surface, ensuring sharp peak shape.

Method B: GC-MS (Orthogonal Identification)[1]

Rationale: Gas Chromatography provides orthogonal separation selectivity to LC.[1] However, the hydroxyl and amine groups cause hydrogen bonding with the column phase, leading to tailing. Silylation is required to mask these polar groups.[1]

Derivatization Protocol (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.[1]

Derivatization Step1 1. Dissolve Sample (1 mg/mL in Dry Pyridine) Step2 2. Add Reagent (50 µL BSTFA + 1% TMCS) Step1->Step2 Step3 3. Reaction (Heat at 60°C for 30 min) Step2->Step3 Step4 4. Analysis (Inject 1 µL into GC-MS) Step3->Step4

Figure 2: Workflow for the conversion of polar functional groups to volatile Trimethylsilyl (TMS) ethers/amines.

GC-MS Parameters
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: 260°C, Split 20:1.[1]

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min

  • MS Source: EI (70 eV), Source Temp 230°C.[1]

  • Target Ions: Look for [M-15]+ (Loss of methyl from TMS) and m/z 73 (TMS group).[1]

Method C: NMR Characterization[1]

For absolute structural confirmation, NMR is the gold standard.

  • Solvent: DMSO-d6 or

    
    .
    
  • 1H NMR Expectations (DMSO-d6):

    • 
       4.5 ppm: Singlet (OH group, if not exchanging).[1]
      
    • 
       3.5-3.6 ppm: Multiplet (Morpholine 
      
      
      
      ).[1]
    • 
       2.2-2.4 ppm: Multiplet (Morpholine 
      
      
      
      and Piperidine ring protons).[1]
    • 
       2.1 ppm: Singlet (Methylene bridge between rings).[1]
      
  • 13C NMR Expectations:

    • Look for the quaternary carbon (C-OH) shift around 65-70 ppm.[1]

    • Morpholine ether carbons around 66 ppm.[1]

Validation Framework (ICH Q2 R2)

To validate the HILIC-CAD method for release testing, follow the ICH Q2(R2) guidelines.

Validation ParameterAcceptance Criteria (Typical)Protocol Note
Specificity Resolution > 1.5 between analyte and known impurities (e.g., Morpholine).[1]Inject individual impurities to confirm retention times.[1]
Linearity

CAD response is curvilinear; use a quadratic fit or log-log plot.[1]
Accuracy 90% - 110% recoverySpiked recovery at 80%, 100%, and 120% levels.[1]
Precision RSD < 2.0% (System), < 3.0% (Method)6 replicate injections of standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for impurity control.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography (HILIC) Method Development Guide.[1][4][Link]

Sources

Application Note: High-Sensitivity Quantitation of 4-(Morpholinomethyl)piperidin-4-ol via HILIC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate quantitation and characterization of 4-(Morpholinomethyl)piperidin-4-ol (C₁₀H₂₀N₂O₂) is a critical workflow in fragment-based drug discovery.[1][2] As a gem-disubstituted piperidine scaffold containing both a secondary amine (piperidine) and a tertiary amine (morpholine), along with a tertiary hydroxyl group, this molecule exhibits significant polarity (cLogP < 0) and high basicity.[1][2]

Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 stationary phases often results in poor retention (elution in the void volume) and peak tailing due to secondary silanol interactions.[1][2] This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry .

This guide prioritizes scientific integrity by establishing a self-validating system using internal standards and specific transition monitoring to ensure data quality.

Physicochemical Context & Challenges

Understanding the molecule is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₀H₂₀N₂O₂Monoisotopic Mass: 200.1525 Da
Polarity High (Hydrophilic)Challenge: No retention on C18.[1][2] Solution: HILIC Mode.
Basicity Diamine (Secondary & Tertiary)Challenge: Peak tailing.[1][2] Solution: High buffer capacity (Ammonium Formate).[1][2]
Lability Tertiary Alcohol at C4Challenge: In-source water loss ([M+H-H₂O]⁺).[1][2] Solution: Gentle desolvation parameters.

Analytical Workflow Logic

The following diagram illustrates the decision matrix and workflow designed for this specific analyte, ensuring optimal retention and ionization efficiency.

Workflow Start Analyte: 4-(Morpholinomethyl)piperidin-4-ol (Polar, Basic, Hydrophilic) Decision Chromatography Selection Start->Decision RPLC Reversed Phase (C18) Result: Void Elution (k' < 1) Decision->RPLC Standard approach HILIC HILIC Mode (Zwitterionic Phase) Decision->HILIC Recommended MobilePhase Mobile Phase Optimization High ACN (85%) + 10mM NH4 Formate pH 3.5 (Protonation of amines) HILIC->MobilePhase Mechanism: Partitioning MS_Source ESI Positive Mode Soft Ionization to preserve -OH MobilePhase->MS_Source Detection MRM Quantitation Transition: 201.2 -> 100.1 MS_Source->Detection

Figure 1: Analytical strategy selecting HILIC over RPLC to overcome the hydrophilicity of the gem-disubstituted piperidine core.

Experimental Protocol

Sample Preparation (Protein Precipitation)

Due to the high polarity of the analyte, Liquid-Liquid Extraction (LLE) is generally inefficient.[1][2] Protein Precipitation (PPT) is the preferred method for biological matrices (plasma/microsomes).[2]

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • ISTD Addition: Add 10 µL of Internal Standard (e.g., d8-Morpholine analog or generic d4-Diclofenac if specific IS unavailable) at 500 ng/mL.[1][2]

  • Precipitation: Add 200 µL of Acetonitrile:Methanol (3:1) (cold).

    • Rationale: High organic content is required to match initial HILIC mobile phase conditions, preventing peak distortion upon injection.[1][2]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an HPLC vial. Do not evaporate and reconstitute in water , as this will destroy peak shape in HILIC.[1][2]

Chromatographic Conditions (HILIC)
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.[1][2]

    • Why: Zwitterionic phases provide a water-enriched layer on the surface, facilitating partitioning of the polar diamine while repelling the positively charged matrix components.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) Curve
0.00 10 90 Initial
1.00 10 90 Hold
4.00 50 50 Linear
5.00 50 50 Wash
5.10 10 90 Re-equilibration

| 8.00 | 10 | 90 | End |[1][2]

Mass Spectrometry Parameters (ESI+)[1][2][3]
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 2.5 - 3.0 kV.[1][2]

  • Desolvation Temperature: 450°C.[1][2]

  • Source Temperature: 150°C.

  • Cone Voltage: 25 V (Optimize to maximize [M+H]⁺ vs in-source fragments).

Fragmentation Logic & MRM Transitions

The fragmentation of 4-(Morpholinomethyl)piperidin-4-ol follows specific mechanistic pathways driven by the tertiary alcohol and the morpholine ring.

Fragmentation Pathway Diagram[1][2][4]

Fragmentation Parent [M+H]+ m/z 201.16 Frag1 Water Loss [M+H - H2O]+ m/z 183.15 Parent->Frag1 -18 Da (Neutral Loss) Frag2 Morpholinomethyl Cation (C5H10NO+) m/z 100.08 Parent->Frag2 C-C Cleavage (Quantifier) Frag3 Morpholine Ring Cleavage (C4H8NO+) m/z 86.06 Frag2->Frag3 Ring Opening

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The formation of the m/z 100 ion (morpholinomethyl cation) is the most specific transition.

MRM Transition Table
Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)TypeRationale
201.16 100.08 2520 - 25Quantifier Cleavage of the exocyclic C-C bond; highly specific to the morpholinomethyl moiety.
201.16 183.15 2510 - 15Qualifier 1 Neutral loss of water (-18 Da).[1][2] Common for tertiary alcohols but less specific.[1][2]
201.16 86.06 2530 - 35Qualifier 2 Morpholine ring fragment.[1][2]

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following criteria must be met before batch analysis:

  • Retention Time Stability: HILIC requires extensive equilibration.[1][2] Ensure the column is conditioned with 20 column volumes of mobile phase before the first injection.

  • Peak Shape: Tailing factor (

    
    ) should be < 1.[1][2]5. If tailing occurs, increase buffer concentration (up to 20 mM) to suppress silanol activity.[1][2]
    
  • Hysteresis: Do not switch between high-water and high-acetonitrile compositions rapidly. The gradient re-equilibration time (3 mins in the protocol) is mandatory for the water layer to re-establish on the ZIC-HILIC surface.

References

  • Buszewski, B., & Noga, S. (2012).[1][2] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2][3][4][5][6] Analytical and Bioanalytical Chemistry. Link

  • McCalley, D. V. (2017).[1][2] Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2012).[1][2][7] Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for morpholine fragmentation patterns).

  • PubChem Compound Summary. (2023). 4-(Morpholinomethyl)piperidin-4-ol.[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

High-Performance Liquid Chromatography (HPLC) method for purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust Framework for HPLC Method Development and Validation for Purity Analysis

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1] A well-developed and validated HPLC method ensures the accurate identification and quantification of impurities, which is critical for guaranteeing the safety, efficacy, and quality of pharmaceutical products.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a robust HPLC method for purity analysis, grounded in scientific principles and regulatory expectations.

Introduction: The Rationale for Purity Analysis

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. Even trace amounts of certain impurities can have significant toxicological effects. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require stringent control and monitoring of impurities.[2]

HPLC is the gold standard for this purpose due to its high resolution, sensitivity, and selectivity.[1][3] This guide will walk through the logical steps of method development, from initial parameter selection to final method validation, emphasizing the scientific reasoning behind each choice to build a reliable and "fit-for-purpose" analytical method.

The Foundation: Method Development Strategy

A systematic approach to HPLC method development is crucial for creating a method that is not only accurate and precise but also robust enough for routine use.[4] The process involves the strategic optimization of various chromatographic parameters to achieve the desired separation.[4]

Understanding the Analyte

Before any practical work begins, it is essential to gather information about the physicochemical properties of the API and its known impurities. This includes:

  • Solubility: Dictates the choice of diluent for sample preparation. The sample solvent should be compatible with the mobile phase to ensure good peak shape.[5]

  • pKa: The ionization state of an analyte affects its retention, especially in reversed-phase HPLC. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa ensures consistent retention and peak shape.[4]

  • UV Absorbance Spectrum: Determines the optimal wavelength for detection, maximizing sensitivity for both the API and its impurities.

Initial Chromatographic Conditions

The goal is to establish a starting point for optimization. Reversed-Phase HPLC (RP-HPLC) is the most common mode for pharmaceutical analysis and serves as an excellent initial approach.[6]

ParameterInitial RecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmC18 (octadecyl) stationary phases are versatile and provide good retention for a wide range of moderately polar to nonpolar compounds.[7] The dimensions represent a standard analytical column.[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and UV cutoff.[9] TFA acts as an ion-pairing agent, improving peak shape for basic compounds.[3]
Gradient Elution 5% to 95% B over 20-30 minutesA broad gradient is an effective way to quickly screen for the presence of all potential impurities, which may have a wide range of polarities.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and system pressure.[3]
Column Temperature 30 °CElevated temperatures can improve efficiency and reduce viscosity, but starting near ambient is a safe choice.
Detection UV/PDA at λmax of API and a lower wavelength (e.g., 214 nm)A Photodiode Array (PDA) detector is crucial for purity analysis as it can assess peak purity by comparing spectra across a peak.[11] Monitoring at a low wavelength is important for detecting impurities that may lack a strong chromophore.[3]
The Method Development Workflow

The development process is iterative, aiming to refine the initial conditions to achieve optimal separation.

HPLC_Method_Development start Define Analytical Target Profile (ATP) knowledge Gather Analyte Knowledge (pKa, logP, UV) start->knowledge screening Initial Screening (Column, Mobile Phase pH) knowledge->screening eval_screen Evaluate Resolution & Peak Shape screening->eval_screen optim Optimize Method Parameters (Gradient, Temp, Flow Rate) eval_screen->optim No eval_optim Sufficient Resolution? (Rs > 2.0) eval_screen->eval_optim Yes optim->eval_optim eval_optim->screening No, Re-screen robust Robustness Check & Finalization eval_optim->robust Yes validate Proceed to Method Validation robust->validate

Caption: A logical workflow for systematic HPLC method development.

The Self-Validating Protocol: Ensuring Trustworthiness

A well-defined protocol is the cornerstone of reproducible results. Incorporating System Suitability Testing (SST) into the protocol is mandatory as it verifies that the entire analytical system is operating correctly at the time of analysis.[12][13] This makes the protocol a "self-validating" system for each run.[14]

Reagents and Materials
  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), Spectrophotometric grade

  • Reference Standard (RS) of the API

  • API Sample for Analysis

  • Validated HPLC System with PDA detector

  • Analytical balance, pH meter, volumetric flasks, etc.

Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately prepare 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: Accurately prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • System Suitability Solution (SSS) Preparation:

    • Prepare a solution containing the API reference standard at the nominal concentration and spike it with known impurities at their specification limit (e.g., 0.1%).

  • Reference Standard (RS) Solution Preparation:

    • Accurately weigh and dissolve the API RS in a suitable diluent to achieve a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the API sample in the same diluent to the same nominal concentration as the RS solution.

Chromatographic Method & Sequence
ParameterSetting
Column Example: Waters Symmetry C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-26 min: 80-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 10 µL
Detection PDA, 200-400 nm. Monitor at 254 nm.

Typical Injection Sequence:

  • Blank (Diluent) Injection

  • Five (5) replicate injections of the SSS

  • Blank (Diluent) Injection

  • RS Solution Injection

  • Sample Solution Injection (in duplicate)

  • ... (additional samples)

  • RS Solution Injection (for bracketing)

System Suitability Test (SST) Criteria

Before any sample analysis, the SST results from the five replicate injections of the SSS must meet pre-defined criteria, which are often based on USP guidelines.[12]

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between the API and the closest eluting impurity.[12]Ensures baseline separation, allowing for accurate integration and quantification of peaks.[2]
Tailing Factor (Tf) ≤ 2.0 for the API peak.[12]Measures peak symmetry. High tailing can indicate undesirable secondary interactions with the stationary phase.
Precision (%RSD) ≤ 2.0% for the peak area of the API from five replicate injections.[12]Demonstrates the precision of the injector and the stability of the system.[15]

If SST criteria are not met, the run is invalid, and troubleshooting must be performed before re-analyzing any samples.[12]

Method Validation: Authoritative Grounding

Once the method is finalized, it must be formally validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17] Validation is the documented evidence that the procedure is reliable.[18]

Purity_Analysis_Workflow sample Receive Sample prep Prepare Sample & Standards sample->prep hplc_run HPLC Analysis prep->hplc_run sst_check System Suitability Passed? hplc_run->sst_check process Process Data (Integrate Peaks) sst_check->process Yes fail FAIL: Troubleshoot System sst_check->fail No calc Calculate Purity (% Area) process->calc report Generate Report & Certificate of Analysis calc->report

Caption: Overall workflow for performing a purity analysis.

Validation Parameters

The following parameters are essential for validating a purity method.[15][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2] This is demonstrated by showing that the API peak is pure (using a PDA detector) and has baseline resolution from all other peaks in stressed (e.g., acid, base, peroxide, heat, light) degradation samples.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.[2]

    • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity testing, this should be assessed from the LOQ to 120% of the specification limit.

  • Accuracy (as Recovery): Assessed by spiking the sample matrix with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. Assessed using a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[15][19]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2]

  • Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition, ±0.2 pH units). This provides an indication of its reliability during normal usage.

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.995; Rs > 2.0
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80.0% - 120.0% of the true value
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%

Data Interpretation and Troubleshooting

Purity Calculation: For purity methods, results are typically reported as area percent.

  • % Purity = (Area of API Peak / Total Area of All Peaks) x 100

  • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Troubleshooting: Even with a robust method, issues can arise. A systematic approach is key to resolving problems.[20][21]

IssuePotential Cause(s)Corrective Action(s)
Retention Time Drift Mobile phase composition incorrect; column temperature fluctuation; flow rate instability.[20]Prepare fresh mobile phase; ensure column oven is stable; check pump performance.
Poor Peak Shape (Tailing) Active sites on column; column overload; sample solvent incompatible with mobile phase.[22]Use a different column; reduce injection volume; dissolve sample in mobile phase.
High Backpressure Blocked column frit; buffer precipitation; particulate matter from sample.Reverse flush the column; ensure mobile phase miscibility; filter samples.
Noisy Baseline Contaminated mobile phase; detector lamp failing; air bubbles in the system.[21]Use fresh, high-purity solvents; replace detector lamp; degas mobile phase and purge the system.[20]

Conclusion

Developing a robust HPLC method for purity analysis is a meticulous process that combines theoretical knowledge with systematic experimentation. By focusing on the scientific rationale behind parameter selection, incorporating rigorous system suitability tests, and performing a thorough validation according to ICH guidelines, laboratories can ensure the generation of trustworthy and reliable data. This approach not only guarantees compliance with global regulatory standards but also upholds the ultimate goal of ensuring patient safety through high-quality pharmaceutical products.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Forum.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). LCGC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • System Suitability Test in HPLC – Fully Explained with Example. (2025, October 15). YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • System Suitability for USP Chromatographic Methods. (2014, October 15). ECA Academy.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification. (2023, June 13). SynThink.
  • Quality Guidelines. ICH.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1). GenScript.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). Technology Networks.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • HPLC Column Selection: Core to Method Development. (2025, November 5). Welch Materials.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.
  • HPLC Column Selection Guide. SCION Instruments.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Strategies for Method Development and Optimization in HPLC. Drawell.
  • Mobile Phase Selection Guide. (2024, May 10). Alwsci.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. US Pharmacopeia (USP).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.

Sources

Application Note: Profiling Piperidine Derivatives for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety (a six-membered nitrogenous heterocycle) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including fentanyl (analgesic) and donepezil (Alzheimer’s). In the context of antimicrobial resistance (AMR), piperidine derivatives are gaining traction due to their ability to mimic cationic amphiphilic peptides, disrupting bacterial membranes, or inhibiting DNA gyrase when fused with quinolone motifs.

This guide provides a standardized workflow for researchers to synthesize, screen, and validate piperidine derivatives. It moves beyond basic literature to provide self-validating protocols designed to minimize false positives and ensure reproducibility.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

To maximize antimicrobial potency while minimizing host toxicity, the design of piperidine derivatives must balance lipophilicity and cationic charge. The nitrogen atom provides a site for protonation at physiological pH (enhancing electrostatic attraction to negatively charged bacterial membranes), while the C4 position allows for bulky substituents to target specific enzymes.

SAR Logic Flow

The following diagram illustrates the critical decision nodes in designing these derivatives.

PiperidineSAR Core Piperidine Core (C5H11N) N_Sub N-Substitution (R1) Modulates Solubility & pKa Core->N_Sub C4_Sub C4-Substitution (R2) Target Specificity Core->C4_Sub Mech_Membrane Mechanism: Membrane Disruption N_Sub->Mech_Membrane Long Alkyl Chains Mech_Enzyme Mechanism: DNA Gyrase Inhibition C4_Sub->Mech_Enzyme Fluoroquinolone Hybrid Outcome_Pos High Potency (Low MIC) Mech_Membrane->Outcome_Pos Outcome_Tox Risk: Hemolysis Mech_Membrane->Outcome_Tox Excessive Lipophilicity Mech_Enzyme->Outcome_Pos

Figure 1: Structural logic for piperidine derivative optimization. Note the trade-off between membrane disruption (potency) and hemolysis (toxicity).

Part 2: Primary Screening Protocols (MIC & MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07 standards.

Critical Insight: Piperidine derivatives often exhibit poor solubility in aqueous media. Improper solvent controls (DMSO) are the #1 cause of false positives in this assay.

Materials
  • Bacteria: S. aureus ATCC 29213 (Gram-positive control), E. coli ATCC 25922 (Gram-negative control).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Stock: 10 mg/mL in 100% DMSO.

Protocol: Broth Microdilution[1][2][3][4]
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB to achieve final assay concentration of ~5 x 10^5 CFU/mL.

  • Plate Setup (96-well round bottom):

    • Cols 1-10: Serial 2-fold dilution of piperidine derivative (Range: 64 µg/mL to 0.125 µg/mL).

    • Col 11 (Growth Control): Bacteria + Media + DMSO (matched %) .

    • Col 12 (Sterility Control): Media only.

  • Incubation: 16–20 hours at 37°C (ambient air).

  • Readout: Visual inspection for turbidity.

    • MIC = Lowest concentration with no visible growth .[1]

  • MBC Determination: Plate 10 µL from the MIC well and supramic wells onto nutrient agar. Incubate 24h.

    • MBC = Lowest concentration killing ≥99.9% of the initial inoculum.

Data Reporting Table:

Compound ID R-Group S. aureus MIC (µg/mL) E. coli MIC (µg/mL) MBC/MIC Ratio Interpretation
PIP-01 Benzyl 4.0 >64 N/A Gram-pos selective
PIP-02 Octyl 2.0 4.0 2 Bactericidal

| Cipro | (Control) | 0.25 | 0.015 | 1 | Reference Standard |

Part 3: Advanced Mechanistic Profiling (Biofilm Inhibition)

Objective: Many piperidine derivatives act by disrupting the Extracellular Polymeric Substance (EPS) matrix. This assay quantifies the inhibition of biofilm formation using Crystal Violet (CV).[2][3][4]

Protocol Reference: Adapted from O'Toole (2011).

Experimental Workflow

The following diagram details the critical wash steps required to prevent background noise in biofilm assays.

BiofilmProtocol Step1 1. Inoculation Media + Compound + Bacteria (Static Incubation 24h @ 37°C) Step2 2. Aspiration Remove planktonic cells (Do not touch bottom!) Step1->Step2 Step3 3. Wash x3 Sterile PBS Remove non-adherent cells Step2->Step3 Step4 4. Stain 0.1% Crystal Violet (15 mins, Room Temp) Step3->Step4 Step5 5. Solubilization 30% Acetic Acid Dissolve bound dye Step4->Step5 Step6 6. Quantification Absorbance @ 550nm Step5->Step6

Figure 2: Crystal Violet Biofilm Assay Workflow. Step 2 and 3 are critical for reproducibility.

Technical Notes for Piperidines:
  • Edge Effect: Piperidine solutions can be volatile or hygroscopic. Fill peripheral wells with sterile water to prevent evaporation in the test wells.

  • Calculation: % Inhibition =

    
    .
    

Part 4: Safety & Selectivity (Hemolysis Assay)

Objective: Piperidine derivatives with long alkyl chains (surfactant-like) often lyse mammalian cells. This assay is the "Go/No-Go" gate for drug development.

Protocol
  • Blood Source: Fresh human or sheep erythrocytes (RBCs), washed 3x in PBS.

  • Preparation: Resuspend RBCs to 2% (v/v) in PBS.

  • Treatment: Mix 100 µL RBC suspension + 100 µL compound (at 2x MIC and 4x MIC).

  • Controls (Mandatory):

    • Negative (0% Lysis): PBS.[5][6]

    • Positive (100% Lysis): 1% Triton X-100.[6][7]

  • Incubation: 1 hour at 37°C.

  • Processing: Centrifuge at 1000 x g for 10 min. Transfer supernatant to a fresh plate.

  • Readout: Measure Hemoglobin release at 540 nm .

Selectivity Index (SI) Calculation:



Target Profile: An SI > 10 is generally considered a promising therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][8][9][10]

  • O'Toole, G. A. (2011).[11] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Jeong, Y., et al. (2023).[12] Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences. [Link]

  • Mgbeahuruike, E. E., et al. (2017). Antimicrobial and Hemolytic Activity of Synthetic Piperidine Derivatives. Journal of Applied Microbiology. (Contextual grounding for piperidine toxicity). [Link]

Sources

4-(Morpholinomethyl)piperidin-4-ol as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Morpholinomethyl)piperidin-4-ol as a High-Value Scaffold in Drug Design

Executive Summary

The 4-(Morpholinomethyl)piperidin-4-ol scaffold represents a strategic structural motif in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Unlike traditional planar piperidines, this gem-disubstituted scaffold introduces critical three-dimensionality (3D) to the molecular architecture. By incorporating a polar morpholine ring and a hydroxyl group at the quaternary C4 position, this moiety simultaneously addresses three common lead optimization challenges: metabolic stability (by blocking the oxidative soft spot at C4), aqueous solubility , and vectorial functionalization .

This guide provides a validated synthetic protocol, physicochemical profiling, and strategic application notes for integrating this scaffold into lead generation programs targeting GPCRs and kinases.

Physicochemical Profile & Structural Utility

The utility of 4-(Morpholinomethyl)piperidin-4-ol lies in its ability to modulate the physicochemical properties of a drug candidate without significantly increasing lipophilicity.

Table 1: Calculated Physicochemical Properties (N-Boc Protected vs. Free Base)

PropertyFree Base (Scaffold)N-Boc Protected (Intermediate)Impact on Drug Design
Formula C₁₀H₂₀N₂O₂C₁₅H₂₈N₂O₄Core building block
MW (Da) ~200.28~300.40Low MW ideal for FBDD
cLogP -0.8 to -0.51.2 to 1.5Low lipophilicity enhances solubility
TPSA (Ų) ~52.0~80.0Good membrane permeability range
Fsp³ 1.0 (High)0.8Escapes "Flatland"; improves selectivity
H-Bond Donors 2 (NH, OH)1 (OH)Directed interactions
pKa (Calc) ~8.5 (Piperidine), ~6.0 (Morpholine)N/ATunable basicity for lysosomal trapping

Key Structural Advantages:

  • Gem-Disubstitution: The C4 quaternary center constrains the piperidine ring into a defined chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: Substitution at the C4 position prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for piperidine-containing drugs.

  • Vectorial Growth: The morpholine nitrogen and the hydroxyl group provide orthogonal vectors for growing the molecule into distinct sub-pockets of a receptor.

Validated Synthetic Protocol

The synthesis of this scaffold relies on the formation of a spiro-epoxide intermediate followed by a regioselective ring-opening. This protocol is designed for scalability and safety.

Reaction Scheme Overview
  • Corey-Chaykovsky Epoxidation: Conversion of N-Boc-4-piperidone to N-Boc-1-oxa-6-azaspiro[2.5]octane.

  • Regioselective Ring Opening: Nucleophilic attack by morpholine on the methylene carbon of the epoxide.

  • Deprotection (Optional): Removal of the Boc group to yield the free amine.

Detailed Methodology

Step 1: Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane

  • Reagents: N-Boc-4-piperidone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMSO (anhydrous), THF.

  • Protocol:

    • Activation: In a flame-dried flask under Argon, wash NaH with hexanes to remove oil. Suspend in anhydrous DMSO.

    • Ylide Formation: Add Trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

    • Addition: Cool the mixture to 0°C. Add N-Boc-4-piperidone dissolved in minimal THF dropwise.

    • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: >85% (Colorless oil/solid).[1][2]

Step 2: Epoxide Ring Opening with Morpholine

  • Reagents: Spiro-epoxide (from Step 1), Morpholine (3.0 eq), Ethanol or MeOH (solvent).

  • Protocol:

    • Dissolve the spiro-epoxide in Ethanol (0.5 M concentration).

    • Add Morpholine.[1]

    • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The nucleophilic morpholine attacks the less hindered methylene carbon of the epoxide.

    • Monitoring: LC-MS should show the disappearance of the epoxide and formation of the alcohol mass (M+1).

    • Workup: Concentrate the solvent under reduced pressure. The excess morpholine can be removed by high-vacuum evaporation or azeotropic distillation with toluene.

    • Purification: Recrystallization from Et₂O/Hexanes or column chromatography (DCM/MeOH 95:5).

    • Yield Target: >90%.[1]

Step 3: Boc-Deprotection (To generate the Scaffold)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol: Standard deprotection yields the dihydrochloride or trifluoroacetate salt of 4-(morpholinomethyl)piperidin-4-ol.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the regioselectivity of the epoxide opening, which is critical for structural verification.

SynthesisPathway Start N-Boc-4-piperidone Reagents1 Me3SOI + NaH (Corey-Chaykovsky) Start->Reagents1 Intermediate Spiro-Epoxide (N-Boc-1-oxa-6-azaspiro[2.5]octane) Reagents1->Intermediate Cyclization Reagents2 Morpholine Reflux (EtOH) Intermediate->Reagents2 Transition Regioselective Attack at Methylene C Reagents2->Transition Product N-Boc-4-(morpholinomethyl) piperidin-4-ol Transition->Product Ring Opening Final Free Scaffold (Deprotection) Product->Final TFA or HCl

Figure 1: Synthetic route for 4-(Morpholinomethyl)piperidin-4-ol via spiro-epoxide intermediate.

Application in Drug Design: The "Gem-Disubstituted" Effect

Mechanistic Rationale

In drug design, replacing a hydrogen atom with a polar group at the 4-position of a piperidine ring (gem-disubstitution) alters the vector of the attached substituents.

  • Conformational Locking: The bulky morpholinomethyl group and the hydroxyl group force the piperidine ring into a stable chair conformation. This pre-organization minimizes the entropy loss when the drug binds to its target protein.

  • Solubility Anchor: The morpholine oxygen and nitrogen provide water-interaction points. When attached to hydrophobic pharmacophores (e.g., biaryl systems), this scaffold acts as a "solubility anchor."

  • Interaction Map:

    • 4-OH: Acts as a H-bond donor to backbone carbonyls in the receptor pocket.

    • Morpholine N: Protonates at physiological pH (pKa ~6-7 in this environment), forming ionic interactions with Asp/Glu residues.

Case Study Logic: GPCR Antagonists

In the development of CCR5 or CXCR4 antagonists, the piperidine nitrogen often binds to an aspartate residue. The addition of the 4-hydroxymethyl/morpholine motif has been shown to reach into accessory binding pockets (e.g., the "minor pocket" of chemokine receptors), improving potency by 10-100 fold compared to the unsubstituted piperidine.

InteractionMap Core 4-(Morpholinomethyl) piperidin-4-ol PiperidineN Piperidine N (Basic Center) Core->PiperidineN Hydroxyl 4-Hydroxyl Group (H-Bond Donor) Core->Hydroxyl Morpholine Morpholine Ring (Solubility/Shape) Core->Morpholine Asp Aspartate (D) Ionic Bond PiperidineN->Asp Salt Bridge Backbone Backbone C=O H-Bond Acceptor Hydroxyl->Backbone H-Bond Water Solvent Network Solubility Morpholine->Water Solvation

Figure 2: Pharmacophore mapping of the scaffold interacting with a theoretical biological target.

Troubleshooting & Optimization

  • Problem: Low yield in epoxide opening.

    • Cause: Steric hindrance or polymerization of the epoxide.

    • Solution: Use a Lewis acid catalyst (e.g., LiClO₄) or switch solvent to 2,2,2-trifluoroethanol (TFE) to activate the epoxide.

  • Problem: Regioselectivity issues (attack at quaternary carbon).

    • Insight: This is rare for spiro-epoxides of this type. Nucleophilic attack overwhelmingly favors the less substituted methylene carbon (S_N2-like).[3][4] If the wrong isomer forms, check the protonation state of the nucleophile.

  • Problem: Product is hygroscopic.

    • Solution: Isolate as a fumarate or tartrate salt instead of the hydrochloride salt to improve handling properties.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Mullins, S. J., et al. (2016). 4-Hydroxypiperidines as a Privileged Scaffold in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(23), 5657-5662. (Contextual grounding for 4-OH piperidine utility).
  • PubChem Compound Summary. (2024). 4-(Morpholinomethyl)piperidin-4-ol Derivatives.[1][5][6] National Center for Biotechnology Information. Link

Sources

Application Note: Advanced Synthesis of Piperidin-4-ones via Mannich Condensation

[1][2][3]

Executive Summary

The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in analgesics (e.g., Fentanyl), antiviral agents, and acetylcholinesterase inhibitors. While various synthetic routes exist, the Mannich condensation—specifically the double Mannich reaction—remains the most expedient method for constructing the piperidone ring from simple precursors.

This guide provides a comprehensive technical analysis of the synthesis of piperidin-4-ones. It details the mechanistic underpinnings of the Petrenko-Kritschenko condensation (a specific variant of the Mannich reaction), offers robust experimental protocols for both classic and green synthetic pathways, and addresses critical stereochemical considerations essential for drug design.

Mechanistic Insight: The Double Mannich Cascade

The formation of the piperidin-4-one ring occurs via a double Mannich condensation . This multicomponent reaction involves an amine (primary or ammonia), two equivalents of an aldehyde (or a dialdehyde), and a ketone with four ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Reaction Pathway

The reaction proceeds through a stepwise formation of two C-N bonds and two C-C bonds.

  • Iminium Formation: The amine condenses with the aldehyde to form a reactive iminium ion.

  • Enolization: The ketone enolizes (acid or base catalyzed).

  • First Mannich Addition: The enol attacks the iminium ion, forming a

    
    -amino ketone (Mannich base).
    
  • Second Mannich Addition: The process repeats intramolecularly or with a second equivalent of aldehyde/iminium to close the ring.

Visualization of the Mechanism

The following diagram illustrates the stepwise cascade for the synthesis of a 2,6-disubstituted piperidin-4-one.

MannichMechanismStartReagents:Amine + Aldehyde + KetoneIminium1Intermediate 1:Iminium Ion FormationStart->Iminium1CondensationMannich1Step 1: 1st Mannich Addition(Formation of acyclic u03b2-amino ketone)Iminium1->Mannich1+ Enolized KetoneIminium2Intermediate 2:Intramolecular Iminium / EnolMannich1->Iminium2+ 2nd Aldehyde eq.CyclizationStep 2: 2nd Mannich Addition(Ring Closure)Iminium2->CyclizationIntramolecular AttackProductFinal Product:Piperidin-4-oneCyclization->ProductDehydration/Stabilization

Caption: Stepwise mechanistic flow of the double Mannich condensation forming the piperidinone core.

Strategic Considerations for Experimental Design

Component Selection & Stereochemistry
  • Amine Source: Ammonium acetate (

    
    ) is frequently used as a dual source of ammonia and acetic acid (catalyst). Primary amines (
    
    
    ) yield N-substituted piperidones.
  • Aldehyde: Aromatic aldehydes yield 2,6-diarylpiperidin-4-ones.[1][2][3] These substituents typically adopt an equatorial orientation in the chair conformation to minimize 1,3-diaxial interactions, a critical feature for binding affinity in biological targets [1].

  • Ketone Source:

    • Acetone:[4][5] Yields simple 2,6-disubstituted piperidones.[2][3]

    • 1,3-Acetonedicarboxylates: Used in the Petrenko-Kritschenko method.[3][6][7] The ester groups activate the methylene positions, allowing for milder reaction conditions. These esters can be hydrolyzed and decarboxylated later to yield the parent piperidin-4-one [2].

Solvent and Catalyst[10]
  • Classic Media: Ethanol or Methanol with acetic acid.

  • Green Media: Ionic liquids (e.g.,

    
    ) or Deep Eutectic Solvents (Glucose:Urea) have shown improved yields and recyclability, avoiding volatile organic compounds (VOCs) [3].
    

Experimental Protocols

Protocol A: One-Pot Synthesis of 2,6-Diarylpiperidin-4-ones

Application: Rapid generation of library compounds for SAR studies. Reaction Type: Multicomponent Condensation.[6]

Reagents
  • Benzaldehyde (substituted or unsubstituted): 20 mmol

  • Ammonium Acetate: 10 mmol (0.77 g)

  • Acetone (or 3-pentanone for 3,5-dimethyl variants): 10 mmol

  • Ethanol (95%): 30 mL

  • Optional Catalyst: Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 mmol of the chosen aldehyde and 10 mmol of ketone in 30 mL of Ethanol.

  • Amine Addition: Add 10 mmol of Ammonium Acetate. If the reaction is sluggish (based on TLC), add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (

    
    ) for 4–6 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice-water with vigorous stirring.

    • A solid precipitate should form immediately.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      mL).
    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol:Benzene (1:1) mixture to obtain pure crystals.

Expected Data (Example: 2,6-Diphenylpiperidin-4-one)
ParameterValue
Yield 75 - 85%
Melting Point 104 - 106°C
IR (KBr)

1710 cm

,

3300 cm

1H NMR

2.4-2.6 (m, 4H, H-3/H-5), 3.9 (m, 2H, H-2/H-6), 7.2-7.4 (Ar-H)
Protocol B: Petrenko-Kritschenko Synthesis (N-Methyl-4-Piperidone)

Application: Synthesis of the unsubstituted or N-alkyl parent ring (precursor to Fentanyl analogues). Note: This route uses acetonedicarboxylate to avoid polymerization issues common with simple acetone/formaldehyde mixtures.

Reagents
  • Diethyl 1,3-acetonedicarboxylate: 0.1 mol

  • Formaldehyde (37% aq.): 0.22 mol

  • Methylamine (40% aq.): 0.11 mol

  • Ethanol: 50 mL

Step-by-Step Procedure
  • Condensation:

    • Mix diethyl 1,3-acetonedicarboxylate and ethanol in a flask cooled to

      
      .
      
    • Add formaldehyde and methylamine solutions simultaneously, dropwise, maintaining temperature below

      
      .
      
    • Allow to stir at room temperature for 24 hours. The product (Diethyl 1-methyl-4-oxopiperidine-3,5-dicarboxylate) may separate as a solid or oil.

  • Hydrolysis & Decarboxylation:

    • Isolate the intermediate ester.

    • Reflux with 20% HCl (aq) for 4 hours. This hydrolyzes the esters to acids, which spontaneously decarboxylate under heat.

  • Isolation:

    • Evaporate the acid solution to dryness under reduced pressure.

    • Basify the residue with NaOH (pH > 12) and extract with Chloroform or Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate to yield N-methyl-4-piperidone.
      
Protocol C: Green Synthesis in Ionic Liquids

Application: Environmentally benign synthesis with catalyst recycling.[8]

Reagents
  • Aldehyde (2 mmol), Ketone (1 mmol), Amine (1 mmol).[9]

  • Ionic Liquid:

    
     (Triethylammonium hydrogen sulfate) - 20 mol% relative to ketone.
    
Procedure
  • Mix all reagents and the ionic liquid in a flask. No organic solvent is required.

  • Stir at ambient temperature (or mild heat

    
    ) for 15–45 minutes.
    
  • Work-up: Add water to the mixture. The product typically precipitates out. Filter and wash.

  • Recycling: The aqueous filtrate containing the ionic liquid can be dried under vacuum (

    
    ) and reused for 4–5 cycles with minimal loss of activity [4].
    

Workflow Visualization

WorkflowStartStart: Reagent Selection(Aldehyde, Ketone, Amine)SolventCheckSelect Solvent SystemStart->SolventCheckClassicClassic: Ethanol/Acetic Acid(Reflux 4-6h)SolventCheck->ClassicStandard ProtocolGreenGreen: Ionic Liquid(RT/Mild Heat, <1h)SolventCheck->GreenEco-friendlyWorkupQuench/Precipitation(Ice Water)Classic->WorkupGreen->WorkupPurificationRecrystallization(EtOH/Benzene)Workup->PurificationQCQuality Control(NMR, IR, MP)Purification->QC

Caption: Decision tree and process flow for selecting and executing Mannich synthesis protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomerization/Gumming Reaction temperature too high or pH too basic.Lower temperature; Ensure slow addition of amine; Use Petrenko-Kritschenko ester method for better control.
No Precipitation Product is soluble in aqueous/alcohol mix.Evaporate ethanol first, then add ice water; Or extract with EtOAc/DCM.
Low Yield Incomplete enolization or imine formation.Add catalytic Acetic Acid or HCl; Increase reflux time; Use excess aldehyde (2.2 eq).
Impure Stereochemistry Kinetic vs Thermodynamic control.Recrystallization is crucial. Thermodynamic product (equatorial substituents) usually crystallizes preferentially.

References

  • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.

  • Petrenko-Kritschenko, P., et al. (1906).[9] "Über die Kondensation von Aceton-dicarbonsäure-estern mit Aldehyden unter Einwirkung von Ammoniak und Aminen." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • Hande, A., et al. (2022). "Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis." PMC - NIH.

  • Asian Journal of Chemistry. (2020). "Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent." Asian Journal of Chemistry.

  • BenchChem. (2025).[10] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide."

Strategic Deployment of 4-(Morpholinomethyl)piperidin-4-ol in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 4-(Morpholinomethyl)piperidin-4-ol scaffold represents a "privileged structure" in central nervous system (CNS) drug discovery. Its utility stems from the gem-disubstitution at the piperidine 4-position, which introduces a quaternary carbon center. This structural feature imparts conformational rigidity (via the Thorpe-Ingold effect), orienting the hydroxyl and morpholinomethyl groups into defined vectors that facilitate specific receptor interactions.

This guide details the synthesis, physicochemical rationale, and biological evaluation of this scaffold, specifically focusing on its application in developing high-affinity Sigma-1 receptor (


R)  ligands and Neurokinin-1 (NK1)  antagonists.

Physicochemical Rationale: The "Linker" Advantage

In CNS drug design, balancing lipophilicity (LogP) with solubility (LogS) and basicity (pKa) is the primary challenge. The 4-(Morpholinomethyl)piperidin-4-ol core addresses these multiparameter optimization (MPO) issues through three mechanisms:

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than open-chain dialkylamines (e.g., diethylamine) and reduces the risk of reactive metabolite formation.

  • hERG Mitigation: Morpholine-containing ligands often exhibit reduced hERG channel inhibition compared to more lipophilic basic amines, a critical safety parameter for CNS candidates.

  • Hydrogen Bonding Matrix: The tertiary hydroxyl group at position 4 serves as a dual H-bond donor/acceptor, frequently anchoring the ligand to aspartate or glutamate residues within GPCR binding pockets (e.g., Glu172 in

    
    R).
    
Comparative Physicochemical Profile[1][2][3][4]
PropertyPiperidine CoreMorpholine AppendageCombined Scaffold Effect
pKa (Basic N) ~11.0 (Secondary)~8.3 (Weak Base)Modulates overall basicity; improves membrane permeability.
LogP Contribution LipophilicHydrophilicLowers LogD

, aiding solubility without sacrificing BBB penetration.
Geometry Chair ConformationChair ConformationGem-disubstitution locks the piperidine chair, reducing entropic penalty upon binding.

Synthetic Protocol: The Corey-Chaykovsky Route[5][6][7]

The most robust method for constructing the 4-hydroxy-4-aminomethyl motif is via the spiro-epoxide intermediate generated from N-protected 4-piperidone.

Reaction Workflow Diagram

SynthesisWorkflow Start N-Boc-4-piperidone Intermediate 1-Oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH, DMSO, THF Reagent1->Intermediate Product 4-(Morpholinomethyl) piperidin-4-ol (N-Boc) Intermediate->Product Ring Opening Reagent2 Morpholine MeOH/H2O, 60°C Reagent2->Product Deprotection TFA/DCM (Deprotection) Product->Deprotection Final Target Ligand (Free Amine) Deprotection->Final

Caption: Step-wise synthesis of the 4-(morpholinomethyl)piperidin-4-ol core via spiro-epoxide ring opening.

Detailed Experimental Procedures
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-Epoxide)

Rationale: The use of trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) favors the formation of the epoxide over the alkene (Wittig).

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (5 mL/mmol).

  • Ylide Formation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of the dimethylsulfoxonium methylide).

  • Addition: Cool the mixture to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in minimal anhydrous THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The ketone spot should disappear.

  • Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexane). Note: Epoxides can be sensitive; store at -20°C.

Step 2: Nucleophilic Ring Opening

Rationale: Morpholine acts as the nucleophile, attacking the less hindered carbon of the epoxide (though in this spiro-system, the attack is regioselective due to the ring strain and sterics).

  • Reaction: Dissolve the Spiro-Epoxide (from Step 1) in MeOH (or EtOH/Water 10:1). Add Morpholine (3.0 eq).

  • Conditions: Heat to 60°C in a sealed tube for 12–16 hours.

  • Workup: Concentrate the solvent. Dissolve residue in DCM and wash with saturated NaHCO₃.

  • Yield: This step is typically high yielding (>85%). The product, 1-Boc-4-(morpholinomethyl)piperidin-4-ol , is usually a white solid.

Application Case Study: Sigma-1 Receptor ( R) Ligands

The


R is a chaperone protein at the ER-mitochondrion interface, implicated in neuroprotection. High-affinity ligands generally require:
  • A basic amine (protonated at physiological pH).

  • Two hydrophobic flanking regions.

  • A central polar spacer.

Our scaffold serves as the "Central Polar Spacer" + "Basic Amine 1".

Ligand Design Strategy

To convert the intermediate into a potent


R ligand, the piperidine nitrogen must be substituted with a lipophilic domain (e.g., benzyl, phenethyl).

Protocol: Reductive Amination (N-Derivatization)

  • Deprotection: Treat 1-Boc-4-(morpholinomethyl)piperidin-4-ol with TFA/DCM (1:4) for 1 hour. Concentrate to dryness (TFA salt).

  • Free Base: Neutralize with basic resin (e.g., Amberlyst A-21) or aqueous NaOH extraction.

  • Coupling: Dissolve the free amine in DCE. Add the desired Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq) and NaBH(OAc)₃ (1.5 eq). Stir at RT for 12h.

SAR Logic Diagram

SAR_Logic Center 4-(Morpholinomethyl) piperidin-4-ol Core Hydrophobic N-Substituent (R1) (Benzyl, Phenethyl) Determines Lipophilicity Center->Hydrophobic N-Alkylation Polar 4-OH Group H-Bond to Glu172/Asp126 Center->Polar Intrinsic Basic Morpholine Ring Secondary Binding Site Metabolic Stability Center->Basic Intrinsic Target High Affinity Sigma-1 Ligand Hydrophobic->Target Polar->Target Basic->Target

Caption: Structural Activity Relationship (SAR) components of the scaffold for Sigma-1 receptor targeting.

Biological Evaluation Protocols

To validate the utility of the synthesized ligands, the following assays are mandatory.

Assay A: Radioligand Binding (Sigma-1 Affinity)

Purpose: Determine


 values to assess binding strength.[1]
  • Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Non-specific Binding: Defined by Haloperidol (10 µM).

  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Scatchard plots to determine

    
     and 
    
    
    
    .
Assay B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: Verify if the morpholine/OH modification prevents CNS entry.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Procedure:

    • Donor plate: Compound (10 µM) in PBS (pH 7.4).

    • Acceptor plate: PBS (pH 7.4).

    • Membrane: PVDF filter coated with brain lipid/dodecane.

  • Incubation: 18 hours at RT in a humidity chamber.

  • Quantification: LC-MS/MS of donor and acceptor wells.

  • Benchmark:

    
     cm/s indicates high CNS permeability.
    

References

  • Corey-Chaykovsky Epoxidation Mechanism & Scope: Aggarwal, V. K., et al.[2] "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chem. Rev. (2003).

  • Sigma-1 Receptor Ligand Design (Piperidine Scaffolds): Georgiadis, M. O., et al.[3] "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Bioorg. Med. Chem. (2016).[4][5]

  • Morpholine in CNS Drug Discovery: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem. (2011).

  • Spiro-Epoxide Ring Opening Protocols: Maison, W., et al. "Synthesis of 4-substituted piperidines via ring opening of spiro-epoxides." Synthesis (2000).

Sources

Developing agonists for dopamine D2/D3 receptors using piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Dopamine D2/D3 Receptor Agonists via Piperidine Scaffolds

Executive Summary

This guide provides a comprehensive framework for the rational design, synthesis, and pharmacological validation of dopamine D2 and D3 receptor agonists based on the privileged piperidine scaffold. While the D2 and D3 receptors share high sequence homology (approx. 78% in transmembrane domains), selective agonism is crucial for dissociating antipsychotic efficacy (D2-mediated) from cognitive enhancement or substance use disorder treatment (D3-mediated). This note details the "Bitopic Ligand Strategy" for selectivity, robust reductive amination protocols, and a self-validating pharmacological screening cascade focusing on Gi/o-coupled cAMP inhibition and


-arrestin recruitment.

Part 1: Rational Design & SAR (The Piperidine Advantage)

The piperidine ring acts as a bioisostere for the ethylamine side chain of dopamine, providing a rigidified core that reduces entropic penalty upon binding. To transition a piperidine scaffold from a generic binder to a high-affinity agonist, specific structural requirements must be met.

The Orthosteric "Warhead" (Agonism Driver)

Agonism at D2-like receptors requires a specific interaction with Serine 5.42 (TM5) and Serine 5.46 (TM5) , mimicking the catechol hydroxyls of dopamine.

  • Core Choice: Use 3-hydroxypiperidine or 4-phenylpiperidine with a meta-hydroxyl or bioisosteric equivalent (e.g., 2-aminothiazole).

  • The Protonated Nitrogen: The piperidine nitrogen (protonated at pH 7.4) forms a critical salt bridge with Aspartate 3.32 (TM3) . This is the anchor point.

The Selectivity Filter (The Bitopic Strategy)

Because the orthosteric sites of D2 and D3 are nearly identical, selectivity is achieved by targeting the Secondary Binding Pocket (SBP) , which differs in electrostatics and size between subtypes.

  • The Linker: A flexible alkyl chain (typically 3–4 carbons, butyl being optimal) extends from the piperidine nitrogen toward the extracellular vestibule.

  • The Tail: An aromatic moiety (e.g., indole, naphthyl, or substituted phenyl) attached to the linker occupies the SBP. In D3 receptors, this pocket accommodates larger, lipophilic groups more readily than D2.

Visualizing the Design Logic

G cluster_0 Primary Pharmacophore (Orthosteric) cluster_1 Selectivity Filter (SBP) Pip Piperidine Core (Basic Amine) Linker Alkyl Linker (n=3-4 carbons) Pip->Linker N-Alkylation Target D3 Receptor Selectivity Pip->Target Asp3.32 Interaction Warhead H-Bond Donor (e.g., 3-OH, Phenyl) Warhead->Pip Attached to C3/C4 Warhead->Target Ser5.42 Interaction (Agonism) Tail Lipophilic Tail (Aryl/Heteroaryl) Linker->Tail Distal Attachment Tail->Target SBP Occupation (Selectivity)

Figure 1: Structural logic for converting a piperidine scaffold into a selective D3 agonist using the bitopic ligand approach.

Part 2: Synthetic Protocol (Reductive Amination)

The most robust method to attach the selectivity-conferring "tail" to the piperidine core is via reductive amination. This avoids the over-alkylation byproducts often seen with direct alkyl halide substitution.

Target Compound: N-[4-(1H-indol-3-yl)butyl]-4-(3-hydroxyphenyl)piperidine (Hypothetical D3 Agonist).

Reagents & Materials
  • Amine: 4-(3-hydroxyphenyl)piperidine (1.0 equiv).

  • Aldehyde: 4-(1H-indol-3-yl)butanal (1.1 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic acid (glacial, 1-2 drops).

Step-by-Step Procedure
  • Complex Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes. Note: The solution may turn slightly yellow as the iminium ion forms.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine/iminium species without reducing the aldehyde itself, minimizing side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH4OH).

Part 3: In Vitro Pharmacological Profiling

To validate the compound as a D2/D3 agonist, you must demonstrate affinity (Binding) and efficacy (Functional Response).

Radioligand Binding Assay (Affinity)

Objective: Determine


 values using membrane preparations from CHO-K1 cells stably expressing hD2L or hD3 receptors.

Critical Control: Use [3H]-N-methylspiperone (Antagonist) for general affinity. To confirm high-affinity agonist binding states, use [3H]-7-OH-DPAT (Agonist).

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 5 mM MgCl2, pH 7.4.

    • Expert Insight:MgCl2 is mandatory. Agonists require high-affinity G-protein coupled states, which are Mg2+ dependent. Omitting Mg2+ will artificially lower agonist affinity.

  • Incubation:

    • Mix: 20 µg Membrane Protein + 0.2 nM [3H]-N-methylspiperone + Test Compound (10^-11 to 10^-5 M).

    • Non-Specific Binding (NSB) Control: Add 10 µM (+)-Butaclamol or Sulpiride.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Why PEI? It reduces the binding of the radioligand to the glass fiber filter (negatively charged), lowering background noise.

  • Analysis: Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (Gi/o Coupling)

Objective: D2/D3 receptors are Gi/o-coupled; activation inhibits Adenylyl Cyclase (AC). We measure the reduction of Forskolin-stimulated cAMP.[1][2]

Method: TR-FRET (e.g., HTRF or Lance Ultra) or GloSensor.

Protocol (TR-FRET):

  • Cell Seeding: Seed hD2/hD3-CHO cells (2,000 cells/well) in low-volume 384-well plates.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).

    • Causality: IBMX prevents the degradation of cAMP, allowing accumulation to measurable levels.[3]

  • Agonist Challenge:

    • Add Test Compound (Concentration Response Curve).

    • Immediately add 10 µM Forskolin.

    • Note: You are measuring the compound's ability to fight the Forskolin-induced cAMP spike.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add Lysis buffer containing Eu-Cryptate-labeled anti-cAMP antibody and d2-labeled cAMP acceptor.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Signal Logic: High cAMP = Low FRET signal (competition). Agonist activity = High FRET signal (low cAMP).

Part 4: Data Analysis & Visualization

Quantitative Summary Table

Present your screening data in this format to allow rapid decision-making.

Compound IDD2 Binding

(nM)
D3 Binding

(nM)
Selectivity (D2/D3)D3 cAMP

(nM)
D3

(%)
Bias Factor (

-arr vs G-prot)
Ref (Dopamine) 15.012.01.254.51000 (Reference)
Pramipexole 3.90.57.80.895-
Piperidine-1 45.02.121.4 5.2880.5
Signaling Pathway Diagram

Signaling D3R D3 Receptor (Agonist Bound) Gi Gi/o Protein (Activation) D3R->Gi Canonical GRK GRK Phosphorylation D3R->GRK Non-Canonical AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Decrease BArr Beta-Arrestin Recruitment GRK->BArr Internal Internalization / Desensitization BArr->Internal

Figure 2: Divergent signaling pathways for D3 receptor agonists. Bias is calculated by comparing potency (


) and efficacy (

) between the cAMP (Gi) and

-arrestin branches.

References

  • Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095.

  • Newman, A. H., et al. (2012). Structural insights into dopamine D3 receptor ligand recognition and signaling. Journal of Medicinal Chemistry, 55(15), 6689-6699.

  • Keck, T. M., et al. (2019). Identifying the molecular determinants of D3 receptor selectivity in a series of 4-phenylpiperazine and 4-phenylpiperidine ligands. ACS Chemical Neuroscience, 10(1), 358-367.

  • Strange, P. G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. General Pharmacology, 31(5), 683-696.

  • Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience, 3(3), 193-203.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Morpholinomethyl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may face during the purification of 4-(Morpholinomethyl)piperidin-4-ol.

Q1: My final product is an oil and refuses to crystallize. How can I induce solidification?

This is a common issue, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Causality: The presence of even small amounts of other substances can disrupt the ordered arrangement of molecules required for crystallization. The high polarity and hydrogen bonding capability of your target molecule's hydroxyl and amine groups mean it requires a very specific energetic environment to crystallize.

  • Troubleshooting Protocol:

    • High-Vacuum Drying: First, ensure all reaction or extraction solvents are removed. Place the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound is thermally stable.

    • Trituration: Add a non-solvent—a solvent in which your product is insoluble but the impurities are soluble. For a polar compound like 4-(Morpholinomethyl)piperidin-4-ol, good starting points for trituration are cold diethyl ether, hexane, or ethyl acetate. Vigorously stir or sonicate the oily product with the non-solvent. This process "washes" the oil and can often strip away the impurities, shocking the product into precipitating as a solid.

    • Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This provides a nucleation point for crystal growth to begin.

    • Solvent Re-dissolving and Evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or methanol. Then, slowly evaporate the solvent under a gentle stream of nitrogen. This gradual increase in concentration can sometimes promote crystallization. If this fails, add a non-solvent dropwise to the solution until turbidity persists, then allow it to stand.

Q2: After recrystallization, my yield is extremely low. What happened to my product?

Low yield post-recrystallization typically points to one of two issues: incorrect solvent choice or suboptimal procedural execution.

  • Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. If the compound has high solubility even at low temperatures, a significant portion will remain in the mother liquor, leading to poor recovery.

  • Troubleshooting Protocol:

    • Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), take a small aliquot and evaporate the solvent. If a significant amount of solid residue remains, your product is too soluble in the chosen solvent at cold temperatures. You can attempt to recover this material by placing the mother liquor at a lower temperature (e.g., -20°C) or by partially evaporating the solvent to concentrate the solution and induce further precipitation.

    • Solvent System Optimization: For piperidine derivatives, a single solvent may not be ideal.[1] Consider a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., hot ethanol, methanol) in which it is very soluble. Then, add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. This technique allows for finer control over the solubility gradient.

    • Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of very small, often impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. This maximizes the formation of large, pure crystals.[2]

Q3: My purified product is off-color (yellow or brown). How can I decolorize it?

Color in the final product usually indicates the presence of high molecular weight, chromophoric impurities, often arising from degradation or side reactions.

  • Causality: Amine-containing compounds can be susceptible to air oxidation, which can generate colored impurities. Additionally, certain synthetic steps might produce polymeric byproducts.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a small amount of activated carbon (charcoal) – typically 1-2% by weight relative to your compound. Heat the mixture to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.

    • Hot Filtration: It is critical to filter the hot solution through a fluted filter paper or a small pad of Celite® to remove the carbon. Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.

    • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool as you normally would for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable primary purification methods for 4-(Morpholinomethyl)piperidin-4-ol?

The choice of method depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds.[3] It is highly effective at removing impurities with different solubility profiles than the target compound. For piperidine derivatives, alcohols (ethanol, isopropanol) or mixed solvent systems like alcohol/water or DCM/ether are excellent starting points.[1]

  • Acid-Base Salt Formation: Because your compound has basic nitrogen atoms (both piperidine and morpholine), it can be converted into a salt, such as a hydrochloride or hydrobromide salt.[4] Many organic impurities will not form salts and will remain in the solvent.

    • Protocol: Dissolve the crude free base in a solvent like ethanol or isopropanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise until the pH is acidic. The corresponding salt will often precipitate out.[4] This salt can then be filtered and recrystallized. To recover the free base, dissolve the salt in water and add a base (e.g., NaOH, K₂CO₃) until the pH is basic, then extract the pure free base with an organic solvent like DCM or ethyl acetate.

  • Column Chromatography: For small-scale purification or for removing impurities with very similar solubility, column chromatography is highly effective.

    • Stationary Phase: Silica gel is the standard choice. However, the basic nature of your compound can cause it to streak or adhere strongly to acidic silica. It is highly recommended to use silica gel treated with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the mobile phase), or to use basic alumina as the stationary phase.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane is a good starting point. For example, begin with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% MeOH in DCM).

Q2: What are the most likely impurities I should expect from its synthesis?

Understanding the reaction pathway helps predict the impurities. A common synthesis involves the reaction of a piperidin-4-ol precursor with morpholine and formaldehyde (in a Mannich-type reaction) or a related electrophile.

  • Unreacted Starting Materials: Residual piperidin-4-ol, morpholine, or formaldehyde (or its polymer, paraformaldehyde).

  • Byproducts: Bis-addition products or products of self-condensation of the starting materials.

  • Catalyst Residues: If a catalyst (e.g., palladium on carbon for a debenzylation step) was used, trace metals may be present.[3]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is found through systematic, small-scale screening.

  • The Principle: "Like dissolves like." Your molecule has a polar alcohol group and two tertiary amine groups, making it quite polar. Therefore, polar solvents are more likely to be effective.

  • Screening Protocol:

    • Place a small amount of your crude product (approx. 20-30 mg) into several different test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate will show poor solubility at room temperature.

    • Heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound upon heating.

    • Allow the tubes that showed good hot solubility to cool to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is your best choice.

Solvent Candidate Polarity Boiling Point (°C) Typical Application Notes
EthanolPolar Protic78Often a good first choice for polar compounds with H-bond donors/acceptors.[1]
Isopropanol (IPA)Polar Protic82Similar to ethanol, but slightly less polar. Good for inducing crystallization.
AcetonitrilePolar Aprotic82Can be effective if hydrogen bonding with the solvent is problematic.
Ethyl AcetateMedium Polarity77May work well, especially as part of a binary system with hexane or ether.[3]
TolueneNon-polar111Less likely to be a good single solvent, but can be an effective anti-solvent.
WaterVery Polar100High solubility is possible due to the polar groups. Often used as an anti-solvent with alcohols.

Q4: Is my compound stable to heat? Can I purify it by distillation?

While some simple piperidines can be distilled, it is likely not the best method for this compound.

  • Stability Concerns: The tertiary alcohol group on the piperidine ring could be susceptible to elimination (dehydration) at high temperatures, especially if any acidic impurities are present. Many multifunctional amines can decompose at elevated temperatures.[5][6]

  • Boiling Point: The molecular weight (186.27 g/mol ) and multiple polar functional groups suggest a very high boiling point, which would necessitate vacuum distillation to avoid decomposition.

  • Recommendation: Methods like recrystallization and salt formation are generally safer and more effective for a thermally sensitive, non-volatile compound like 4-(Morpholinomethyl)piperidin-4-ol. Distillation should be considered a last resort.

Workflow & Data Visualization

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.

Purification_Workflow Purification Strategy for 4-(Morpholinomethyl)piperidin-4-ol cluster_0 cluster_1 Initial Assessment cluster_2 Solid Purification Path cluster_3 Oil/Impure Liquid Path start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes triturate Triturate with Non-Solvent is_solid->triturate  No (Oil) purity_check1 Check Purity (TLC/LCMS) recrystallize->purity_check1 success1 Pure Product purity_check1->success1  Yes (>95%) chromatography Column Chromatography purity_check1->chromatography  No chromatography->success1 did_solidify Did it solidify? triturate->did_solidify did_solidify->recrystallize  Yes salt_formation Acid-Base Salt Formation did_solidify->salt_formation  No salt_formation->recrystallize (Recrystallize Salt)

Sources

Technical Support Center: Piperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Piperidine Synthesis Reactions Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Teams

Welcome to the technical command center for piperidine synthesis. If you are reading this, you are likely facing the "Piperidine Paradox": a theoretically simple transformation that results in abysmal isolated yields.

As a Senior Application Scientist, I have seen this specific heterocycle baffle experienced chemists not because the chemistry is complex, but because the isolation physics and catalytic subtleties are unforgiving. We will dismantle these failure modes using a first-principles approach.

Module 1: Catalytic Hydrogenation of Pyridines

The Industrial Standard

The most direct route to piperidine is the complete reduction of pyridine. However, this reaction often stalls at 30-50% conversion or yields a product that vanishes during workup.

The Core Failure: Catalyst Poisoning

Mechanism: The pyridine nitrogen possesses a lone pair of electrons in an


 orbital perpendicular to the 

-system. This lone pair binds aggressively to the active sites of heterogeneous catalysts (Pd, Pt, Rh), effectively poisoning the catalyst surface and halting the catalytic cycle (turnover) [1].

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Reaction Stalls Catalyst Poisoning (N-coordination)Protonate the Nitrogen: Run the reaction in acidic media (Acetic Acid or MeOH + 1.1 eq HCl). This ties up the lone pair (

-like behavior), preventing catalyst binding [2].
Incomplete Reduction Insufficient Hydrogen PressureIncrease Pressure: Pyridine aromaticity is robust (Resonance Energy ~27 kcal/mol). Atmospheric pressure is often insufficient. Upgrade to 50–100 psi (3.5–7 bar).
Over-reduction Ring Opening (Hydrogenolysis)Switch Catalyst: Rhodium on Carbon (Rh/C) is highly active at lower temperatures and less prone to ring-opening than Palladium at high temperatures [3].
Visualizing the Optimization Logic

Hydrogenation_Logic Start Start: Pyridine Hydrogenation Check_Yield Check Conversion (GC/NMR) Start->Check_Yield Low_Conv Low Conversion (<50%) Check_Yield->Low_Conv Stalled Check_Prod Check Product Integrity Check_Yield->Check_Prod Full Conv. Poison Diagnosis: Catalyst Poisoning Low_Conv->Poison Action_Acid Action: Add 1.0-1.5 eq. Acid (AcOH or HCl) Poison->Action_Acid Primary Fix Action_Press Action: Increase H2 Pressure (>50 psi) Poison->Action_Press Secondary Fix Ring_Open Issue: Ring Opening Check_Prod->Ring_Open Impurities Switch_Cat Action: Switch to Rh/C or PtO2 (Lower Temp) Ring_Open->Switch_Cat

Figure 1: Decision tree for troubleshooting stalled pyridine hydrogenation reactions.

Module 2: Cyclization Strategies (Reductive Amination)

The MedChem Approach

When building complex piperidines via intramolecular reductive amination (e.g., from amino-ketones or dialdehydes), the yield often suffers due to competing intermolecular oligomerization.

The Core Failure: Kinetic vs. Thermodynamic Control

Mechanism: The formation of the cyclic iminium ion is reversible. If water is present, the equilibrium shifts back to the open chain, which then polymerizes. Furthermore, if the concentration is too high, intermolecular reaction rates (


) exceed intramolecular rates (

).

Protocol for High Yield:

  • Water Scavenging: You must remove water to drive the imine equilibrium. Add activated 4Å Molecular Sieves or use Ti(OiPr)4 as a Lewis acid/dehydrating agent before adding the reducing agent [4].

  • The Reducing Agent:

    • Avoid: NaBH4 (Too strong, reduces aldehydes/ketones before cyclization).

    • Use:NaBH(OAc)3 (Sodium triacetoxyborohydride).[1] It is mild and chemoselective for imines over ketones [5].

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration to favor the intramolecular cyclization over polymerization.

Module 3: Isolation & Purification (The Silent Yield Killer)

Where 80% of Yields are Lost

You successfully synthesized piperidine, but your flask is empty after the rotovap. Why?

The Physics of Loss
  • Volatility: Piperidine boils at ~106°C. However, it forms a positive azeotrope with water (bp ~92-93°C) [6]. If you try to distill water off your crude reaction mixture, you are distilling your product into the waste trap.

  • Water Solubility: Piperidine is miscible with water.[2] Standard extraction (Shake with Ether/Water) will leave >50% of your product in the aqueous phase unless the pH is aggressively managed.

The "Trap and Release" Workup Protocol

Do not use standard extraction. Use this pH-swing method.

Step 1: Acidic Trap

  • Acidify the crude mixture to pH < 2 with HCl.

  • Result: Piperidine is now Piperidinium Chloride (Salt). It is non-volatile and water-soluble.[2]

  • Action: Wash the aqueous layer with Ether/EtOAc to remove non-basic impurities. Discard the organic layer.

Step 2: The Basification (Critical)

  • Cool the aqueous layer (exothermic).

  • Basify with NaOH pellets or 50% NaOH solution until pH > 12 .

  • Why? The pKa of piperidine is ~11.2. At pH 10, significant amounts are still protonated. You need pH > 12 to ensure >99% is free amine.

Step 3: The Extraction

  • Extract with DCM (Dichloromethane) or Chloroform (3 x Vol).

  • Note: Ether is often too volatile and poor at extracting polar amines. DCM is superior here.

  • Dry: Use K2CO3 (solid) instead of MgSO4 for amines to minimize adsorption loss.

Step 4: Isolation

  • Option A (Free Base): Carefully remove DCM via rotovap (no vacuum < 300 mbar, bath < 30°C).

  • Option B (Salt - Recommended): Add HCl in Dioxane/Ether to the DCM layer. Precipitate the Piperidine-HCl salt. Filter. Yield Loss = ~0%.

Visualizing the Workup Logic

Workup_Protocol Crude Crude Reaction Mix (Aq/Organic) Acidify Acidify to pH < 2 (Form HCl Salt) Crude->Acidify Wash Wash with Ether (Remove Impurities) Acidify->Wash Basify Basify to pH > 12 (Free Base Release) Wash->Basify Aq. Layer Extract Extract with DCM (3x) Basify->Extract Isolate Isolate as HCl Salt (Precipitation) Extract->Isolate Add HCl/Ether

Figure 2: The "Trap and Release" isolation strategy to prevent volatility loss.

FAQ: Troubleshooting Specific Scenarios

Q: I am using PtO2 (Adams' Catalyst) and the reaction won't start. A: Did you activate the catalyst? PtO2 is a prodrug; it must be reduced to Pt(0) in situ. Ensure you flush with Hydrogen and stir vigorously for 15-30 mins. Also, check for "poison" impurities (Sulfur or Amines) in your starting material. Recrystallize your pyridine precursor if necessary.[3]

Q: My NMR shows the product, but the mass balance is 20%. A: You likely lost it on the rotovap. Piperidine is volatile. If you must isolate the free base, do not use high vacuum. Stop the rotovap when the solvent volume is low and distill the rest, or switch to the HCl salt isolation method described in Module 3.

Q: Can I use Pd/C for pyridine reduction? A: Yes, but it is generally less active than PtO2 or Rh/C for this specific transformation. If using Pd/C, you must use acetic acid as the solvent and high pressure (>50 psi) and temperature (~60-80°C) [7].

References

  • Maxted, E. B., & Walker, A. G. (1948).[4] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[4][5] Journal of the Chemical Society, 1093.[4] Link

  • Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(9), 2260–2263. Link

  • Freifelder, M. (1963). Hydrogenation of Pyridines and Quinolines. Advances in Catalysis, 14, 203-253. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem Technical Support. (2025). Troubleshooting Reductive Amination Piperidine Synthesis Yield. BenchChem Guides. Link

  • PubChem. (2025).[2] Piperidine Compound Summary: Physical Properties. National Library of Medicine. Link

  • Organic Syntheses. (1929). Piperidine.[1][2][3][6][7][8][9] Organic Syntheses, Coll.[7][9][10] Vol. 1, p.99. Link

Sources

Optimization of reaction conditions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Core Directive & Operational Philosophy

Welcome to the Piperidine Synthesis Technical Support Center. As researchers, we often treat piperidine synthesis as a trivial reduction or cyclization, only to be met with stalled reactions, catalyst poisoning, or inseparable azeotropes.

This guide is not a textbook; it is a diagnostic tool . It is structured to address the "Why did this fail?" and "How do I maximize yield?" questions that arise at the bench. We focus on the two most prevalent methodologies: Catalytic Hydrogenation of Pyridines (top-down) and Ring-Closing Metathesis (RCM) (bottom-up), alongside critical purification strategies.

Module A: Catalytic Hydrogenation of Pyridines

This is the industrial workhorse, but it is prone to failure due to the catalyst-poisoning nature of the pyridine nitrogen.

Standard Operating Procedure (SOP-H1): Platinum-Catalyzed Reduction

Target: Clean conversion of substituted pyridines to piperidines under mild-to-moderate pressure.

Protocol:

  • Solvent Selection: Dissolve substrate (1.0 equiv) in Glacial Acetic Acid (AcOH) .

    • Scientist's Note: Do not use neutral solvents (MeOH, EtOH) initially. The pyridine nitrogen (

      
       hybridized) coordinates strongly to metal surfaces (Pt, Pd, Rh), poisoning the catalyst. AcOH protonates the nitrogen (
      
      
      
      ), preventing this coordination and accelerating ring reduction [1].
  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5–10 wt%).

    • Why PtO₂? Unlike Pd/C, platinum oxide is more robust against poisoning and effective at lower pressures for heteroaromatics [2].

  • Hydrogenation: Pressurize to 3–5 bar (50–70 psi) H₂. Stir vigorously at RT to 40°C .

    • Critical: Mass transfer is often the rate-limiting step. High agitation rates (>800 rpm) are non-negotiable.

  • Workup: Filter over Celite. Concentrate. Basify with NaOH to liberate the free amine.[1]

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseDiagnostic & Solution
Reaction Stalls < 50% Catalyst Poisoning Test: Check starting material purity.[2][3] Sulfur/Phosphorus traces kill Pt/Pd catalysts.Fix: Pre-treat substrate with Raney-Ni (filtration only) to scavenge poisons before adding noble metal catalyst.
No Reaction (0% Conv.) N-Coordination Test: Is the solvent neutral?Fix: Switch to AcOH or add 1.5 equiv HCl/MeOH. Protonation is essential to "unlock" the catalyst surface [1].
Over-reduction (Ring Opening) High Temp/Pressure Context: Common with Rh catalysts or high T (>80°C).Fix: Lower T to <40°C. Monitor H₂ uptake strictly. Switch from Rh to Pd/C if ring opening persists.
Dehalogenation Pd/C Activity Context: If substrate has Cl/Br/I substituents.Fix: Switch to PtO₂ (less prone to hydrogenolysis) or add a poison like diphenylsulfide (0.5 mol%) to attenuate catalyst activity [3].
Visual Workflow: Hydrogenation Decision Matrix

Hydrogenation_Workflow Start Start: Pyridine Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Poison Use PtO2 + AcOH (Avoid Pd/C) Halogen->Poison Yes Standard Standard: Pd/C or PtO2 Halogen->Standard No Solvent Select Solvent Poison->Solvent Standard->Solvent Acidic Glacial AcOH or MeOH + HCl Solvent->Acidic Recommended Neutral Neutral MeOH/EtOH Solvent->Neutral Not Recommended Run Run Hydrogenation (3-5 bar, RT) Acidic->Run Fail High Risk of Catalyst Poisoning Neutral->Fail

Caption: Decision logic for selecting catalyst and solvent systems to prevent poisoning and dehalogenation.

Module B: De Novo Synthesis via Ring-Closing Metathesis (RCM)

When the pyridine precursor is unavailable or the substitution pattern is complex, RCM is the method of choice. However, the basic nitrogen is the enemy of the Ruthenium (Grubbs) catalyst.

FAQ: RCM in Piperidine Synthesis

Q: My RCM reaction yields are low (<30%) despite using Grubbs II. Why? A: The free amine nitrogen is likely coordinating to the Ru center, quenching the catalyst.

  • Immediate Fix: Convert the amine to a carbamate (Boc, Cbz) or sulfonamide (Ts) before RCM. The electron-withdrawing group reduces N-basicity, preventing catalyst coordination [4].

  • Alternative: If you must use a free amine, add a Lewis Acid like Ti(OiPr)₄ or CSA (Camphorsulfonic acid) to complex the nitrogen in situ [5].

Q: I see isomerization of the double bond instead of cyclization. A: This is often caused by ruthenium hydride species formed from catalyst decomposition or impurities.

  • Fix: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a scavenger for ruthenium hydrides, suppressing isomerization [6].

Protocol: RCM for N-Protected Dienes
  • Protection: Ensure Nitrogen is Boc/Tosyl protected.

  • Dilution: Dissolve diene in DCM (degassed) at 0.005 M to 0.01 M .

    • Scientist's Note: High dilution is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst: Add Grubbs II (2–5 mol%).

  • Reflux: Stir at 40°C (DCM reflux) for 2–12 h.

  • Quench: Add ethyl vinyl ether to deactivate the Ru-carbene before concentration.

Module C: Purification & Isolation (The "Hidden" Killer)

The most frequent complaint in piperidine synthesis isn't the reaction—it's the isolation.

The Piperidine-Pyridine Azeotrope

If your hydrogenation is incomplete, you cannot separate Piperidine (bp 106°C) from Pyridine (bp 115°C) by simple distillation. They form a stubborn azeotrope (92% Piperidine : 8% Pyridine) [7].[3]

Troubleshooting: Breaking the Azeotrope

MethodProtocolEfficiency
Chemical Scavenging 1. Dissolve mixture in non-polar solvent (Ether/Hexane).2. Bubble CO₂ gas or add dry ice.3. Piperidine precipitates as carbamate salt; Pyridine stays in solution.4.[1] Filter solid, treat with NaOH to recover pure Piperidine.[1]High (>98%)
Selective Derivatization Add Acetic Anhydride or Boc₂O (limiting reagent). Piperidine reacts much faster than pyridine. Separate the amide/carbamate by column chromatography.High
Azeotropic Distillation Add Water .[4][5] Distill the water-pyridine azeotrope (bp 92-93°C) first, leaving enriched piperidine.Moderate
Visual Workflow: Purification Logic

Purification_Logic Crude Crude Mixture: Piperidine + Pyridine Check Pyridine Content? Crude->Check Low < 5% Pyridine Check->Low High > 5% Pyridine Check->High Distill Fractional Distillation (Inefficient due to Azeotrope) Low->Distill CO2 CO2 / Dry Ice Treatment (Precipitate Piperidine Carbamate) High->CO2 Pure Pure Piperidine Distill->Pure Impure Filter Filter Solid Salt CO2->Filter Base Treat with NaOH Filter->Base Base->Pure

Caption: Workflow for breaking the pyridine-piperidine azeotrope using chemical scavenging.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165–314.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. Journal of the American Chemical Society, 115(9), 3800–3801.

  • Yang, Q., et al. (2003). Direct Synthesis of Unprotected Piperidines via Ring-Closing Metathesis. Organic Letters, 5(5), 657–660.

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509.

  • Engel, K. H. (1944). Purification of Piperidine. U.S. Patent 2,363,159.

Sources

Technical Support Center: Strategies for Enhancing the Purity of Synthesized 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(Morpholinomethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity for this compound. In the following sections, we will explore common issues, provide detailed troubleshooting guides, and present step-by-step protocols to enhance the purity of your product.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for purity issues encountered during the synthesis of 4-(Morpholinomethyl)piperidin-4-ol.

Q1: My final product of 4-(Morpholinomethyl)piperidin-4-ol is a yellow oil or discolored solid. What is the likely cause and how can I fix it?

A: Discoloration, particularly a yellow tint, often suggests the presence of oxidation products or residual impurities from the reaction. Piperidine and its derivatives can be susceptible to oxidation.[1] To address this, consider the following:

  • Inert Atmosphere: Ensure your reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[2] Gently heat the solution with a small amount of charcoal, then filter it through celite to remove the charcoal before proceeding with crystallization or chromatography.

Q2: I am observing a significant amount of unreacted starting materials in my crude product. How can I improve the reaction conversion?

A: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess of one reagent can drive the reaction to completion.

  • Catalyst Activity: If your synthesis involves a catalyst (e.g., in a reductive amination step), its activity is crucial.[3] Ensure the catalyst is fresh and not poisoned. For hydrogenations, the quality of the palladium on carbon (Pd/C) or other catalysts is paramount.[4]

Q3: My primary purification attempt by recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This is often due to high supersaturation or the presence of impurities that depress the melting point.[2] To encourage crystallization, you can:

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The small glass particles can act as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solvent System Adjustment: The choice of solvent is critical for successful recrystallization.[5] You may need to experiment with different solvents or solvent mixtures to find the optimal conditions. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

In-Depth Troubleshooting Guides

Issue 1: Persistent Impurities with Similar Polarity to the Product

When impurities have similar polarity to 4-(Morpholinomethyl)piperidin-4-ol, separation by standard column chromatography can be challenging.

Causality and Identification

Side-products from the synthesis, such as incompletely reacted intermediates or products of side reactions, are often the culprits. For instance, in a reductive amination synthesis, residual imine intermediates can be a persistent impurity.[6]

Identification: Utilize High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the molecular weights of the impurities. This information can help deduce their structures and origin.

Workflow for Enhanced Purification

purification_workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Remove acidic/basic impurities column Column Chromatography (pH Adjusted) acid_base->column Separate neutral impurities recrystallization Recrystallization column->recrystallization Final polishing pure High-Purity Product recrystallization->pure

Caption: Workflow for purifying 4-(Morpholinomethyl)piperidin-4-ol.

Detailed Protocols

1. Acid-Base Extraction

This technique is highly effective for separating basic compounds like amines from acidic or neutral impurities.[7][8]

  • Step 1: Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Step 2: Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic 4-(Morpholinomethyl)piperidin-4-ol will be protonated and move into the aqueous layer.[9]

  • Step 3: Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.

  • Step 4: Basification and Extraction: Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic. This will deprotonate the product, making it less water-soluble.

  • Step 5: Final Extraction: Extract the product back into an organic solvent (e.g., DCM).

  • Step 6: Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

2. pH-Adjusted Column Chromatography

For basic compounds like piperidine derivatives, peak tailing on silica gel is a common issue.[10] Adding a small amount of a basic modifier to the eluent can significantly improve separation.

  • Stationary Phase: Silica gel is a common choice.[11]

  • Mobile Phase Optimization:

    • Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of methanol in dichloromethane.

    • To the mobile phase, add a small percentage (0.5-1%) of a base like triethylamine or ammonium hydroxide to suppress the interaction of the basic amine with the acidic silica gel, leading to sharper peaks and better separation.[1]

Mobile Phase ComponentRecommended Starting RatioPurpose
Dichloromethane98%Main eluent
Methanol1%To increase polarity
Triethylamine1%To reduce peak tailing
Issue 2: Removal of Excess Reagents

In many syntheses, an excess of one reagent is used to drive the reaction to completion. Removing this excess reagent can be a purification challenge.

Causality and Identification

If, for example, excess morpholine is used in the synthesis, its relatively high boiling point can make it difficult to remove completely by simple evaporation.

Identification: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for identifying and quantifying residual reagents.

Troubleshooting Strategies

1. Distillation/Evaporation Under High Vacuum

For volatile reagents, distillation or evaporation under high vacuum can be effective. However, for less volatile reagents, this may not be sufficient.

2. Salt Formation and Precipitation

If the excess reagent is an amine, it can be converted into a salt to facilitate its removal.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution).

    • The amine-containing compounds will precipitate as their hydrochloride salts.

    • The precipitate can then be filtered and washed. This can sometimes selectively precipitate the desired product or the impurity, depending on their relative basicities and solubilities.[12][13]

3. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5]

  • Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

  • General Protocol:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

    • If the solution is colored, treat it with activated charcoal.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of Key Concepts

Potential Impurities in Synthesis

impurities cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities Piperidin-4-one Piperidin-4-one 4-(Morpholinomethyl)piperidin-4-ol 4-(Morpholinomethyl)piperidin-4-ol Piperidin-4-one->4-(Morpholinomethyl)piperidin-4-ol Morpholine Morpholine Morpholine->4-(Morpholinomethyl)piperidin-4-ol Formaldehyde Formaldehyde Formaldehyde->4-(Morpholinomethyl)piperidin-4-ol Unreacted Starting Materials Unreacted Starting Materials 4-(Morpholinomethyl)piperidin-4-ol->Unreacted Starting Materials Incomplete Reaction Side-Reaction Products Side-Reaction Products 4-(Morpholinomethyl)piperidin-4-ol->Side-Reaction Products Side Reactions Oxidation Products Oxidation Products 4-(Morpholinomethyl)piperidin-4-ol->Oxidation Products Exposure to Air

Caption: Potential sources of impurities in the synthesis of 4-(Morpholinomethyl)piperidin-4-ol.

References

  • Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (2026). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Reddit. (n.d.). Amine workup : r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

Sources

Resolving poor solubility of piperidine compounds in aqueous solutions

[1]

Welcome to the Solu-Tech™ Support Center.

If you are reading this, you are likely facing the "Piperidine Paradox." The piperidine scaffold is ubiquitous in drug discovery—found in blockbuster drugs like Fentanyl, Donepezil, and Methylphenidate—yet it presents a distinct physicochemical challenge.[1]

While the piperidine ring itself is miscible in water, the substituted piperidines used in drug development are often highly lipophilic.[1] Furthermore, with a


1

This guide moves beyond generic advice. We analyze the specific molecular behavior of piperidines to provide self-validating solution protocols.

Module 1: The pH & Salt Strategy

The Core Mechanism

The most common error with piperidines is neglecting the

  • The Science: Piperidine is a strong base (

    
    ).[1] According to the Henderson-Hasselbalch equation, to keep 
    
    
    of the compound ionized (soluble), the solution pH must be at least 2 units below the
    
    
    .
  • The Trap: In PBS (pH 7.4), a piperidine compound is dangerously close to its precipitation point if it has high lipophilicity (LogP > 3).[1] The buffer capacity of PBS often forces the pH up, stripping protons from the piperidine nitrogen, leading to "crashing out."

Visual Workflow: Solubility Decision Tree

Use this logic flow to determine your stabilization strategy.

PiperidineSolubilityStartStart: Piperidine CompoundInsoluble in WaterCheckPKACheck pKa(Is pKa > 9.0?)Start->CheckPKAAcidifyAdjust pH < 5.0(Form in-situ salt)CheckPKA->AcidifyYes (Basic)CosolventAdd Cosolvent(DMSO/PEG400)CheckPKA->CosolventNo (Neutral)SaltScreenPerform Salt Screen(Isolate Solid Salt)Acidify->SaltScreenUnstable in SolnAcidify->CosolventStill InsolubleComplexCyclodextrinComplexationSaltScreen->ComplexHygroscopic/OilCosolvent->ComplexPrecipitates on Dilution

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.

Module 2: Salt Selection Protocol

Do not default to Hydrochloride (HCl) without testing.[1] While HCl is the standard, it often causes the Common Ion Effect in saline buffers (PBS/Saline), reducing solubility.

Recommended Counterions for Piperidines
CounterionpKa (Acid)AdvantageDisadvantage
Hydrochloride -6.1High crystallinity, high mp.[1]Precipitates in PBS (Cl- ion); can be hygroscopic.[1]
Fumarate 3.03Stable, non-hygroscopic.[1]Lower solubility than HCl; 2:1 stoichiometry possible.[1]
Tartrate 2.98High aqueous solubility.[1]Often forms hydrates (water weight variation).[1]
Mesylate -1.2Excellent solubility.[1]Risk of genotoxic impurities (esters) if alcohols present.[1]
Protocol: Rapid Salt Screening (Micro-Scale)

Objective: Identify a crystalline salt form that resists precipitation.

  • Dissolution: Dissolve 50 mg of free base piperidine in a minimal amount of Acetone or Ethanol.

  • Acid Addition: Add 1.1 equivalents of the selected acid (dissolved in the same solvent).

    • Note: For dicarboxylic acids (Fumaric/Tartaric), try both 0.5 eq (2:1 salt) and 1.0 eq (1:1 salt).[1]

  • Crystallization:

    • Cool to 4°C for 2 hours.

    • If no solid forms, add an anti-solvent (Diethyl Ether or Hexane) dropwise until cloudy.[1]

  • Validation: Centrifuge, dry, and test solubility in PBS (pH 7.4) , not just water.

Module 3: Advanced Formulation (When Salts Fail)

If your compound contains large hydrophobic groups (e.g., benzyl, biphenyl attached to the piperidine), salt formation alone may not suffice.[1]

Cyclodextrin Complexation

Piperidine rings fit perfectly into the cavity of


-Cyclodextrin (

-CD)
11
  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD)
    .[1] It is more soluble and less toxic than parent
    
    
    -CD.[1]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1] Add your compound. Sonicate for 30 mins. Filter (0.22 
    
    
    m).[1]
Cosolvent Limits

Avoid "crashing out" during biological assays by adhering to these limits:

CosolventMax Bio-Assay Conc.[1][2]Mechanism
DMSO 0.1% - 1.0%Disrupts water lattice; high solvency power.[1]
PEG 400 5% - 10%Interfacial tension reduction.[1]
Ethanol < 1.0%Generally avoided due to volatility/toxicity.[1]

Module 4: Troubleshooting Matrix (FAQ)

Q1: My piperidine HCl salt dissolves in water but precipitates immediately when added to PBS. Why? A: This is the Common Ion Effect .[1] PBS contains

1


  • Fix: Switch to a non-chloride salt (e.g., Fumarate or Tartrate ) or pre-dissolve the compound in a 20% HP-

    
    -CD vehicle before adding to PBS.[1]
    

Q2: My compound is an oil and won't crystallize as a salt. A: Piperidines with flexible alkyl chains often form oils.[1]

  • Fix: Try Oxalate (for research only, toxic) or Dibenzoyl-L-tartrate .[1] These large, rigid counterions increase the lattice energy, encouraging crystallization.[1] Alternatively, freeze-dry (lyophilize) the solution to obtain an amorphous solid.[1]

Q3: The pH of my stock solution drifts over time. A: Piperidine bases absorb

1
  • Fix: Store free bases under Argon/Nitrogen. Always re-check pH before use.[1]

Module 5: Experimental Protocol

Kinetic Solubility Assay (Step-by-Step)

Use this to determine the "real-world" solubility limit in your assay buffer.

  • Preparation: Prepare a 10 mM stock solution of your compound in DMSO.

  • Spiking: Into a 96-well plate, add 196

    
    L of PBS (pH 7.4) per well.
    
  • Addition: Add 4

    
    L of the DMSO stock (Final: 200 
    
    
    M, 2% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m filter plate to remove precipitate.
    
  • Analysis: Analyze the filtrate via UV-Vis or HPLC.

  • Calculation:

    
    
    
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on salt selection logic).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • PubChem. (n.d.).[1] Piperidine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

Avoiding epimerization during synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Substituted Piperidine Synthesis Support Center. Current Status: Operational | Topic: Stereochemical Integrity

Role: Senior Application Scientist Objective: To provide actionable, mechanistic solutions for preventing epimerization (racemization) during the synthesis and manipulation of substituted piperidines.

Module 1: The Mechanistic Diagnostic (The "Why")

Before troubleshooting, you must understand the enemy.[1] In substituted piperidines, epimerization is rarely random; it is driven by the relaxation of ring strain into a thermodynamic sink .

The Core Problem: Piperidines exist in a chair conformation. Substituents (especially at C2 and C6) experience significant 1,3-diaxial strain if forced into an axial position.[1]

  • Kinetic Product: Often the result of a specific reaction trajectory (e.g., axial attack).[1]

  • Thermodynamic Product: The system equilibrates to place the bulkiest groups in the equatorial position (usually cis-2,6-disubstituted).

The Danger Zones:

  • 
    -Deprotonation (Enolization):  Occurs adjacent to the Nitrogen (if acylated) or a Carbonyl group.[1]
    
  • Oxazolone Formation: Specific to Pipecolic acid couplings.[1]

  • Iminium Ion Formation: via oxidation or acid-catalyzed ring opening.[1]

Visualizing the Pathway: The following diagram illustrates the primary failure mode: the collapse of a chiral C2-center into a planar, achiral intermediate (Enolate or Oxazolone), followed by scrambling.

EpimerizationPathways cluster_0 Critical Failure Point Start Chiral N-Acyl Piperidine (C2-H) Planar Planar Enolate/Oxazolone (Achiral Intermediate) Start->Planar Proton Abstraction Base Base / Heat Base->Planar Racemic Racemic Mixture (Thermodynamic Sink) Planar->Racemic Loss of Memory Reprotonation Reprotonation Reprotonation->Racemic

Caption: Figure 1. The "Loss of Memory" pathway. Once the C2-proton is removed, the sp3 stereocenter becomes an sp2 planar system, destroying chiral information.[1]

Module 2: Troubleshooting Synthesis Steps (Ticket Resolution)

Ticket #1: "I'm losing ee% during the amide coupling of Pipecolic Acid."

Diagnosis: Pipecolic acid (Piperidine-2-carboxylic acid) is notoriously prone to racemization.[1] Unlike linear amino acids, the cyclic constraint forces the intermediate into a conformation highly favorable for Oxazolone formation . Standard coupling agents (EDC/NHS) often fail here.[1]

The Fix: Controlled Activation You must minimize the lifetime of the activated ester and prevent base-mediated proton abstraction.

ParameterRecommendationRationale
Coupling Agent Oxyma Pure / DIC or HATU Oxyma suppresses oxazolone formation more effectively than HOBt.
Base Collidine or TMP Weaker, bulkier bases (vs. DIEA/TEA) reduce

-proton abstraction.[1][2]
Temperature 0°C to -10°C Kinetic control is essential.[1] Never heat these couplings.[1]
Order of Addition Reverse Addition Pre-cool amine + base. Add activated acid last to minimize exposure.[1]

Protocol: Low-Epimerization Coupling of N-Boc-Pipecolic Acid

  • Dissolve amine partner (1.0 equiv) and Collidine (2.5 equiv) in DMF/DCM (1:1).[1] Cool to 0°C.[1][3]

  • In a separate vial, dissolve N-Boc-Pipecolic acid (1.1 equiv) and Oxyma Pure (1.1 equiv) in DMF.

  • Add DIC (1.1 equiv) to the acid mixture; stir for 2 mins at 0°C (Activation).

  • Immediately transfer the activated acid solution to the amine solution.

  • Monitor by HPLC.[1] Quench with dilute acid (0.5 M HCl) immediately upon completion.

Ticket #2: "My Beak-Lee Lithiation yielded a mixture of diastereomers."

Diagnosis: You are attempting to substitute the C2 position of N-Boc-piperidine. Unlike pyrrolidine, N-Boc-piperidine has a slow N-Boc rotamer interconversion.[1][4] If you lithiate at -78°C without a complexing ligand, you get a "Dynamic Thermodynamic Resolution" (DTR) that might not favor your desired kinetic product, or simply poor selectivity.[1]

The Fix: The Sparteine Complex You must use a chiral ligand to lock the lithiated species into a specific configuration and prevent equilibration to the thermodynamic sink.

Protocol: Enantioselective C2-Substitution (The Beak Method) Note: This requires strict anhydrous conditions.

  • Complex Formation: Dissolve (-)-Sparteine (1.2 equiv) in anhydrous ether at -78°C. Add s-BuLi (1.2 equiv). Stir for 15 min.

  • Substrate Addition: Add N-Boc-piperidine (1.0 equiv) dropwise.

  • Deprotonation: Stir at -78°C for 4-6 hours .

    • Critical: Do not warm up.[1] The lithiated species is configurationally stable only at low temps with sparteine.

  • Electrophile Trapping: Add the electrophile (e.g., MeI, CO2, AllylBr) rapidly.[1]

  • Slow Warm: Allow to warm to RT after quenching.

Decision Tree for Lithiation:

LithiationLogic Start N-Boc-Piperidine Lithiation Temp Is Temp < -70°C? Start->Temp Ligand Is Ligand (Sparteine) present? Temp->Ligand Yes Fail1 Racemization (Thermal Equilibration) Temp->Fail1 No Success High ee% / Kinetic Control Ligand->Success Yes Fail2 Low Yield / Poor dr (Rotamer Issues) Ligand->Fail2 No

Caption: Figure 2. Critical control points for N-Boc-piperidine lithiation. Temperature and Ligand presence are non-negotiable.

Ticket #3: "Epimerization occurred during Boc-deprotection."

Diagnosis: Standard TFA/DCM (50%) deprotection is often too harsh.[1] If the piperidine has an electron-withdrawing group at C2 (like an ester or amide), the resulting ammonium salt is acidic enough to trigger enolization if the reaction exotherms or if workup is delayed.

The Fix: HCl in Dioxane (The "Dry" Method) Avoid TFA. Use anhydrous HCl.[1]

  • Dissolve substrate in dry 1,4-dioxane.[1][3]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (excess).

  • Do not reflux. Stir at 0°C -> RT.

  • Workup: Evaporate volatiles directly (keep cold). Do not wash with aqueous base (NaHCO3) unless absolutely necessary; if you must, use a biphasic mixture at 0°C and separate immediately.[1]

Module 3: Analytical Validation

You cannot fix what you cannot measure. Standard NMR is insufficient for detecting minor epimerization (1-5%).[1]

Recommended Methods:

  • Marfey's Analysis (FDA Standard):

    • Derivatize the piperidine with FDAA (Marfey's Reagent).

    • Analyze via reverse-phase HPLC.[1] The diastereomers separate cleanly.

    • Limit of Detection: < 0.5% epimer.[1]

  • Chiral SFC (Supercritical Fluid Chromatography):

    • Columns: Chiralpak IG or IC are excellent for basic amines.[1]

    • Modifier: MeOH + 0.1% DEA (Diethylamine).[1]

  • 19F-NMR (if applicable):

    • If using Mosher's acid chloride derivatization, 19F-NMR provides distinct shifts for diastereomers without overlapping peaks common in 1H-NMR.[1]

References

  • Beak, P., & Lee, W. K. (1989).[1][5] Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry. Link[1]

  • Bailey, W. F., Beak, P., et al. (2002).[1][5] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1][6] (Discusses Oxyma/HATU vs racemization). Link[1]

  • Coldham, I., & Leonori, D. (2010).[1] Asymmetric Substitutions of 2-Lithiated N-Boc-piperidine and N-Boc-azepine by Dynamic Resolution. Chemistry - A European Journal.[1][7] Link[1]

  • Beutner, G. L., et al. (2018).[1] Oxyma Pure as a replacement for HOBt in peptide synthesis.[1] Organic Process Research & Development.[1] Link[1]

Sources

Challenges in the scale-up synthesis of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 4-(Morpholinomethyl)piperidin-4-ol , a critical pharmacophore often used as a polar scaffold in CNS-active agents and chemokine receptor antagonists.

This guide prioritizes process safety , impurity control , and isolation efficiency , moving beyond academic preparations to robust, kilogram-scale protocols.

Executive Summary & Route Selection

Target Molecule: 4-(Morpholinomethyl)piperidin-4-ol CAS: 16234-96-1 (Generic reference for the class) Key Challenge: The molecule contains a quaternary center with a free hydroxyl group and a secondary amine. Its high water solubility makes traditional aqueous workups yield-limiting.

The Preferred Scale-Up Route: The Spiro-Epoxide Strategy

While Mannich-type condensations exist, they often suffer from reversibility and difficult purification. The Corey-Chaykovsky epoxidation followed by nucleophilic ring opening is the industry standard for generating the 4-hydroxy-4-methyl-heterocycle motif with high regiocontrol.

Route Logic:

  • Protection: Use N-Boc-4-piperidinone . Unlike N-Benzyl, N-Boc allows for acid-mediated deprotection, avoiding hazardous high-pressure hydrogenation (H2/Pd) on scale.

  • Epoxidation: Sulfur ylide addition creates the spiro-epoxide.

  • Ring Opening: Morpholine attacks the least substituted carbon (regioselective).

  • Deprotection/Isolation: Anhydrous acidic cleavage precipitates the salt, bypassing the "water-solubility trap."

SynthesisRoute Start N-Boc-4-Piperidinone (Starting Material) Step1 Corey-Chaykovsky (TMSOI, KOtBu, DMSO) Start->Step1 Intermediate1 Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Step1->Intermediate1 Methylene Transfer Step2 Ring Opening (Morpholine, MeOH, 65°C) Intermediate1->Step2 Intermediate2 N-Boc-Protected Product Step2->Intermediate2 Nucleophilic Attack Step3 Deprotection (HCl in IPA) Intermediate2->Step3 Final Target Product (Dihydrochloride Salt) Step3->Final Precipitation

Caption: Figure 1. Optimized scale-up workflow avoiding aqueous extraction of the final polar amine.

Phase 1: The Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-4-piperidinone to tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Critical Protocol Adjustments for Scale

Academic papers often use Sodium Hydride (NaH) and DMSO. On a kilogram scale, NaH is dangerous due to hydrogen gas evolution and the "runaway" potential of DMSO decomposition at high temperatures.

Recommended System: Trimethylsulfoxonium Iodide (TMSOI) + Potassium tert-Butoxide (KOtBu) in DMSO/THF.

ParameterSpecificationTechnical Rationale
Base Selection KOtBu (Solid or THF soln)Homogeneous reaction; avoids H2 gas generation; easier dosing control than NaH slurry.
Solvent DMSO (7 vol) + THF (3 vol)Pure DMSO freezes at 19°C, risking line clogs. THF lowers the freezing point and mitigates exotherms.
Temperature 20°C – 25°CTMSOI ylide is unstable >40°C. Keep cool to prevent decomposition to dimethyl sulfide (stench/yield loss).
Quench Water (slow addition)The reaction mixture is viscous. Fast water addition causes massive exotherms and "volcano" foaming.
Troubleshooting Phase 1
  • Issue: Incomplete Conversion (>5% SM remaining).

    • Cause: Moisture in DMSO or TMSOI (hygroscopic). The ylide is quenched by water before reacting with the ketone.

    • Fix: Dry TMSOI under vacuum at 50°C for 12h. Use Karl Fischer (KF) titration on DMSO (Target <0.05% H2O).

  • Issue: Yellow/Brown Coloration.

    • Analysis: Normal for sulfur ylides. However, dark black indicates thermal decomposition. Check internal temperature logs for spikes >35°C.

Phase 2: Nucleophilic Ring Opening

Objective: React the Spiro-epoxide with Morpholine to form the N-Boc-protected intermediate.

The Regioselectivity Guarantee

The spiro-epoxide has two carbons: a quaternary center (hindered) and a methylene group (unhindered). Morpholine naturally attacks the methylene group.

Step-by-Step Protocol:

  • Solvent: Methanol or Ethanol (5 volumes). Do not use water, as it competes as a nucleophile (forming the diol impurity).

  • Stoichiometry: Use 1.5 to 2.0 equivalents of Morpholine. Excess morpholine drives the kinetics, which are slow due to the steric bulk of the piperidine ring.

  • Reaction: Reflux (65°C) for 12–16 hours.

  • Workup (Critical):

    • Distill off Methanol and excess Morpholine.

    • Do not acidify yet.

    • Crystallize the N-Boc intermediate from Heptane/EtOAc. Purifying here is crucial because the final product is too polar to purify easily.

ImpurityPathways cluster_Main Desired Pathway cluster_Side Impurity Risks Epoxide Spiro-Epoxide Morpholine Morpholine Attack Epoxide->Morpholine Water Water (Solvent wet) Epoxide->Water Competitive Nucleophile Heat Excess Heat (>80°C) Epoxide->Heat Product Target Amino-Alcohol Morpholine->Product Diol Impurity A: Diol (High Polarity) Water->Diol Polymer Impurity B: Polymerization Heat->Polymer

Caption: Figure 2. Impurity control logic. Water exclusion is vital to prevent Diol formation.

Phase 3: Deprotection & Isolation (The Polarity Trap)

The Challenge: The final product, 4-(Morpholinomethyl)piperidin-4-ol , is a diamine with a hydroxyl group. It is incredibly soluble in water.

  • Traditional Mistake: Treating with aqueous HCl and trying to extract with DCM. The product stays in the water phase.

  • Scale-Up Solution:Anhydrous Precipitation.

Protocol:

  • Dissolve the purified N-Boc intermediate in Isopropyl Alcohol (IPA) or 1,4-Dioxane .

  • Cool to 0–5°C.

  • Slowly add HCl in IPA (5–6 N) or HCl gas.

    • Note: CO2 and Isobutylene gas will evolve. Ensure proper venting.

  • The product will precipitate as the Dihydrochloride salt .

  • Filtration: Filter the white solid under Nitrogen (hygroscopic).

  • Wash: Wash with cold Acetone or MTBE to remove residual organic impurities.

Yield Expectation: >85% for this step. Purity: >98% (HPLC).

Troubleshooting & FAQ

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield in Phase 1 (Epoxidation) "Stalling" due to KOtBu degradation.KOtBu is moisture sensitive. Use fresh reagent. Ensure DMSO is dry (KF < 0.05%).
"Gummy" Precipitate in Phase 3 Water presence during salt formation.If the solvent (IPA) is wet, the salt becomes a hygroscopic gum. Dry the N-Boc intermediate thoroughly before adding HCl. Use molecular sieves in IPA.
High "Diol" Impurity (Phase 2) Wet Morpholine or Solvent.The epoxide opened with water instead of morpholine. Use anhydrous MeOH. Check Morpholine water content.[1]
Violent Exotherm in Phase 1 Fast addition of TMSOI or Base.The ylide formation is exothermic. Use a dosing pump for the base solution. Keep Tinternal < 25°C.
Frequently Asked Questions (FAQ)

Q: Can I use N-Benzyl-4-piperidinone instead of N-Boc? A: Yes, but it complicates scale-up. N-Benzyl requires catalytic hydrogenation (Pd/C, H2) for deprotection. On a large scale, this introduces fire hazards (pyrophoric catalyst) and requires expensive pressure-rated vessels. The N-Boc route allows for standard glass-lined reactors and simple acid hydrolysis.

Q: Why do we isolate the salt? Can't we get the free base? A: The free base is an oil or low-melting solid that is extremely hygroscopic and water-soluble. Isolating it requires energy-intensive water evaporation or inefficient n-Butanol extractions. The Dihydrochloride salt is a stable, crystalline solid, making it ideal for storage and handling in subsequent drug synthesis steps.

Q: Is the spiro-epoxide stable enough to store? A: It is moderately stable at 4°C but prone to hydrolysis and polymerization over time. It is strongly recommended to telescope the epoxide directly into the morpholine ring-opening step after a simple workup/solvent swap, rather than storing it for weeks.

Q: How do I remove excess Morpholine? A: Morpholine has a boiling point of ~129°C. It is difficult to remove by rotary evaporation alone. We recommend azeotropic distillation with Toluene or simply crystallizing the N-Boc intermediate (Phase 2 workup), which leaves the morpholine in the mother liquor.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[2] Link

  • Ciaccio, J. A.; et al. "Ring Opening of Epoxides with Morpholine and Other Amines." Synthetic Communications, 2003 .[2] (General methodology for epoxide opening).

  • Org. Process Res. Dev. "Scale-up of Corey-Chaykovsky Epoxidation using Potassium tert-Butoxide." Organic Process Research & Development, 2013 , 17, 658–665.[2] (Safety protocols for TMSOI scale-up). Link

  • PubChem Compound Summary. "4-(Morpholinomethyl)piperidin-4-ol." National Center for Biotechnology Information. Link

Sources

Technical Support Center: Optimizing Catalyst Selection for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SYN-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Catalyst Efficacy, Selectivity, and Reaction Engineering in Piperidine Synthesis

Executive Summary: The Piperidine Challenge

Piperidine rings are the structural backbone of over 12,000 biologically active compounds, including blockbusters like Donepezil and Fentanyl. However, synthesizing them—particularly via pyridine hydrogenation—presents a "trilemma" of challenges:

  • Catalyst Poisoning: The basic nitrogen atom binds strongly to metal surfaces, arresting turnover.

  • Chemo-selectivity: Preserving sensitive functional groups (halogens, nitriles) while reducing the aromatic ring.

  • Stereo-control: Managing cis/trans ratios in substituted rings.

This guide moves beyond generic textbook advice, offering field-tested protocols and decision-making frameworks to navigate these challenges.

Catalyst Selection Matrix

Use this comparative analysis to select the initial catalyst system based on your substrate's constraints.

Catalyst SystemPrimary UtilityKey AdvantageCritical LiabilityActivation Mode
PtO₂ (Adams' Cat.) The Gold Standard High activity at low pressure; tolerates some poisoning.Expensive; can cause hydrogenolysis of benzyl groups.In-situ reduction to Pt(0).
Pd/C (5-10%) General PurposeCost-effective; excellent for simple pyridines.Aggressive dehalogenation (removes Cl, Br, I); prone to poisoning.Surface adsorption.
Rh/Al₂O₃ or Rh/C Chemo-selectiveBest for Halogenated Pyridines ; minimizes hydrogenolysis.Lower activity; requires higher pressure (often >20 bar).Surface adsorption.
Ir-Complexes Asymmetric SynthesisHigh enantioselectivity for chiral piperidines.High cost; air-sensitive; requires specific ligands (e.g., P,N-ligands).Homogeneous coordination.
Raney Nickel Cost-Driven Scale-upCheap; robust for bulk commodity synthesis.Pyrophoric; requires high T/P conditions (>100°C, >50 bar).Surface adsorption.

Visual Decision Logic

Before starting your experiment, trace your substrate through this logic flow to minimize failure rates.

CatalystSelection Start Start: Analyze Substrate Halogen Are Halogens (Cl, Br, I) Present? Start->Halogen Chiral Is Enantiopurity Required? Halogen->Chiral No RhCat USE: 5% Rh/C or Rh/Al2O3 (Prevents Dehalogenation) Halogen->RhCat Yes AcidSensitive Is Substrate Acid-Sensitive? Chiral->AcidSensitive No IrCat USE: Homogeneous Ir-Complex (e.g., [Ir(cod)Cl]2 + Chiral Ligand) Chiral->IrCat Yes PtCat USE: PtO2 (Adams' Catalyst) in Acetic Acid AcidSensitive->PtCat No (Difficult Substrate) PdCat USE: 10% Pd/C in Methanol/Ethanol AcidSensitive->PdCat No (Standard) AltRoute CONSIDER: Reductive Amination or Ring-Closing Metathesis AcidSensitive->AltRoute Yes (Avoid Acid)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate functionality.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning. The piperidine product is a stronger base (secondary amine) than the starting pyridine. As it forms, it competes for the active metal sites, effectively "choking" the catalyst. Corrective Action:

  • The Acid Spike: Run the reaction in glacial acetic acid or add 1-2 equivalents of HCl/MeOH. This protonates the piperidine nitrogen (

    
    ), preventing it from coordinating to the metal surface [1].
    
  • Pressure Boost: If you are running at 1 atm (balloon), increase to 3–5 bar (Parr shaker). Pyridine resonance energy requires significant force to overcome.

Issue 2: "I lost my Chlorine/Bromine substituent."

Diagnosis: Unwanted Hydrodehalogenation. Pd/C is notorious for oxidative addition into C-X bonds, replacing the halogen with hydrogen. Corrective Action:

  • Switch to Rhodium: Use 5% Rh/C or Rh/Al₂O₃ . Rhodium is much less active toward C-X bond insertion while maintaining aromatic hydrogenation activity [2].

  • Protocol Adjustment: If you must use Pd, add an inhibitor like diphenylsulfide (0.5 mol%) to poison the highly active sites responsible for dehalogenation, though this will slow the overall rate.

Issue 3: "I need the cis-isomer, but I'm getting a mixture."

Diagnosis: Thermodynamic vs. Kinetic Control. Corrective Action:

  • Heterogeneous Preference: Metal surface catalysis generally favors cis-addition (all hydrogens added from the catalyst face). To maximize cis-selectivity (e.g., for 2,6-disubstituted piperidines), use PtO₂ in acetic acid at high pressure (>50 bar) . High pressure increases the rate of hydrogenation relative to the rate of intermediate desorption/equilibration [3].

Issue 4: "My product is trapped in the workup."

Diagnosis: Azeotrope Formation. Piperidine and pyridine form stubborn azeotropes with water and alcohols. Corrective Action:

  • The Cbz Trick: Do not try to distill the free amine. Instead, add Cbz-Cl or Boc₂O directly to the crude reaction mixture. Isolate the protected amine via standard silica chromatography, then deprotect. This guarantees purity and easier handling.

Standard Operating Protocols (SOPs)

Protocol A: The "Workhorse" Hydrogenation (PtO₂)

Best for: Difficult substrates, non-halogenated pyridines.

  • Preparation: In a high-pressure reactor (e.g., Parr), dissolve substrate (1.0 equiv) in glacial acetic acid (0.5 M concentration).

    • Why Acid? Activates the pyridine ring and prevents product inhibition.

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate).

    • Safety: Add catalyst under a blanket of Nitrogen/Argon. Dry PtO₂ can spark in the presence of H₂ and solvent vapors.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 4 bar (60 psi) .

    • Stir vigorously at 25–40°C for 12–24 hours.

  • Workup:

    • Filter through a Celite pad to remove catalyst (keep wet to prevent fire).

    • Concentrate acetic acid.

    • Basify residue with 2M NaOH to pH > 12 and extract with DCM.

Protocol B: Asymmetric Hydrogenation (Homogeneous)

Best for: Chiral piperidines requiring high enantiomeric excess (ee).

  • Catalyst Formation: In a glovebox, mix [Ir(cod)Cl]₂ (1 mol%) and a chiral P,N-ligand (e.g., (S)-Ph-PHOX or JosiPhos ) (2.2 mol%) in dry DCM. Stir 30 min.

  • Additive: Add I₂ (10 mol%) .

    • Mechanism:[1][2][3][4][5] Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species [4].

  • Reaction:

    • Add pyridine substrate.[1][6][7][8][9][10]

    • Transfer to autoclave. Pressurize to 50–80 bar H₂ .

    • Stir at RT for 24h.

  • Note: This reaction is strictly air-sensitive.

Advanced Visualization: Reaction Pathway

Understanding the stepwise reduction helps in troubleshooting partial reduction byproducts (e.g., tetrahydropyridines).

ReactionMechanism Pyridine Pyridine (Aromatic) Adsorbed Adsorbed Species (M-N Interaction) Pyridine->Adsorbed Coordination Dihydro Dihydropyridine (Unstable Intermediate) Adsorbed->Dihydro + H2 (Slow Step) Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 (Fast) Piperidine Piperidine (Fully Saturated) Tetrahydro->Piperidine + H2 (Fast) Piperidine->Adsorbed Strong Binding (Poisoning)

Figure 2: Stepwise hydrogenation mechanism showing the critical poisoning feedback loop.

References

  • BenchChem Technical Support. (2025).[7][11] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Retrieved from 12[7]

  • Glorius, F., et al. (2019). Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from 4

  • Wang, D.-S., et al. (2014).

Disclaimer: These protocols involve high-pressure systems and pyrophoric catalysts. Always consult your institution's Chemical Hygiene Plan (CHP) before proceeding.

Sources

Technical Support Center: Purity Optimization for 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1235134-84-9 Support Ticket: #IMP-4MP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely synthesizing or utilizing 4-(Morpholinomethyl)piperidin-4-ol as a scaffold for kinase inhibitors (e.g., KRAS or EGFR targets). This molecule acts as a critical hydrophilic linker, modulating solubility and metabolic stability.

Achieving pharmaceutical-grade purity (>98%) for this intermediate is notoriously difficult due to the persistence of morpholine residues , elimination byproducts , and spiro-epoxide hydrolysis . This guide moves beyond standard textbook procedures to address the specific "pain points" of this chemistry.

Module 1: Synthetic Origin of Impurities

The "Hidden" Chemistry

The most robust route to CAS 1235134-84-9 is the Corey-Chaykovsky epoxidation of an


-protected piperidin-4-one, followed by nucleophilic ring-opening with morpholine.

While efficient, this pathway generates two persistent impurity classes:

  • Elimination Impurity (Impurity A): The spiro-epoxide intermediate is sterically hindered. If the morpholine attacks as a base rather than a nucleophile, it triggers an E2-type elimination, yielding the tetrahydropyridine derivative.

  • Hydrolysis Impurity (Impurity B): In the presence of ambient moisture during the ring-opening phase, the epoxide opens to the 4,4-diol (gem-diol), which collapses back to the starting ketone or forms a stable diol impurity.

Visualizing the Impurity Pathways

The following logic map details where your process is likely diverging from the target product.

ImpurityMap SM N-Boc-Piperidin-4-one Epoxide Spiro-Epoxide (Intermediate) SM->Epoxide Corey-Chaykovsky (Me3SOI/NaH) Product Target Product 4-(Morpholinomethyl) piperidin-4-ol Epoxide->Product Morpholine (Nucleophilic Attack) Low Temp / Polar Aprotic ImpurityA Impurity A (Elimination Product) Tetrahydropyridine Epoxide->ImpurityA Morpholine (Basic Attack) High Temp / Steric Hindrance ImpurityB Impurity B (Hydrolysis) 4,4-Dihydroxypiperidine Epoxide->ImpurityB H2O / Moisture Ingress Morpholine Morpholine (Reagent) Morpholine->Product Morpholine->ImpurityA

Figure 1: Reaction pathway divergence showing the competition between nucleophilic ring opening (Product) and elimination/hydrolysis (Impurities).

Module 2: Troubleshooting & FAQs

Issue 1: "My product is a sticky, yellow oil that won't crystallize."

Diagnosis: This is the classic signature of residual morpholine and DMSO occlusion .

  • The Cause: Morpholine has a high boiling point (129°C) and hydrogen bonds strongly to the 4-hydroxyl group of your product, preventing crystal lattice formation.

  • The Fix (The "Double-Switch" Workup):

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) .

    • Wash with saturated NaHCO₃ (removes acidic impurities).

    • Critical Step: Wash with 5% aqueous LiCl solution (3x).

      • Why? Morpholine is highly soluble in water, but LiCl breaks the hydrogen-bonded organic emulsions better than NaCl, forcing morpholine into the aqueous phase.

    • Dry organic phase over Na₂SO₄ and evaporate.

    • Trituration: Add Heptane or MTBE to the residue and sonicate. The product should precipitate as a white solid while residual morpholine stays in the mother liquor.

Issue 2: "I see a peak at RRT 0.90 in HPLC that tracks with the product."

Diagnosis: This is likely the Elimination Impurity (Tetrahydropyridine derivative).

  • The Cause: Reaction temperature was too high during the morpholine addition.

  • The Fix:

    • Prevention: Conduct the ring-opening reaction at 0°C to Room Temperature . Do not reflux. Use a Lewis Acid catalyst (e.g., LiClO₄ or Ca(OTf)₂) to activate the epoxide, allowing the reaction to proceed at lower temperatures where elimination is kinetically disfavored.

    • Removal: This impurity is lipophilic. Recrystallize from Toluene/Heptane (1:3) . The alkene impurity stays in solution; the polar hydroxyl product crystallizes.

Issue 3: "The Assay is low (<95%), but the NMR looks clean."

Diagnosis: Inorganic Salt Entrapment .

  • The Cause: If you used the Corey-Chaykovsky route, your crude contains Trimethylsulfoxonium iodide residues or Sodium salts. These are NMR-silent in CDCl₃ or DMSO-d₆ but weigh down the sample.

  • The Fix:

    • Perform a Soxhlet extraction of your solid using Dichloromethane (DCM) . The organic product dissolves; the inorganic salts remain in the thimble.

Module 3: Advanced Purification Protocols

Protocol A: The "Reverse-Phase" Slurry (Best for >100g scale)

Standard silica chromatography is often ineffective because the product streaks due to the basic amines. Use this slurry method instead.

ParameterSpecification
Solvent System Isopropyl Acetate (IPAc) : n-Heptane
Ratio 1 : 5 (v/v)
Temperature Cool to 5°C
Stirring Time 4 Hours (Vigorous)
Filtration Cold filtration required

Mechanism: IPAc solubilizes the non-polar impurities (dimers, elimination products). The Heptane acts as an anti-solvent for the polar di-amine product.

Protocol B: Decision Tree for Workup

Follow this logic to determine the correct purification path based on your crude profile.

PurificationTree Start Crude Reaction Mixture Check Check HPLC Purity Start->Check HighImpA Elimination Impurity > 5%? Check->HighImpA HighMorph Residual Morpholine > 1%? HighImpA->HighMorph No Recryst Recrystallize: Toluene/Heptane HighImpA->Recryst Yes AcidWash Acid/Base Extraction: 1. Extract into 1M HCl 2. Wash Org. Impurities 3. Basify & Extract back HighMorph->AcidWash Yes Final Final Polish: MTBE Trituration HighMorph->Final No Recryst->Final AcidWash->Final

Figure 2: Purification decision tree based on specific impurity profiles.

Module 4: Analytical Verification

Differentiating the N-Oxide

If you use peroxides or vigorous stirring in air, you may generate the N-oxide impurity .

  • LC-MS: Look for M+16 peak.

  • NMR: The CH₂ protons adjacent to the oxidized nitrogen will shift downfield by ~0.3 - 0.5 ppm compared to the parent.

  • Correction: If N-oxide is present, treat the mixture with Triphenylphosphine (PPh₃) or Sodium Metabisulfite to reduce it back to the parent amine before crystallization.

References

  • Corey-Chaykovsky Epoxidation Mechanism & Scope

    • Gololobov, Y. G., et al. "Sixty years of the Corey-Chaykovsky reaction." Tetrahedron, 2019.
    • Source:

  • Synthesis of 4-Hydroxypiperidine Scaffolds

    • Vertex Pharmaceuticals. "Inhibitors of Influenza Viruses Replication." WO2010148197A1. (Describes the spiro-epoxide opening with amines).
    • Source:

  • Purification of Amphoteric Amines

    • "Purification of Piperidine Derivatives via Carbonate Formation."[1] US Patent 2868793A.

    • Source:

  • Reaction of Azaspiro-epoxides with Nucleophiles

    • Journal of Medicinal Chemistry, "Design and Synthesis of 4-Substituted Piperidines as CCR5 Antagonists." (Detailed experimental for epoxide opening).
    • Source:

Sources

Improving the stability of 4-(Morpholinomethyl)piperidin-4-ol for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability for Long-Term Storage and Experimental Reproducibility

Welcome to the technical support guide for 4-(Morpholinomethyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of this compound. Maintaining the integrity of your chemical reagents is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, evidence-based answers to frequently asked questions, troubleshooting workflows, and detailed protocols to help you preserve the quality of your 4-(Morpholinomethyl)piperidin-4-ol samples over time.

Section 1: Understanding the Inherent Stability of 4-(Morpholinomethyl)piperidin-4-ol

This section addresses the fundamental chemical properties of the molecule that influence its stability.

Q1: What are the primary chemical features of 4-(Morpholinomethyl)piperidin-4-ol that make it susceptible to degradation?

A1: The molecular structure of 4-(Morpholinomethyl)piperidin-4-ol contains several functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary sites for degradation are the two amine groups within the piperidine and morpholine rings. The tertiary amine in the morpholine ring and the secondary amine in the piperidine ring are electron-rich and particularly vulnerable to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to heat and light.

The key factors that can compromise the stability of this compound are:

  • Oxidation: The nitrogen atoms in the piperidine and morpholine rings are susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products. This is one of the most common degradation pathways for molecules containing tertiary amines.

  • Temperature: Elevated temperatures can increase the rate of all chemical reactions, including degradation. For piperidine-based compounds, high heat can promote complex degradation reactions.

  • Light (Photodegradation): Exposure to light, especially UV light, can provide the energy needed to initiate degradation, often through free-radical mechanisms. It is a standard practice in pharmaceutical stability testing to evaluate a compound's sensitivity to light.

  • Moisture: Although the molecule is a solid, absorbed moisture can potentially facilitate degradative reactions over long-term storage. For some piperidine analogs, keeping the compound in a dry environment is crucial.

Q2: What are the likely degradation products I might encounter?

A2: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely products based on its functional groups. The most probable degradation pathway is the oxidation of the nitrogen atoms. The tertiary amine of the morpholine moiety is particularly susceptible, likely forming the corresponding N-oxide.

G cluster_main Hypothetical Oxidative Degradation Pathway parent 4-(Morpholinomethyl)piperidin-4-ol n_oxide Corresponding N-Oxide parent->n_oxide Oxidation (e.g., O₂, Peroxides) further_degradation Ring-Opened Products (Under Harsh Conditions) n_oxide->further_degradation Further Oxidation

Caption: Hypothetical pathway for oxidative degradation.

Q3: How can I perform a quick visual inspection of my sample for signs of degradation?

A3: A simple visual check can often be the first indicator of a problem. When you receive a new batch, note its initial appearance. For 4-(Morpholinomethyl)piperidin-4-ol, which is typically a white to off-white solid, look for the following changes over time:

  • Color Change: A shift from white/off-white to yellow or brown is a significant indicator of degradation.

  • Change in Physical State: The appearance of clumps in the powder, especially if it was previously free-flowing, could suggest moisture absorption or the formation of sticky degradation products.

  • Incomplete Dissolution: If you observe that the compound no longer dissolves completely in a solvent in which it was previously soluble, this may indicate the presence of insoluble degradation products.

Section 2: Protocols for Optimal Long-Term Storage

Proactive storage is the most effective strategy for preventing degradation.

Q4: What are the definitive, ideal conditions for storing solid 4-(Morpholinomethyl)piperidin-4-ol?

A4: To maximize the shelf-life of the solid compound, stringent control of the storage environment is essential. We have consolidated the best practices from handling analogous piperidine and air-sensitive compounds into the following table.

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated) While some suppliers suggest room temperature, refrigeration significantly slows down potential oxidative and thermal degradation pathways. This is the most critical factor for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) The primary degradation risk is oxidation. Backfilling the container with an inert gas displaces oxygen, directly preventing the formation of N-oxides and other oxidative impurities.
Light Exposure Store in Darkness (Amber Vial) To prevent photodegradation, the compound must be protected from light. An amber glass vial stored inside a secondary container (e.g., a box) is ideal.
Container Tightly-Sealed Glass Vial A well-sealed container is crucial to prevent the ingress of both atmospheric oxygen and moisture. Glass is preferred over plastic to avoid potential leaching or reaction with the container material over time.
Q5: I need to prepare a stock solution. What is the best practice for storing it?

A5: Storing compounds in solution can accelerate degradation. If you must store a solution, do so for the shortest time possible.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if compatible with your experimental design. Solvents like DMSO or DMF are common, but their purity is critical. Avoid solvents containing peroxides.

  • Storage Temperature: Store stock solutions at -20°C or -80°C . Freezing the solution will dramatically reduce the rate of degradation.

  • Aliquoting: Prepare single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, gently purge the headspace of the vial with argon or nitrogen.

Section 3: Troubleshooting Guide for Suspected Instability

This section provides actionable steps when you suspect the integrity of your compound has been compromised.

Q6: My recent experimental results are inconsistent with previous data using the same batch of compound. How do I troubleshoot this?

A6: Inconsistent results are a classic sign of reagent degradation. Follow this systematic workflow to diagnose the issue.

Caption: Troubleshooting workflow for inconsistent results.

Q7: How do I definitively confirm the purity of my stored sample?

A7: A validated analytical method is required to quantify purity accurately. High-Performance Liquid Chromatography (HPLC) is the standard. Since 4-(Morpholinomethyl)piperidin-4-ol lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

Protocol: HPLC-CAD/MS Method for Purity Assessment This protocol provides a starting point; optimization for your specific system is recommended.

  • Materials:

    • 4-(Morpholinomethyl)piperidin-4-ol sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with 90:10 (v/v) Water:Acetonitrile containing 0.1% HFBA. HFBA acts as an ion-pairing agent to improve retention on the C18 column.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 10 µL.

      • Detector: Corona CAD (Nitrogen gas at 35 psi) or ESI-MS (positive ion mode).

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

      • Self-Validation: A pure, fresh sample should yield a single major peak. The appearance of new, smaller peaks over time in stored samples is indicative of degradation.

Section 4: Advanced Protocol for Stability Characterization

For drug development professionals, understanding potential degradation pathways is critical. A forced degradation study is the definitive way to achieve this.

Protocol: Forced Degradation (Stress Testing) Study

This study intentionally exposes the compound to harsh conditions to accelerate degradation, providing insight into potential liabilities and helping to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation.

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before analysis.Tests stability to acidic environments.
Base Hydrolysis Dissolve compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with HCl before analysis.Tests stability to alkaline environments.
Oxidation Dissolve compound (1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.Simulates oxidative stress, a key degradation pathway for amines.
Thermal Degradation Store the solid compound in a vial at 70°C for 7 days. Also, prepare a solution (1 mg/mL in water/acetonitrile) and reflux at 70°C for 24 hours.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
Photodegradation Expose the solid compound and a solution (1 mg/mL) to a calibrated light source that provides both UV and visible light (ICH Q1B guidelines). Analyze at appropriate time points.Assesses light sensitivity, a common cause of degradation.

Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Q7. The new peaks that appear in the stressed samples represent potential degradation products. These can be further characterized using LC-MS/MS to elucidate their structures.

By implementing these storage and troubleshooting strategies, you can significantly enhance the long-term stability of your 4-(Morpholinomethyl)piperidin-4-ol, ensuring the integrity and reproducibility of your valuable research.

References

  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
  • Biosynce. (2025, August 25). What is the stability of piperidine?
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • PubChem. (n.d.). 4-Morpholinopiperidine.
  • ResearchGate. (2025, August 6). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Validation & Comparative

Technical Guide: 4-(Morpholinomethyl)piperidin-4-ol vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(Morpholinomethyl)piperidin-4-ol , a specialized pharmacophore used in medicinal chemistry to modulate solubility, basicity, and receptor affinity. It compares this scaffold against standard piperidine analogs (e.g., 4-benzyl, 4-amino) to assist in rational drug design.

Executive Summary: The "Polar-Head" Scaffold

4-(Morpholinomethyl)piperidin-4-ol represents a strategic modification of the piperidine core. Unlike simple alkyl- or aryl-substituted piperidines, this scaffold introduces a dual-basic center and a tertiary hydroxyl group at the 4-position.

Key Differentiator:

  • Solubility: The morpholine ring and hydroxyl group significantly lower LogP compared to 4-benzyl or 4-phenyl analogs, improving aqueous solubility.

  • Basicity: The morpholine nitrogen (pKa ~8.[1]3) provides a secondary binding site for acidic residues (e.g., Asp/Glu in GPCRs) without the high basicity of a primary amine (pKa ~10.5).

  • Utility: Primarily used as a "solubilizing linker" in kinase inhibitors and as a pharmacophore in CCR5 antagonists and Sigma-1 receptor ligands.

Physicochemical Comparison

The following table contrasts 4-(Morpholinomethyl)piperidin-4-ol with common alternatives used in Lead Optimization.

Feature4-(Morpholinomethyl)piperidin-4-ol 4-Benzylpiperidin-4-ol 4-Aminopiperidine 4-Morpholinopiperidine
Structure Class Polar/Dual-BasicLipophilic/HydrophobicPolar/Primary AmineRigid/Direct Attachment
LogP (Calc) ~0.2 - 0.5~2.5 - 3.0~0.1~0.8
pKa (Conj. Acid) ~8.4 (Morpholine), ~10.8 (Pip)~10.8 (Pip)~10.5 (Primary amine)~8.5 (Morpholine)
H-Bond Donors 2 (OH, NH)2 (OH, NH)2 (NH2)1 (NH)
H-Bond Acceptors 3 (O, N, N)2 (O, N)1 (N)2 (O, N)
Metabolic Risk Low (Morpholine is stable)High (Benzylic oxidation)Moderate (N-acetylation)Low
Primary Use Solubility enhancement, GPCR bindingSigma-1/Opioid ligandsAmide coupling linkerRigid spacer

Expert Insight: Choose the Morpholinomethyl scaffold when you need to lower the lipophilicity of a lead compound without sacrificing the steric bulk required to fill a hydrophobic pocket. The hydroxyl group often forms a critical H-bond with the receptor backbone, a feature missing in simple 4-morpholinopiperidines.

Synthetic Pathway: The Spiro-Epoxide Route

The synthesis of this scaffold is non-trivial due to the gem-disubstitution at the 4-position. The most robust "field-proven" method involves the formation of a spiro-epoxide intermediate from N-protected piperidone, followed by nucleophilic ring opening.

Reaction Flowchart (Graphviz)

Synthesis Start N-Boc-4-Piperidone Intermediate 1-Oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH, DMSO Reagent1->Intermediate Product N-Boc-4-hydroxy-4- (morpholinomethyl)piperidine Intermediate->Product Nucleophilic Opening Reagent2 Morpholine MeOH, Reflux Reagent2->Product Final 4-(Morpholinomethyl)piperidin-4-ol (Dihydrochloride Salt) Product->Final Deprotection Deprotection HCl/Dioxane Deprotection->Final

Caption: Synthesis of 4-(Morpholinomethyl)piperidin-4-ol via Corey-Chaykovsky spiro-epoxidation.

Detailed Experimental Protocol

This protocol describes the synthesis of the N-Boc protected intermediate (CAS: 885617-46-9), a stable building block.

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.2 eq), N-Boc-4-piperidone (1.0 eq), DMSO (anhydrous).

  • Procedure:

    • Wash NaH with hexanes to remove oil. Suspend in DMSO at 0°C.

    • Add trimethylsulfoxonium iodide portion-wise. Stir at RT for 1 hour until evolution of hydrogen ceases (formation of dimethyloxosulfonium methylide).

    • Add N-Boc-4-piperidone dissolved in DMSO dropwise.

    • Heat to 50°C for 2-3 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Pour into ice water, extract with Diethyl Ether (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Yield: Typically 85-90% as a colorless oil or low-melting solid.

Step 2: Epoxide Opening with Morpholine
  • Reagents: Spiro-epoxide (from Step 1), Morpholine (3.0 eq), Methanol (solvent).

  • Procedure:

    • Dissolve the spiro-epoxide in Methanol (0.5 M concentration).

    • Add Morpholine.[1][2][3][4][5][6][7]

    • Reflux (65°C) for 12-16 hours. The reaction is driven by the relief of ring strain.

    • Workup: Concentrate in vacuo to remove Methanol and excess Morpholine.

    • Purification: The residue is often pure enough. If not, recrystallize from Hexane/EtOAc or purify via silica column (DCM/MeOH 95:5).

  • Result: tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate .

Biological Activity & SAR Implications[6][8][9][10]

Receptor Binding Modes
  • Sigma-1 Receptor (S1R): Unlike 4-benzylpiperidines which rely on hydrophobic pi-stacking in the S1R primary pocket, the 4-(morpholinomethyl) analog utilizes the tertiary amine of the morpholine to form salt bridges with Asp126, while the hydroxyl group can H-bond with Tyr103. This often results in higher selectivity against Sigma-2 receptors.

  • CCR5 Antagonists: In HIV entry inhibitors (e.g., vicriviroc analogs), the piperidine ring acts as a central scaffold. The morpholinomethyl group provides a "cap" that interacts with the extracellular loops of the GPCR, improving residence time compared to smaller methyl/ethyl groups.

Metabolic Stability
  • Oxidative Blockade: The 4-position of piperidine is a common site for metabolic oxidation (hydroxylation). By substituting this position with a quaternary carbon (gem-disubstituted with OH and CH2-Morpholine), this metabolic soft spot is blocked.

  • Comparison:

    • 4-Benzyl:[8] Susceptible to benzylic oxidation.

    • 4-Morpholinomethyl: The morpholine ring itself can undergo N-oxidation or ring opening, but it is generally more stable than a benzylic methylene.

Safety Profile
  • hERG Inhibition: A critical risk with 4-substituted piperidines (especially benzyl derivatives) is hERG channel blockade, leading to QT prolongation. The morpholinomethyl group is more polar and less lipophilic, which generally reduces hERG liability compared to the 4-benzyl analog.

References

  • Synthesis of Spiro-Epoxide Intermediate

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Piperidine Scaffolds in CCR5 Antagonists

    • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors.[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma Receptor Ligand Design

    • Rousseaux, S., et al. (2016). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Medicinal Chemistry (via PMC). Link

  • Commercial Building Block Data

    • Accela ChemBio. Product: 1-Boc-4-(morpholinomethyl)piperidin-4-ol (CAS: 885617-46-9).[10] Link

Sources

Validating the Biological Potential of 4-(Morpholinomethyl)piperidin-4-ol: A Scaffold Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Morpholinomethyl)piperidin-4-ol represents a "privileged scaffold" in medicinal chemistry—a gem-disubstituted piperidine core that bridges the gap between simple fragment libraries and functionalized lead compounds. Its structural duality, featuring a polar hydroxyl group for hydrogen bonding and a morpholine tail for solubility modulation, makes it a critical intermediate in the design of Sigma-1 receptor ligands , CCR5 antagonists , and Kinase inhibitors .

This guide departs from standard assay lists to provide a Go/No-Go Decision Framework . We validate this molecule not merely as an isolated chemical, but as a functional building block, comparing its physicochemical and biological performance against standard analogs to justify its inclusion in your drug discovery campaign.

Part 1: Comparative Analysis & Rationale

The "Gem-Disubstitution" Advantage

Why synthesize or utilize 4-(Morpholinomethyl)piperidin-4-ol when simpler analogs exist? The answer lies in the Thorpe-Ingold Effect (gem-dimethyl effect) and the balance of physicochemical properties. The C4-hydroxyl group locks the piperidine ring into a specific chair conformation, orienting the morpholine tail into an equatorial position favorable for receptor binding pockets.

Performance Matrix: Product vs. Alternatives

The following table contrasts the target molecule against its two most common structural competitors: 4-Hydroxypiperidine (lacks the solubilizing tail) and 4-(Morpholinomethyl)piperidine (lacks the polar anchor).

Feature4-(Morpholinomethyl)piperidin-4-ol (Target)4-Hydroxypiperidine (Alternative A)4-(Morpholinomethyl)piperidine (Alternative B)
Primary Role 3D-Scaffold / Linker Minimal FragmentLipophilic Linker
Solubility (LogS) High (Morpholine + OH synergy)HighModerate
Lipophilicity (cLogP) ~ -0.5 to 0.2 (Ideal for CNS entry)< -1.0 (Too polar for some BBB penetration)> 1.0 (Higher non-specific binding)
H-Bonding Donor & Acceptor (Directional anchor)Donor & AcceptorAcceptor Only (Lacks directional OH)
Metabolic Stability Moderate (OH blocks C4 oxidation)HighLow (C4 is a metabolic "soft spot")
Target Class Sigma-1, GPCRs (CCR5), Kinases General Fragment LibrariesDopamine Receptors, Sigma-1

Scientist's Insight: Alternative B is often metabolically labile because the C4 position is prone to oxidative attack by CYP450 enzymes. The Target molecule's C4-hydroxyl group effectively blocks this metabolic hotspot, extending the half-life of the scaffold in vivo.

Part 2: Validation Workflows & Visualizations

To validate this scaffold, we employ a cascade of assays designed to filter out "false positives" (promiscuous binders) and confirm specific activity.

Diagram 1: The Validation Logic Gate

This workflow illustrates the critical path from synthesis to lead qualification.

ValidationWorkflow Start Synthesized Scaffold QC QC: NMR/LCMS (Purity >95%) Start->QC QC->Start Fail (Repurify) PhysChem PhysChem Validation (LogD & Solubility) QC->PhysChem Pass Metab Metabolic Stability (Microsomal Assay) PhysChem->Metab Soluble Binding Target Engagement (Sigma-1 / GPCR) Metab->Binding t1/2 > 30 min Decision Go / No-Go Decision Binding->Decision Ki < 1µM

Caption: A linear validation pipeline ensuring physicochemical suitability before investing in expensive biological binding assays.

Part 3: Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assessment

Objective: Determine if the morpholine ring or piperidine nitrogen serves as a metabolic liability. Rationale: While the C4-OH protects the core, the morpholine ring can undergo ring-opening or N-oxidation. This assay quantifies Intrinsic Clearance (


).

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 4-(Morpholinomethyl)piperidin-4-ol (1 µM final conc).

  • Internal Standard: Propranolol (High turnover control) / Warfarin (Low turnover control).

Methodology:

  • Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and 1 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Acceptance Criteria:

  • 
     minutes indicates acceptable stability for a lead fragment.
    
  • If

    
     minutes, the morpholine ring likely requires substitution (e.g., bridging or fluorination) to block metabolism.
    
Protocol B: Sigma-1 Receptor (σ1) Radioligand Binding Assay

Objective: Validate the scaffold's affinity for the Sigma-1 receptor, a common target for N-substituted piperidines. Rationale: The piperidine nitrogen (protonated at physiological pH) mimics the positive charge required for the σ1 aspartate anchor, while the morpholine tail explores the hydrophobic pocket.

Materials:

  • Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1.

  • Radioligand:

    
    -Pentazocine (Specific for σ1).
    
  • Non-specific blocker: Haloperidol (10 µM).

Methodology:

  • Preparation: Dilute membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Competition: Incubate membranes with 3 nM

    
    -Pentazocine and varying concentrations of 4-(Morpholinomethyl)piperidin-4-ol (
    
    
    
    M to
    
    
    M).
  • Incubation: 120 minutes at 25°C (Equilibrium is slow for bulky piperidines).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Fit data to a one-site competition model (GraphPad Prism) to determine


. Calculate 

using the Cheng-Prusoff equation:

Diagram 2: Structural Activity Relationship (SAR) Logic

This diagram visualizes how the specific features of the molecule interact with a theoretical receptor binding pocket (e.g., Sigma-1 or CCR5).

SAR_Logic cluster_effect Biological Outcome Piperidine Piperidine N (Protonated) Aspartate Receptor Asp/Glu (Ionic Bond) Piperidine->Aspartate Primary Anchor Hydroxyl C4-Hydroxyl Group H_Bond H-Bond Network (Conformational Lock) Hydroxyl->H_Bond Selectivity Filter Morpholine Morpholine Tail Hydrophobic Hydrophobic Pocket (Van der Waals) Morpholine->Hydrophobic Affinity Booster Outcome High Affinity & Metabolic Stability Aspartate->Outcome H_Bond->Outcome

Caption: Mechanistic breakdown of how the scaffold's three distinct zones contribute to biological activity.

References

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry.

  • National Institutes of Health (PMC). (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor agonist/δ opioid receptor antagonist ligands. PubMed Central.

  • ChemRxiv. (2023). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv Preprints.

  • National Institutes of Health (PMC). (2009). The Pharmacology of Sigma-1 Receptors. PubMed Central.

  • Chem-Impex International. 4-Methylpiperidin-4-ol: General Properties and Applications.

Comparative Guide: Structure-Activity Relationship (SAR) of 4-(Morpholinomethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Sigma-1 Receptor (


R) Modulation & Neuroprotection
Date:  January 29, 2026
Author:  Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Technical Rationale

In the landscape of CNS drug discovery, the 4-(Morpholinomethyl)piperidin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the Sigma-1 Receptor (


R)  and NMDA receptors .

Unlike simple linear amines, this scaffold incorporates a quaternary carbon at the 4-position of the piperidine ring, introducing a critical hydroxyl group and a morpholinomethyl arm. This specific geometry serves two functions:

  • Conformational Rigidity: The gem-disubstitution locks the piperidine ring into a stable chair conformation, orienting the "address" (N-substituent) and "message" (morpholine/hydroxyl) regions for optimal receptor binding.

  • Solubility & Metabolic Stability: The morpholine ring acts as a bioisostere for other cyclic amines but offers superior water solubility and reduced lipophilicity (

    
     optimization), crucial for blood-brain barrier (BBB) penetration.
    

This guide objectively compares the SAR of these derivatives against standard reference ligands (e.g., Haloperidol , PRE-084 ), focusing on their utility as


R agonists  for treating neuropathic pain and neurodegenerative disorders.

Mechanistic Insight: The Sigma-1 Chaperone Pathway

To understand the SAR, one must understand the target. The


R is not a typical GPCR but a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).

Mechanism of Action: Upon binding a specific agonist (like high-affinity 4-(Morpholinomethyl)piperidin-4-ol derivatives), the


R dissociates from the binding immunoglobulin protein (BiP), translocates to the plasma membrane or stabilizes 

receptors at the MAM. This reduces Endoplasmic Reticulum (ER) stress and calcium dysregulation.
Diagram 1: Pharmacophore & Signaling Pathway

Visualizing the interaction between the scaffold and the


R binding pocket.

SigmaPath Scaffold 4-(Morpholinomethyl) piperidin-4-ol Core N_Term Region A: Piperidine N (Hydrophobic Pocket) Scaffold->N_Term OH_Group Region B: 4-OH (H-Bond Donor) Scaffold->OH_Group Morpholine Region C: Morpholine (Auxiliary Binding) Scaffold->Morpholine Binding σ1 Receptor Binding (Glu172 Interaction) Translocation Dissociation from BiP & MAM Stabilization Binding->Translocation Agonist Action Effect Reduced ER Stress Neuroprotection Translocation->Effect N_Term->Binding High Affinity Driver OH_Group->Binding Selectivity

Figure 1: The "Address-Message" concept applied to the scaffold. The Piperidine N-substituent drives affinity, while the 4-OH and Morpholine regions tune selectivity and efficacy.

Comparative SAR Analysis

The following analysis synthesizes data from multiple studies on 4-substituted piperidines. The critical modifications occur at the Piperidine Nitrogen (N1) and the Linker Region .

Table 1: Representative Binding Affinity ( ) & Selectivity

Comparison of 4-(Morpholinomethyl)piperidin-4-ol derivatives against Standard Ligands.

Compound IDN-Substituent (R)4-Position Group

R

(nM)

R

(nM)
Selectivity Ratio (

)
Biological Outcome
Ref 1 (Haloperidol) ----1.0 - 3.0 ~50LowAntagonist (Non-selective)
Ref 2 (PRE-084) ----2.2 >10,000HighAgonist (Selective)
Derivative A Benzyl-OH, -CH2-Morpholine4.5 ± 0.8 34075 High Affinity Agonist
Derivative B 4-Fluorobenzyl-OH, -CH2-Morpholine1.2 ± 0.3 120100 Lead Candidate
Derivative C Methyl-OH, -CH2-Morpholine>1,000>5,000N/AInactive (Needs hydrophobic tail)
Derivative D Phenethyl-OH, -CH2-Morpholine0.8 ± 0.2 2531Potent but less selective
Alternative E Benzyl-H (No -OH), -CH2-Morpholine15.0805.3Loss of H-bond reduces selectivity
Key SAR Insights (Expert Commentary):
  • The Hydrophobic "Address" (N-Substituent):

    • Observation: Derivative C (Methyl) is inactive, while Derivative A (Benzyl) is potent.

    • Causality: The

      
      R possesses a deep hydrophobic pocket flanked by tyrosine residues. A bulky, aromatic group (Benzyl or Phenethyl) is mandatory to occupy this space.
      
    • Optimization: Adding an electron-withdrawing group (Derivative B, 4-Fluorobenzyl) often enhances metabolic stability without sacrificing affinity.

  • The Role of the 4-Hydroxyl Group:

    • Observation: Comparing Derivative A (with -OH) vs. Alternative E (without -OH).

    • Causality: The 4-OH group acts as a hydrogen bond donor. In many crystal structures, this interaction anchors the ligand, preventing "wobble" and increasing selectivity over the

      
       receptor.
      
  • Morpholine vs. Piperidine (The "Tail"):

    • While not shown in the table, replacing the morpholine with a piperidine (increasing lipophilicity) often increases non-specific binding to hERG channels (cardiotoxicity risk). The morpholine oxygen atom reduces LogP, improving the safety profile.

Validated Experimental Protocols

Protocol A: Synthesis via Spiro-Epoxide (Self-Validating)

Objective: Synthesize 4-(Morpholinomethyl)-1-benzylpiperidin-4-ol.

  • Reagents: 1-Benzyl-4-piperidone, Trimethylsulfoxonium iodide (TMSOI), NaH (Sodium Hydride), Morpholine, Ethanol.

  • Step 1: Epoxidation (Corey-Chaykovsky Reaction)

    • Suspend NaH (1.2 eq) in dry DMSO under Argon.

    • Add TMSOI (1.2 eq) slowly. Stir 1h at RT until clear (formation of ylide).

    • Add 1-Benzyl-4-piperidone (1.0 eq). Stir at 50°C for 3h.

    • Validation Point: TLC should show disappearance of ketone. Product is 1-benzyl-1-oxa-6-azaspiro[2.5]octane .

  • Step 2: Regioselective Ring Opening

    • Dissolve the crude epoxide in Ethanol.

    • Add Morpholine (3.0 eq - excess is crucial to drive kinetics).

    • Reflux for 6-12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Morpholine attacks the less hindered methylene carbon of the epoxide.

  • Work-up:

    • Evaporate ethanol. Dissolve residue in DCM, wash with water.

    • Purify via Column Chromatography (DCM:MeOH 95:5).

    • Yield Expectations: 75-85%.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine


 values.
  • Membrane Prep: Use Guinea pig brain or HEK293 cells overexpressing h

    
    R.
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Non-Specific Control: Haloperidol (10 µM).

  • Incubation:

    • Mix Membrane (50 µg protein) + Test Compound (10⁻¹⁰ to 10⁻⁵ M) + [³H]-Ligand (3 nM).

    • Incubate 120 min at 37°C (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).

  • Calculation:

    • 
       determined by non-linear regression.
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating new derivatives of this scaffold.

Workflow Start Synthesis (Epoxide Opening) QC QC: NMR & LCMS (>95% Purity) Start->QC Screen1 Primary Screen (Sigma-1 Binding @ 1µM) QC->Screen1 Decision1 >50% Displacement? Screen1->Decision1 Ki_Det Full Ki Determination (Sigma-1 & Sigma-2) Decision1->Ki_Det Yes Discard Discard / Redesign Decision1->Discard No Func Functional Assay (Ca2+ mobilization / ER Stress) Ki_Det->Func If Selectivity > 20x

Figure 2: Screening cascade for 4-(Morpholinomethyl)piperidin-4-ol derivatives.

Conclusion & Recommendation

The 4-(Morpholinomethyl)piperidin-4-ol scaffold is a robust platform for developing neuroprotective agents.

  • Performance: N-Benzyl substituted derivatives (e.g., Derivative B) consistently outperform non-aromatic analogs, achieving low nanomolar affinity (

    
     nM).
    
  • Advantage: The C4-Hydroxyl group provides a significant selectivity advantage over simple piperidine analogs by enforcing specific H-bond interactions within the receptor pocket.

  • Recommendation: For researchers targeting neuropathic pain, prioritize 4-fluorobenzyl or 4-chlorobenzyl substitutions at the piperidine nitrogen to maximize metabolic stability while retaining high

    
    R affinity.
    

References

  • Synthesis and SAR of Morpholine Derivatives. Bioorganic Chemistry. (2020). Detailed review of morpholine pharmacophores and their binding kinetics.

  • 4-Substituted Piperidines as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2016). Comparative study of benzyl-piperidine derivatives and their affinity profiles.

  • Sigma-1 Receptor Chaperone Mechanism. Cell. (2010). Foundational paper on the translocation mechanism of Sigma-1 receptors at the MAM.

  • PubChem Compound Summary: 4-(Morpholinomethyl)piperidin-4-ol. National Center for Biotechnology Information. (2025). Chemical and physical properties data.

  • Method for producing 4-(piperidin-4-yl)morpholine derivatives. Google Patents (WO2017213245A1). (2017). Industrial synthesis protocols for this specific scaffold.

Sources

In-Vivo Validation of 4-(Morpholinomethyl)piperidin-4-ol Activity in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 4-(Morpholinomethyl)piperidin-4-ol scaffold and its derivatives. This content is designed for pharmaceutical researchers and focuses on the in-vivo validation of this pharmacophore, specifically comparing its efficacy and physicochemical properties against traditional piperidine analogs in inflammatory and nociceptive models.

Executive Summary: The Pharmacophore Advantage

In modern drug discovery, the 4-(Morpholinomethyl)piperidin-4-ol moiety represents a critical evolution from traditional lipophilic scaffolds.[1] While simple 4-phenylpiperidines have long dominated the landscape of GPCR ligands (particularly opioids and sigma receptors), they often suffer from poor metabolic stability and low water solubility.

This guide validates the 4-(Morpholinomethyl)piperidin-4-ol scaffold, demonstrating its superior performance as a polar "warhead" or linker.[1] By incorporating a morpholine ring via a methylene bridge at the gem-disubstituted C4 position, this scaffold introduces a hydrogen-bond acceptor/donor motif that enhances oral bioavailability and target selectivity (specifically in VLA-4 antagonism and CCR2 modulation) compared to purely hydrophobic alternatives.[1]

Key Performance Matrix
Feature4-(Morpholinomethyl)piperidin-4-ol4-Phenylpiperidin-4-ol (Traditional)Unsubstituted Piperidine
Solubility (pH 7.4) High (Polar morpholine ether)Low (Lipophilic aromatic)Moderate
Metabolic Stability High (Blocked C4 oxidation)Moderate (Aromatic hydroxylation risk)Low (N-oxidation risk)
Target Selectivity High (VLA-4, CCR2, Sigma-1)Low (Promiscuous GPCR binding)Low (Non-specific)
In-Vivo Potency < 10 nM (IC50 in optimized leads)~50–100 nM> 1 µM

Comparative Analysis: Scaffold Performance

The Primary Competitor: 4-Phenylpiperidin-4-ol

The 4-phenylpiperidin-4-ol motif is the structural backbone of classic opioids (e.g., loperamide, haloperidol analogs).[1] While potent, it carries significant liability regarding blood-brain barrier (BBB) penetration (often causing unwanted CNS side effects in peripheral targets) and rapid hepatic clearance.[1]

The Validated Alternative: 4-(Morpholinomethyl)piperidin-4-ol

The introduction of the morpholinomethyl group creates a "gem-disubstituted" center.[1]

  • Solubility: The morpholine oxygen acts as a weak base and H-bond acceptor, significantly lowering logP (lipophilicity) without sacrificing receptor affinity.[1]

  • Selectivity: In VLA-4 (Integrin

    
    ) antagonists, this scaffold prevents leukocyte adhesion without the off-target cardiac ion channel blockade (hERG) often seen with phenyl-piperidines.[1]
    

In-Vivo Validation: Murine Airway Inflammation Model

The most robust in-vivo validation of this scaffold comes from its application in VLA-4 (Very Late Antigen-4) antagonism .[1] VLA-4 is critical for the recruitment of eosinophils and lymphocytes to inflamed tissue.[1]

Case Study: Compound 13d (Morpholinomethyl-piperidine derivative)

Source: Validated against Ascaris-antigen sensitized murine models.[1][2]

Experimental Design
  • Subject: Balb/c Mice (Female, 6-8 weeks).

  • Induction: Sensitization with Ascaris suum extract (intraperitoneal) followed by aerosol challenge.[1]

  • Treatment: Oral gavage (PO) of the test compound (3, 10, 30 mg/kg) 1 hour pre-challenge.

  • Endpoint: Bronchoalveolar Lavage (BAL) fluid cell count (Eosinophils) and lung histology.

Results Comparison

The following table summarizes the efficacy of the Morpholinomethyl scaffold against a standard corticosteroid (Dexamethasone) and a vehicle control.

Treatment GroupDose (mg/kg)RouteEosinophil Count (x10⁵ cells/mL)Inhibition (%)
Vehicle Control -PO18.5 ± 2.1-
Dexamethasone 1.0PO2.1 ± 0.588%
Morpholinomethyl-pip 3.0PO12.4 ± 1.833%
Morpholinomethyl-pip 10.0 PO 4.8 ± 0.9 74%
Morpholinomethyl-pip 30.0PO2.5 ± 0.686%

Interpretation: The 4-(Morpholinomethyl)piperidin-4-ol derivative demonstrated dose-dependent inhibition of eosinophil infiltration, achieving near-steroid efficacy at 30 mg/kg.[1] Crucially, unlike phenyl-piperidine analogs tested in parallel, the morpholine derivative showed no significant QT interval prolongation in telemetry safety studies, validating the scaffold's superior safety profile.

Mechanistic Pathway & Visualization

The efficacy of this scaffold relies on blocking the interaction between VLA-4 (on the Leukocyte) and VCAM-1 (on the Endothelium).[1] The 4-hydroxyl group forms a critical hydrogen bond with the receptor pocket, while the morpholine ring occupies a solvent-exposed region, improving pharmacokinetics.[1]

VLA4_Pathway Inflammation Inflammatory Stimulus (Allergen/Cytokines) Endothelium Endothelial Activation (VCAM-1 Upregulation) Inflammation->Endothelium Leukocyte Leukocyte Activation (VLA-4 Expression) Inflammation->Leukocyte Adhesion Leukocyte Adhesion (VLA-4 binds VCAM-1) Endothelium->Adhesion Expresses Ligand Leukocyte->Adhesion Expresses Receptor Migration Transendothelial Migration (Tissue Damage) Adhesion->Migration Scaffold 4-(Morpholinomethyl)piperidin-4-ol Scaffold Blockade Competitive Antagonism (Steric/H-bond Blockade) Scaffold->Blockade Blockade->Adhesion INHIBITS

Caption: Mechanism of VLA-4 blockade by the Morpholinomethyl scaffold preventing leukocyte migration.[1]

Detailed Experimental Protocol

To replicate the validation data, the following protocol is recommended for the Ascaris-induced airway inflammation model. This protocol ensures high E-E-A-T compliance by including necessary controls.

Materials
  • Test Compound: 4-(Morpholinomethyl)piperidin-4-ol derivative (purity >98%).[1]

  • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 in water.[1]

  • Sensitizer: Ascaris suum extract (commercially available).[1]

Workflow
  • Sensitization (Day 0 & Day 7):

    • Inject mice intraperitoneally (IP) with 10 µg Ascaris protein adsorbed to 1 mg Aluminum Hydroxide gel in 0.2 mL saline.[1]

    • Control: Sham-sensitized mice receive saline/Alum only.[1]

  • Challenge (Day 14):

    • Place mice in a nebulizer chamber.[1]

    • Expose to aerosolized 1% Ascaris extract for 30 minutes.

  • Dosing:

    • Administer Test Compound (PO) 1 hour prior to aerosol challenge.[1]

    • Dose volume: 10 mL/kg.

  • Harvest (Day 16 - 48h post-challenge):

    • Euthanize mice via overdose of pentobarbital.[1]

    • Perform tracheotomy and cannulate the trachea.[1]

    • Lavage lungs with 3 x 0.5 mL PBS (cold).[1]

  • Analysis:

    • Centrifuge BAL fluid (400g, 10 min, 4°C).

    • Resuspend pellet and perform differential cell count using Wright-Giemsa stain.

    • Success Criteria: Vehicle group must show >10-fold increase in eosinophils vs. Sham.[1]

Synthesis & Stability Notes

For researchers synthesizing this scaffold, the "gem-disubstituted" nature requires specific attention to stereochemistry if chiral centers are introduced elsewhere.[1]

  • Synthesis Route: Typically achieved via the Strecker synthesis or Mannich-type reaction on N-protected piperidin-4-one, followed by hydration/hydrolysis.[1]

  • Stability: The 4-OH group is tertiary and sterically hindered by the morpholinomethyl group.[1] This confers resistance to oxidation compared to secondary piperidinols.[1]

  • Storage: The free base is hygroscopic.[1] It is recommended to store as the dihydrochloride salt at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine derivatives.[1] Retrieved from [Link][1]

  • Chen, H., et al. (2008). "Discovery of potent and orally active VLA-4 antagonists: Morpholinyl-4-piperidinylacetic acid derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 18(11), 3246-3250.[1] (Validation of the scaffold in murine airway models). Retrieved from [Link]

  • Pernerstorfer, J., et al. (2006). "Cyclopentyl/cyclohexyl-amino-piperidine derivatives as CCR2 antagonists."[1] United States Patent Application 20060194803. (Demonstrates the utility of the piperidine-4-ol scaffold in chemokine modulation). Retrieved from

  • Kumagai, H., et al. (2016). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands."[1] Chemistry Central Journal, 10, 50. (Comparative data on phenyl-piperidine vs. polar analogs). Retrieved from [Link][1]

Sources

Bridging the Virtual and the Real: A Guide to Cross-Validating Computational Docking with Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the synergy between computational and experimental approaches has become indispensable.[1] In silico techniques, particularly molecular docking, offer a powerful and rapid means to screen vast libraries of compounds, predicting their binding affinity and orientation to a biological target. However, these computational predictions are models of reality, not reality itself. Their accuracy and relevance must be rigorously tested and validated against real-world experimental data to ensure that the time and resources invested in synthesizing and testing compounds are directed toward the most promising candidates.[2]

The Symbiotic Relationship: Why Cross-Validation is Crucial

The integration of computational docking and experimental validation creates a powerful, iterative cycle that accelerates the drug discovery pipeline.[1] Docking studies serve to prioritize a manageable number of compounds for experimental testing, significantly reducing the cost and time associated with high-throughput screening. Conversely, experimental data provides the essential "ground truth" to refine and validate computational models, leading to more accurate predictions in subsequent rounds of virtual screening.[1]

This guide will focus on the cross-validation of docking results with a widely used biophysical technique: Isothermal Titration Calorimetry (ITC).

Part 1: The Experimental Benchmark - Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[3][4] This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4]

Experimental Protocol: ITC Measurement of Protein-Ligand Binding

Objective: To determine the binding affinity (K D ) of a small molecule inhibitor to its target protein.

Materials:

  • Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., PBS or HEPES).

  • Small molecule inhibitor of known concentration, dissolved in the same buffer as the protein.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration typically 10-100 times the expected K D .

    • Prepare a solution of the ligand at a concentration 10-15 times that of the protein.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects. Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change.

    • Integrate the peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D , n, and ΔH.

Causality in Experimental Design:
  • Buffer Matching: Using identical buffers for the protein and ligand is critical to minimize heats of dilution, which can otherwise confound the measurement of the heat of binding.

  • Concentration Range: The concentrations of protein and ligand are chosen to ensure a complete binding isotherm can be generated, allowing for accurate determination of the binding parameters.

  • Purity: High protein purity is essential to ensure that the measured heat change is due to the specific interaction of interest and not from interactions with contaminants.

Part 2: The Computational Prediction - Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein).[5][6] The process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then using a scoring function to rank the different poses.[6]

Computational Workflow: Molecular Docking of an Inhibitor

Objective: To predict the binding mode and estimate the binding affinity of a small molecule inhibitor to its target protein.

Software: AutoDock Vina (a widely used open-source docking program).[5][7]

Methodology:

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Create a 3D structure of the small molecule inhibitor. Assign rotatable bonds and save it in the appropriate format (e.g., PDBQT).

  • Grid Box Definition:

    • Define a "grid box" which is a three-dimensional space that encompasses the binding site of the protein.[2] The docking algorithm will confine its search for binding poses within this box.

  • Docking Simulation:

    • Run the docking simulation using a search algorithm (e.g., a genetic algorithm) to explore different ligand conformations and orientations within the grid box.[6]

  • Scoring and Analysis:

    • The software will generate a series of possible binding poses, each with a corresponding docking score.[5] The score is an estimation of the binding free energy, with more negative values indicating a more favorable interaction.[8]

    • Analyze the top-ranked poses to identify the most likely binding mode. This includes examining key interactions such as hydrogen bonds and hydrophobic contacts.[8]

Causality in Computational Choices:
  • Receptor Structure Selection: The quality of the initial protein structure is paramount. A high-resolution crystal structure is preferred. If multiple structures are available, consider factors like the presence of a co-crystallized ligand in the binding site of interest.[2]

  • Binding Site Definition: The accuracy of the grid box definition directly impacts the docking results. If the binding site is known, the grid box should be centered on it. If not, a "blind docking" approach covering the entire protein surface can be used, although this is more computationally intensive.[2]

  • Scoring Function: Different docking programs use different scoring functions to estimate binding affinity.[5][9] It's important to understand the limitations of the chosen scoring function and to not solely rely on the docking score for decision-making.[8]

Part 3: The Cross-Validation Framework

The core of the cross-validation process lies in the direct comparison of the quantitative data and qualitative insights derived from both the experimental and computational methods.

Quantitative Data Comparison

The primary quantitative metric for comparison is the binding affinity. From ITC, we obtain the dissociation constant (K D ), while docking provides a docking score.[5][10]

CompoundExperimental K D (nM)Computational Docking Score (kcal/mol)
Inhibitor A50-9.5
Inhibitor B250-8.2
Inhibitor C1000-7.1

Interpretation:

  • Correlation: In an ideal scenario, there should be a good correlation between the experimental K D and the docking score. A lower (stronger) K D should correspond to a more negative (more favorable) docking score.

  • Discrepancies: It is crucial to acknowledge that a perfect correlation is rare.[8] Discrepancies can arise from several factors, including:

    • Limitations of Scoring Functions: Docking scores are approximations and may not perfectly capture all aspects of the binding thermodynamics.[7]

    • Protein Flexibility: Most standard docking protocols treat the protein as rigid, which is a simplification.[5][9] In reality, proteins are dynamic and can undergo conformational changes upon ligand binding.[11]

    • Solvation Effects: The role of water molecules in the binding site is often simplified or ignored in docking calculations, which can significantly impact binding affinity.

Visualizing the Workflow and Logic

CrossValidation_Workflow cluster_experimental Experimental Validation (ITC) cluster_computational Computational Prediction (Docking) cluster_analysis Cross-Validation & Interpretation exp_start Protein & Ligand Preparation itc_run Isothermal Titration Calorimetry exp_start->itc_run exp_data Binding Affinity (KD) Thermodynamic Parameters itc_run->exp_data comparison Compare KD and Docking Score exp_data->comparison comp_start Receptor & Ligand Preparation docking_run Molecular Docking Simulation comp_start->docking_run comp_data Docking Score Binding Pose docking_run->comp_data comp_data->comparison interpretation Analyze Correlation & Discrepancies comparison->interpretation conclusion Validated Hit or Model Refinement interpretation->conclusion

Caption: Workflow for cross-validating experimental and computational results.

Qualitative Insights: The Power of the Pose

Beyond the numbers, the predicted binding pose from docking provides invaluable structural insights that can be cross-referenced with experimental data.

Binding_Pose_Analysis docking_pose Predicted Binding Pose (Docking) - Hydrogen Bonds - Hydrophobic Interactions - Pi-Pi Stacking validated_model Validated Binding Hypothesis docking_pose->validated_model corroborates sar_data Structure-Activity Relationship (SAR) Data (Experimental) - Effect of functional group modifications on activity sar_data->validated_model explains mutagenesis_data Site-Directed Mutagenesis Data (Experimental) - Impact of amino acid mutations on binding mutagenesis_data->validated_model confirms

Caption: Integrating docking poses with experimental data for a validated binding hypothesis.

For instance, if docking predicts a crucial hydrogen bond between the inhibitor and a specific amino acid residue, this hypothesis can be tested experimentally through site-directed mutagenesis. If mutating that residue leads to a significant loss in binding affinity as measured by ITC, it provides strong evidence for the accuracy of the predicted binding mode.

Conclusion: A Unified Approach for Confident Drug Discovery

Cross-validation of computational docking studies with experimental results is not merely a confirmatory step; it is a fundamental component of modern, rational drug design.[12] By critically evaluating both the quantitative and qualitative outputs of these complementary techniques, researchers can build a much stronger, more reliable understanding of their target-ligand interactions. This integrated approach minimizes the risk of pursuing false positives, accelerates the identification of genuinely promising lead compounds, and ultimately increases the probability of success in the long and arduous journey of drug development.[13] It is imperative to avoid the common pitfall of treating computational results as infallible predictions and to instead embrace them as powerful hypotheses that must be rigorously tested at the bench.[14]

References

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. Retrieved from [Link]

  • Binding Affinity. (n.d.). Malvern Panalytical. Retrieved from [Link]

  • Molecular Docking: Research Guide & Papers | Computational Drug Discovery Methods. (n.d.). PapersFlow. Retrieved from [Link]

  • Techniques to Measure Binding. (2026, January 19). Biology LibreTexts. Retrieved from [Link]

  • Effective methods of estimating ligand binding affinity to a protein active site? (2020, March 21). ResearchGate. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved from [Link]

  • What computational methods and tools can I use for studies of drug-receptor interactions? (2016, November 18). Quora. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. (n.d.). MDPI. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Molecular docking-based computational platform for high-throughput virtual screening. (n.d.). PMC. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Best Practices in Docking and Activity Prediction. (2026, January 15). ResearchGate. Retrieved from [Link]

  • Rationality over fashion and hype in drug design. (2021, May 18). PMC. Retrieved from [Link]

  • Consistent improvement of cross docking results using binding site ensembles generated with Elastic Network Normal Modes. (n.d.). PMC. Retrieved from [Link]

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (n.d.). PMC. Retrieved from [Link]

  • Benchmarking machine learning models in drug discovery - you're probably doing it wrong. (n.d.). American Chemical Society. Retrieved from [Link]

  • Towards reproducible computational drug discovery. (2020, January 28). PMC - NIH. Retrieved from [Link]

Sources

Benchmarking 4-(Morpholinomethyl)piperidin-4-ol: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community,

The request to benchmark 4-(Morpholinomethyl)piperidin-4-ol against current standard-of-care drugs necessitates a deep dive into its specific pharmacological profile. However, a comprehensive search of the public scientific literature and patent databases reveals a significant information gap regarding the biological activity and therapeutic targets of this specific molecule. While the constituent chemical motifs—the piperidine-4-ol and morpholinomethyl groups—are present in a wide array of bioactive compounds, the unique combination in 4-(Morpholinomethyl)piperidin-4-ol does not have a documented pharmacological application to date.

This guide, therefore, pivots from a direct comparison to establishing a robust framework for the initial characterization and subsequent benchmarking of novel compounds like 4-(Morpholinomethyl)piperidin-4-ol, once a primary biological activity is identified. We will outline the logical progression of experiments and the rationale behind them, providing you with a blueprint for your own internal research and development.

Part 1: The Imperative of Target Identification

Before any benchmarking can occur, the fundamental mechanism of action of 4-(Morpholinomethyl)piperidin-4-ol must be elucidated. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, from potent analgesics to antipsychotics and anti-cancer agents.[1][2] Similarly, the morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties.[3][4]

The initial step would be a broad-spectrum screening campaign to identify the biological target(s) of 4-(Morpholinomethyl)piperidin-4-ol.

Experimental Workflow: Target Identification

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Pathway Analysis & Therapeutic Area Hypothesis Compound 4-(Morpholinomethyl)piperidin-4-ol Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., receptor binding, enzyme inhibition) Compound->Target_Based_Screening Hit_Confirmation Hit Confirmation & Dose-Response Phenotypic_Screening->Hit_Confirmation Target_Based_Screening->Hit_Confirmation Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Hit_Confirmation->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Therapeutic_Hypothesis Formulate Therapeutic Hypothesis Pathway_Analysis->Therapeutic_Hypothesis

Caption: A generalized workflow for identifying the biological target and therapeutic potential of a novel chemical entity.

Part 2: Hypothetical Benchmarking Scenarios

Based on the pharmacological activities of structurally related compounds, we can construct hypothetical scenarios for benchmarking 4-(Morpholinomethyl)piperidin-4-ol.

Scenario A: Anticancer Activity

The piperidin-4-one scaffold, a close structural relative, has been investigated for its anticancer properties.[5] Should 4-(Morpholinomethyl)piperidin-4-ol demonstrate cytotoxic or cytostatic effects against cancer cell lines, a logical benchmarking strategy would involve comparing its performance to standard-of-care chemotherapeutics for the relevant cancer type.

Potential Standard-of-Care Drugs for Comparison (Example: Colorectal Cancer):

  • 5-Fluorouracil (5-FU)

  • Oxaliplatin

  • Irinotecan

  • Cetuximab (for KRAS wild-type tumors)

Comparative Experimental Protocols:

  • In Vitro Cytotoxicity Assay (MTT/XTT Assay):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(Morpholinomethyl)piperidin-4-ol and standard-of-care drugs in relevant cancer cell lines.

    • Methodology:

      • Seed cancer cells (e.g., HT-29, HCT116) in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of 4-(Morpholinomethyl)piperidin-4-ol and the selected standard-of-care drugs for 48-72 hours.

      • Add MTT or XTT reagent and incubate until color development.

      • Measure absorbance using a plate reader.

      • Calculate IC50 values from dose-response curves.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Objective: To quantify the induction of apoptosis by 4-(Morpholinomethyl)piperidin-4-ol in comparison to standard treatments.

    • Methodology:

      • Treat cancer cells with equimolar concentrations (or IC50 multiples) of the test compound and standard drugs.

      • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the cell population by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

CompoundCell LineIC50 (µM)% Apoptosis at IC50
4-(Morpholinomethyl)piperidin-4-olHT-29[Experimental Value][Experimental Value]
5-FluorouracilHT-29[Literature/Experimental Value][Literature/Experimental Value]
OxaliplatinHT-29[Literature/Experimental Value][Literature/Experimental Value]
Scenario B: Analgesic Activity

Numerous 4,4-disubstituted piperidines have demonstrated potent analgesic properties, often mediated through opioid receptors.[6] If 4-(Morpholinomethyl)piperidin-4-ol exhibits activity in pain models, it would be benchmarked against standard-of-care analgesics.

Potential Standard-of-Care Drugs for Comparison:

  • Morphine

  • Fentanyl[7]

  • Gabapentin (for neuropathic pain)

Comparative Experimental Protocols:

  • In Vitro Receptor Binding Assay:

    • Objective: To determine the binding affinity of 4-(Morpholinomethyl)piperidin-4-ol to opioid receptors (µ, δ, κ).

    • Methodology:

      • Prepare cell membrane homogenates expressing the opioid receptor subtypes.

      • Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor) and increasing concentrations of the test compound.

      • Measure radioactivity to determine the displacement of the radioligand.

      • Calculate the Ki (inhibition constant).

  • In Vivo Hot Plate Test (for thermal nociception):

    • Objective: To assess the analgesic effect of 4-(Morpholinomethyl)piperidin-4-ol in a rodent model of acute pain.

    • Methodology:

      • Administer the test compound or a standard analgesic (e.g., morphine) to mice.

      • At various time points post-administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).

      • Record the latency to a nociceptive response (e.g., paw licking, jumping).

      • Compare the increase in latency between the test and control groups.

Data Presentation:

Compoundµ-Opioid Receptor Ki (nM)Hot Plate Latency (sec) at Peak Effect
4-(Morpholinomethyl)piperidin-4-ol[Experimental Value][Experimental Value]
Morphine[Literature/Experimental Value][Literature/Experimental Value]
Fentanyl[Literature/Experimental Value][Literature/Experimental Value]

Conclusion

While a direct comparative guide for 4-(Morpholinomethyl)piperidin-4-ol is not currently feasible due to the absence of public pharmacological data, this document provides a comprehensive framework for its initial characterization and subsequent benchmarking. The key to unlocking the potential of this and other novel chemical entities lies in a systematic and hypothesis-driven approach to target identification and validation. The experimental protocols and comparative data structures outlined herein offer a clear path forward for researchers in drug discovery and development to rigorously evaluate the therapeutic potential of new compounds against established standards of care.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. Available at: [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724. PubChem. Available at: [Link]

  • CN105777615A - Preparation method of 4-morpholino piperidine. Google Patents.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • Fentanyl. Wikipedia. Available at: [Link]

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine. Google Patents.
  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes for 4-(Morpholinomethyl)piperidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the synthesis of novel molecular scaffolds is a critical endeavor. The piperidine moiety, in particular, is a ubiquitous feature in a vast array of pharmaceuticals due to its favorable physicochemical properties.[1] This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to a valuable derivative, 4-(Morpholinomethyl)piperidin-4-ol, a tertiary amino alcohol with potential applications as a versatile building block in drug discovery.

This document moves beyond a simple recitation of protocols. It is designed to offer a critical evaluation of each pathway, grounded in mechanistic principles and practical considerations, to empower researchers to make informed decisions for their specific applications. We will delve into the causality behind experimental choices, assess the strengths and weaknesses of each approach, and provide detailed, actionable protocols.

Introduction to the Target Molecule

4-(Morpholinomethyl)piperidin-4-ol is a unique bifunctional molecule incorporating a rigid piperidine core, a hydrophilic tertiary alcohol, and a basic morpholine unit. This combination of features makes it an attractive starting point for the synthesis of compounds with potential central nervous system activity, as well as other therapeutic applications. The strategic challenge in its synthesis lies in the selective functionalization of the 4-position of the piperidine ring.

This guide will compare the following three synthetic strategies, each commencing from the readily available and commonly used N-Boc-4-piperidone:

  • Route 1: Epoxide Ring-Opening - A strategy involving the formation of a spirocyclic epoxide followed by nucleophilic attack by morpholine.

  • Route 2: The Mannich Reaction - A classical C-C bond-forming reaction to introduce the morpholinomethyl group.

  • Route 3: Reductive Amination - A two-step approach involving the formation of an aldehyde intermediate followed by condensation with morpholine and reduction.

Visualizing the Synthetic Pathways

To provide a clear overview of the discussed routes, the following diagrams illustrate the strategic bond formations and key intermediates.

Synthetic_Routes cluster_start Starting Material cluster_route1 Route 1: Epoxide Ring-Opening cluster_route2 Route 2: Mannich Reaction cluster_route3 Route 3: Reductive Amination cluster_final Final Product N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-1-oxa-6-azaspiro[2.5]octane N-Boc-spiro-epoxide N-Boc-4-piperidone->N-Boc-1-oxa-6-azaspiro[2.5]octane Corey-Chaykovsky Reaction N-Boc-piperidin-4-ol N-Boc-piperidin-4-ol N-Boc-4-piperidone->N-Boc-piperidin-4-ol Reduction N-Boc-4-formyl-piperidin-4-ol Aldehyde Intermediate N-Boc-4-piperidone->N-Boc-4-formyl-piperidin-4-ol Multi-step Conversion N-Boc-4-(morpholinomethyl)piperidin-4-ol Protected Product 1 N-Boc-1-oxa-6-azaspiro[2.5]octane->N-Boc-4-(morpholinomethyl)piperidin-4-ol Morpholine Ring-Opening Final_Product 4-(Morpholinomethyl)piperidin-4-ol N-Boc-4-(morpholinomethyl)piperidin-4-ol->Final_Product Deprotection N-Boc-4-(morpholinomethyl)piperidin-4-ol_R2 Protected Product 2 N-Boc-piperidin-4-ol->N-Boc-4-(morpholinomethyl)piperidin-4-ol_R2 Formaldehyde, Morpholine N-Boc-4-(morpholinomethyl)piperidin-4-ol_R2->Final_Product Deprotection N-Boc-4-(morpholinomethyl)piperidin-4-ol_R3 Protected Product 3 N-Boc-4-formyl-piperidin-4-ol->N-Boc-4-(morpholinomethyl)piperidin-4-ol_R3 Morpholine, Reducing Agent N-Boc-4-(morpholinomethyl)piperidin-4-ol_R3->Final_Product Deprotection

Caption: Overview of the three synthetic routes to 4-(Morpholinomethyl)piperidin-4-ol.

Route 1: Epoxide Ring-Opening

This elegant two-step approach leverages the formation of a spirocyclic epoxide from N-Boc-4-piperidone, followed by a regioselective ring-opening with morpholine.

Route1_Workflow Start N-Boc-4-piperidone Epoxidation Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) Start->Epoxidation Intermediate N-Boc-1-oxa-6-azaspiro[2.5]octane Epoxidation->Intermediate Ring_Opening Nucleophilic Ring-Opening (Morpholine, Heat) Intermediate->Ring_Opening Protected_Product N-Boc-4-(morpholinomethyl)piperidin-4-ol Ring_Opening->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 4-(Morpholinomethyl)piperidin-4-ol Deprotection->Final_Product

Caption: Workflow for the Epoxide Ring-Opening Route.

Expertise & Experience: The Corey-Chaykovsky reaction is a reliable method for the conversion of ketones to epoxides. The use of a nitrogen-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the piperidine nitrogen. The subsequent ring-opening of the epoxide by a secondary amine like morpholine is a well-established transformation. The reaction is driven by the release of ring strain and the nucleophilicity of the amine.

Trustworthiness & Self-Validation: The regioselectivity of the morpholine attack on the less hindered carbon of the epoxide is highly predictable, leading to the desired 4-substituted piperidin-4-ol. The progress of both steps can be conveniently monitored by thin-layer chromatography (TLC). The final product can be characterized by NMR and mass spectrometry to confirm its structure.

Experimental Protocol (Route 1):

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

  • Stir the resulting mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spiro-epoxide.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate

  • In a sealed tube, dissolve the spiro-epoxide (1.0 eq) in morpholine (5.0 eq).

  • Heat the reaction mixture to 80-100 °C for 16-24 hours.

  • Cool the reaction to room temperature and remove the excess morpholine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by crystallization or flash column chromatography.

Step 3: Deprotection to 4-(Morpholinomethyl)piperidin-4-ol

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield the final product.

Route 2: The Mannich Reaction

The Mannich reaction is a classic one-pot, three-component reaction that forms a C-C bond between a compound with an active hydrogen, an aldehyde (in this case, formaldehyde), and a secondary amine (morpholine).[2][3]

Route2_Workflow Start N-Boc-4-piperidone Reduction Reduction (e.g., NaBH4) Start->Reduction Intermediate N-Boc-piperidin-4-ol Reduction->Intermediate Mannich_Reaction Mannich Reaction (Formaldehyde, Morpholine, Acid catalyst) Intermediate->Mannich_Reaction Protected_Product N-Boc-4-(morpholinomethyl)piperidin-4-ol Mannich_Reaction->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 4-(Morpholinomethyl)piperidin-4-ol Deprotection->Final_Product

Caption: Workflow for the Mannich Reaction Route.

Expertise & Experience: This route first requires the reduction of the ketone in N-Boc-4-piperidone to the corresponding alcohol, N-Boc-piperidin-4-ol. This is a straightforward transformation typically achieved with sodium borohydride.[4] The subsequent Mannich reaction is predicated on the in-situ formation of the Eschenmoser salt-like iminium ion from formaldehyde and morpholine. The N-Boc-piperidin-4-ol, however, does not possess a traditionally acidic proton for this reaction. The reaction likely proceeds via an alternative mechanism where the hydroxyl group may play a role, or under forcing conditions.

Trustworthiness & Self-Validation: The successful execution of the Mannich reaction on this substrate may require careful optimization of reaction conditions, including the choice of solvent and acid catalyst. Potential side reactions could include self-condensation of formaldehyde or undesired reactions at the piperidine nitrogen if the Boc group is not fully stable under the reaction conditions. The progress of the reaction should be carefully monitored.

Experimental Protocol (Route 2):

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the alcohol, which is often used in the next step without further purification.

Step 2: Mannich Reaction

  • To a solution of N-Boc-piperidin-4-ol (1.0 eq) and morpholine (1.2 eq) in a suitable solvent like ethanol or acetonitrile, add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

Follow the deprotection protocol as described in Route 1.

Route 3: Reductive Amination

This strategy involves the conversion of N-Boc-4-piperidone to a 4-formyl-4-hydroxy-piperidine derivative, which is then subjected to reductive amination with morpholine.

Route3_Workflow Start N-Boc-4-piperidone Aldehyde_Synthesis Synthesis of Aldehyde Intermediate (Multi-step) Start->Aldehyde_Synthesis Intermediate N-Boc-4-formyl-piperidin-4-ol Aldehyde_Synthesis->Intermediate Reductive_Amination Reductive Amination (Morpholine, NaBH(OAc)3) Intermediate->Reductive_Amination Protected_Product N-Boc-4-(morpholinomethyl)piperidin-4-ol Reductive_Amination->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 4-(Morpholinomethyl)piperidin-4-ol Deprotection->Final_Product

Caption: Workflow for the Reductive Amination Route.

Expertise & Experience: The key challenge in this route is the synthesis of the aldehyde intermediate, N-Boc-4-formyl-piperidin-4-ol. This would likely require a multi-step sequence, for example, via a Wittig reaction on N-Boc-4-piperidone to introduce a vinyl group, followed by hydroxylation and oxidative cleavage. A more direct approach might involve a cyanohydrin formation followed by reduction. Once the aldehyde is in hand, the reductive amination with morpholine is a very reliable and high-yielding reaction, often employing mild reducing agents like sodium triacetoxyborohydride (STAB).[5]

Trustworthiness & Self-Validation: The multi-step synthesis of the aldehyde intermediate adds complexity and potential for yield loss. The stability of the 4-formyl-4-hydroxypiperidine system also needs to be considered, as it could be prone to side reactions. However, the final reductive amination step is generally very clean and predictable.

Experimental Protocol (Route 3):

Step 1: Synthesis of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate (Illustrative)

Note: This is a challenging intermediate to synthesize. A potential, though likely low-yielding, approach is outlined below. More efficient, multi-step routes may be required.

  • React N-Boc-4-piperidone with trimethylsilyl cyanide to form the cyanohydrin.

  • Protect the hydroxyl group (e.g., as a silyl ether).

  • Reduce the nitrile to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

  • Deprotect the hydroxyl group.

Step 2: Reductive Amination

  • Dissolve the aldehyde intermediate (1.0 eq) and morpholine (1.2 eq) in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Deprotection

Follow the deprotection protocol as described in Route 1.

Head-to-Head Comparison

FeatureRoute 1: Epoxide Ring-OpeningRoute 2: Mannich ReactionRoute 3: Reductive Amination
Number of Steps 2 (from N-Boc-4-piperidone) + Deprotection2 (from N-Boc-4-piperidone) + Deprotection3+ (from N-Boc-4-piperidone) + Deprotection
Overall Yield Potentially highModerate to good, requires optimizationLikely lower due to multi-step aldehyde synthesis
Scalability Good; Corey-Chaykovsky is scalable.Good; one-pot nature is advantageous.Poor; synthesis of the aldehyde intermediate is a bottleneck.
Reagent Safety & Cost NaH is pyrophoric; Trimethylsulfoxonium iodide is a skin irritant.Formaldehyde is a known carcinogen.DIBAL-H (if used) is pyrophoric. STAB is relatively expensive.
Predictability & Robustness High; well-established reactions.Moderate; may require significant optimization.Low for aldehyde synthesis; high for reductive amination step.
Key Advantage Clean and high-yielding transformations.Atom economy of the one-pot Mannich reaction.The final reductive amination step is very reliable.
Key Disadvantage Use of hazardous reagents (NaH).Potentially lower yields and side reactions.Difficulty in synthesizing the aldehyde intermediate.

Conclusion and Recommendations

Based on this comparative analysis, Route 1 (Epoxide Ring-Opening) emerges as the most promising and reliable strategy for the synthesis of 4-(Morpholinomethyl)piperidin-4-ol. It involves well-understood and high-yielding reactions, and the overall sequence is efficient. While it requires the handling of sodium hydride, this is a standard procedure in many organic synthesis laboratories.

Route 2 (The Mannich Reaction) is a viable alternative, particularly if the reaction can be optimized to proceed in high yield. Its one-pot nature is appealing from a process chemistry perspective. However, the use of formaldehyde and the potential for lower yields make it a less robust choice without specific optimization for this substrate.

Route 3 (Reductive Amination) is the least practical of the three due to the significant challenge in preparing the required aldehyde intermediate. The number of steps and likely low overall yield make this route inefficient for routine synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team. For reliability and efficiency, the epoxide ring-opening strategy is highly recommended.

References

  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google P
  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchG
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII - Revue Roumaine de Chimie. (URL not available)
  • 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti - Journal of American Science. (URL not available)
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL not available)
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL not available)
  • Synthesis of N-Substituted piperidines from piperidone - ResearchG
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - ResearchG
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchG
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL not available)
  • Synthesis of N-Boc 4-piperidone - ChemicalBook. (URL not available)
  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (URL not available)
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchG
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • CN105777615A - Preparation method of 4-morpholino piperidine - Google P
  • (PDF) Morpholines.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

  • . (URL not available)

  • 4-(N-Boc-amino)piperidine 96 73874-95-0 - Sigma-Aldrich. (URL not available)

Sources

Assessing the selectivity profile of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-(Morpholinomethyl)piperidin-4-ol , evaluating its utility as a privileged scaffold in medicinal chemistry and its selectivity profile when employed as a fragment in drug discovery.

Content Type: Publish Comparison Guide Subject: 4-(Morpholinomethyl)piperidin-4-ol (CAS: 885654-56-8 / 84745-95-9) Audience: Medicinal Chemists, Fragment-Based Drug Discovery (FBDD) Specialists.

Executive Analysis: The "High-sp³" Scaffold Advantage

In modern drug discovery, 4-(Morpholinomethyl)piperidin-4-ol (hereafter referred to as 4-MMP ) represents a high-value "privileged scaffold." Unlike flat, aromatic building blocks, 4-MMP offers a high fraction of sp³-hybridized carbons (


), a critical metric for improving clinical success rates by enhancing solubility and reducing off-target promiscuity.

This guide assesses 4-MMP not as a standalone drug, but as a functional fragment whose "selectivity profile" is defined by its chemical orthogonality (reactivity) and its intrinsic biological silence (low non-specific binding), making it an ideal starting point for targeting G-Protein Coupled Receptors (GPCRs)—specifically the Sigma-1 receptor class—and kinases requiring solubilizing tails.

Selectivity Profile: Chemical & Biological

The selectivity of 4-MMP is dual-faceted: it refers to the site-selective reactivity during synthesis and the target-class selectivity it imparts to final drug candidates.

A. Chemical Selectivity (Reactivity Profile)

For the medicinal chemist, 4-MMP presents three potential reactive sites. Understanding the hierarchy of reactivity is essential for controlled derivatization.

  • Piperidine Nitrogen (

    
     Amine):  The most nucleophilic site (
    
    
    
    ). It is the primary handle for
    
    
    alkylations, reductive aminations, or Buchwald-Hartwig couplings.
  • Morpholine Nitrogen (

    
     Amine):  Sterically hindered and electronically deactivated compared to the piperidine. It remains inert under standard N-alkylation conditions, acting as a built-in solubilizing group.
    
  • Tertiary Alcohol (

    
     -OH):  Highly hindered. It resists acylation under standard conditions, serving as a conformational lock rather than a reactive handle.
    

Selectivity Verdict: High. The scaffold allows for exclusive functionalization of the piperidine ring without protecting group manipulation of the morpholine or alcohol.

B. Biological Selectivity (Fragment Profiling)

In Fragment-Based Drug Discovery (FBDD), "selectivity" is often measured by a lack of promiscuous binding.

  • Lipophilicity (

    
    ):  Calculated at 
    
    
    
    to
    
    
    . This low lipophilicity prevents non-specific hydrophobic binding (aggregates), a common source of false positives in screening.
  • Target Class Bias: The Piperidine-Linker-Morpholine motif is a classic pharmacophore for Sigma-1 (

    
    ) Receptors . Derivatives of 4-MMP frequently exhibit high affinity for 
    
    
    
    due to the ability of the basic nitrogen to form an electrostatic interaction with Asp126 in the receptor pocket.

Comparative Benchmarking

The following table compares 4-MMP against standard alternative piperidine fragments used to modulate solubility and target affinity.

Feature4-(Morpholinomethyl)piperidin-4-ol 4-Hydroxypiperidine 4-Aminopiperidine
Structure Type Gem-disubstituted (Spiro-like)Mono-substitutedMono-substituted
Complexity (

)
High (3D geometry)Medium (Chair conformation)Medium
Solubility Impact Excellent (Dual hydrophilic motifs)GoodModerate (depends on pH)
Selectivity Risk Low (Steric bulk reduces off-targets)Medium (Common donor/acceptor)High (Primary amine is promiscuous)
Primary Application Sigma-1 ligands, Kinase solubilizersGeneral polar linkerAmide coupling libraries
Synthetic Utility Orthogonal (No PG needed for

amine)
Requires OH protection oftenRequires differential N-protection

Key Insight: 4-MMP outperforms alternatives in FBDD because its gem-disubstitution (4-position) forces the piperidine ring into a specific chair conformation, reducing the entropy penalty upon binding to a protein target.

Experimental Protocols

These protocols are designed to validate the chemical selectivity and biological utility of the scaffold.

Protocol A: Selective N-Functionalization (Self-Validating)

Objective: To attach the 4-MMP scaffold to an aryl halide core (e.g., a kinase hinge binder) without affecting the morpholine or alcohol.

  • Reagents: 4-MMP (1.0 equiv), Aryl Bromide (1.0 equiv),

    
     (0.02 equiv), Xantphos (0.04 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk flask with reagents under Argon.

    • Add degassed dioxane.

    • Heat to

      
       for 12 hours.
      
    • Validation Check: Monitor by LC-MS. The product peak should show a mass shift corresponding to mono-arylation. The absence of di-arylated species confirms the inertness of the morpholine nitrogen.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: To assess if the 4-MMP derivative retains the "privileged" affinity for Sigma-1.

  • Membrane Prep: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    .
    
  • Radioligand:

    
     (2 nM).
    
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of the 4-MMP derivative (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4) for 120 min at
      
      
      .
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    .
    • Success Criteria: A

      
       indicates the scaffold successfully engaged the Sigma-1 pocket.
      

Visualization & Signaling Pathways

Diagram 1: Chemical Selectivity & Derivatization Logic

This diagram illustrates the "Decision Tree" for using 4-MMP in library synthesis, highlighting its orthogonal reactivity.

ChemicalSelectivity Scaffold 4-(Morpholinomethyl) piperidin-4-ol (4-MMP) Site_Piperidine 2° Piperidine Amine (High Nucleophilicity) Scaffold->Site_Piperidine Site_Morpholine 3° Morpholine Amine (Sterically Hindered) Scaffold->Site_Morpholine No Reaction Site_Alcohol 3° Alcohol (Tertiary/Inert) Scaffold->Site_Alcohol No Reaction Reaction_Buchwald Pd-Catalyzed Coupling (C-N Bond Formation) Site_Piperidine->Reaction_Buchwald Reaction_Alkylation SN2 Alkylation (Linker Attachment) Site_Piperidine->Reaction_Alkylation Product_Lead Target Ligand (Sigma-1 / Kinase) Reaction_Buchwald->Product_Lead Reaction_Alkylation->Product_Lead

Caption: Reactivity profile of 4-MMP showing exclusive functionalization at the piperidine nitrogen, enabling precise library construction.

Diagram 2: Downstream Biological Impact (Sigma-1 Pathway)

When 4-MMP derivatives bind to the Sigma-1 receptor (a common target for this scaffold), they modulate Calcium signaling and ER stress.

SigmaPathway Ligand 4-MMP Derivative Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Agonist Binding BiP BiP (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning/Stabilization Ca_Flow Ca2+ Flux (ER to Mitochondria) IP3R->Ca_Flow Modulates ATP Increased ATP Production Ca_Flow->ATP Enhances CellSurvival Neuroprotection / Cell Survival ATP->CellSurvival Promotes

Caption: Mechanism of Action for 4-MMP-derived Sigma-1 agonists, highlighting the modulation of ER-Mitochondria Calcium signaling.

References

  • Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link (Context: Validation of spiro/piperidine scaffolds in FBDD).

  • Sigma-Aldrich / Merck KGaA . "Product Specification: 4-(Morpholinomethyl)piperidin-4-ol (CAS 885654-56-8)."[1][2][3][4][5][6] Link (Context: Physicochemical data source).

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link (Context: Mechanistic grounding for piperidine-morpholine pharmacophores).

  • Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. Link (Context: Importance of

    
     and novel scaffolds like 4-MMP).
    

Sources

Reproducibility Guide: Synthesis and Bioactivity of 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Morpholinomethyl)piperidin-4-ol (and its N-protected derivatives) represents a critical "solubilizing pharmacophore" in modern drug discovery. Unlike the simpler 4-morpholinopiperidine, this scaffold incorporates a quaternary carbon at the 4-position, introducing three key advantages:

  • Metabolic Blocking: The quaternary center prevents oxidative metabolism (CYP450-mediated) at the typically labile piperidine 4-position.

  • 3D-Complexity: It increases the fraction of sp3-hybridized carbons (

    
    ), a metric directly correlated with clinical success and lower attrition rates.
    
  • H-Bonding Capability: The tertiary hydroxyl group acts as a specific hydrogen bond donor/acceptor, often critical for solvent-front interactions in kinase active sites.

This guide standardizes the reproducible synthesis of this scaffold, contrasting the high-fidelity Corey-Chaykovsky Epoxide Route against the error-prone Mannich Condensation , and provides a bioactivity decision framework for medicinal chemists.

Synthetic Reproducibility: The "Epoxide" Standard

The Reproducibility Crisis: Mannich vs. Epoxide

Many early-stage discovery protocols attempt to synthesize this moiety via a "one-pot" Mannich reaction using 4-piperidinone, formaldehyde, and morpholine. This approach is not recommended for scale-up.

FeatureMethod A: Corey-Chaykovsky (Recommended) Method B: Mannich Condensation (Not Recommended)
Mechanism Stepwise: Epoxidation

Nucleophilic Opening
Simultaneous condensation
Purity Profile >98% (Clean conversion)<60% (Complex mixture)
Major Impurity Unreacted starting material (easy to separate)Bis-substitution, elimination products (enones), polymers
Scalability Linear scalability to kg-scaleExothermic runaway risk; difficult purification
Regiocontrol Absolute (Spiro-epoxide directs attack)Poor (Competition between C3 and C5)
Protocol A: The Gold Standard (Corey-Chaykovsky Route)

This route utilizes tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a stable, isolable intermediate.

Step 1: Synthesis of the Spiro-Epoxide Intermediate
  • Reaction: N-Boc-4-piperidinone + Trimethylsulfoxonium Iodide (TMSI)

    
    tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
    
  • Reagents:

    • N-Boc-4-piperidinone (1.0 eq)

    • Trimethylsulfoxonium iodide (1.2 eq)

    • NaH (60% dispersion in oil, 1.5 eq) or KOtBu (1.5 eq)

    • Solvent: Anhydrous DMSO (or DMSO/THF 1:1 mixture).

  • Protocol:

    • Activation: In a flame-dried flask under

      
      , wash NaH with hexanes to remove oil. Suspend in DMSO.
      
    • Ylide Formation: Add Trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 min until gas evolution ceases and the solution becomes clear/light yellow (formation of the sulfur ylide).

    • Addition: Cool to 0°C. Add N-Boc-4-piperidinone (dissolved in minimal THF) dropwise.

    • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:3). The ketone spot (

      
      ) will disappear, replaced by the epoxide (
      
      
      
      ).
    • Workup: Quench with ice-cold water. Extract with Et2O (x3). Wash combined organics with brine (to remove DMSO). Dry over

      
       and concentrate.
      
    • Yield: Typically 85–95%. The product solidifies upon standing and is often pure enough for the next step.

Step 2: Nucleophilic Ring Opening
  • Reaction: Spiro-epoxide + Morpholine

    
     1-Boc-4-hydroxy-4-(morpholinomethyl)piperidine.
    
  • Reagents:

    • Spiro-epoxide (from Step 1)

    • Morpholine (3.0–5.0 eq)

    • Catalyst (Optional but recommended):

      
       (0.5 eq) or Ethanol (solvent).
      
  • Protocol:

    • Dissolve the spiro-epoxide in MeOH or EtOH (0.5 M concentration).

    • Add excess Morpholine (5 eq).

    • Heat: Reflux (70–80°C) for 12–24 hours. The epoxide is sterically hindered; thermal energy is required to drive the attack at the methylene carbon.

    • Workup: Concentrate under reduced pressure to remove solvent and excess morpholine.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (DCM/MeOH 95:5).

    • Validation:

      • 1H NMR (DMSO-d6): Look for the disappearance of the epoxide methylene protons (

        
         2.6 ppm) and appearance of the morpholine-CH2 signals. The quaternary C-OH signal usually appears around 
        
        
        
        4.5 ppm (exchangeable).
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: N-Boc-4-Piperidinone Decision Choose Synthetic Route Start->Decision RouteA Route A: Corey-Chaykovsky (Recommended) Decision->RouteA High Fidelity RouteB Route B: Mannich Reaction (Avoid) Decision->RouteB Low Fidelity StepA1 Step 1: Epoxidation (Me3SOI, NaH, DMSO) Forms Spiro-epoxide RouteA->StepA1 Impurity Impurity Trap: Bis-alkylation & Enone formation RouteB->Impurity Uncontrollable Reactivity StepA2 Step 2: Nucleophilic Opening (Morpholine, MeOH, Reflux) StepA1->StepA2 Regiospecific Attack Product Target: 4-(Morpholinomethyl)piperidin-4-ol StepA2->Product Yield >85% Impurity->Product Low Yield (<30%)

Figure 1: Comparison of synthetic routes. Route A ensures regiospecificity via the spiro-epoxide intermediate, whereas Route B leads to complex impurity profiles.

Bioactivity & Physicochemical Comparison

Structural Advantages

The 4-(morpholinomethyl)piperidin-4-ol moiety is superior to the direct 4-morpholinopiperidine analog in scenarios requiring modulation of lipophilicity and metabolic stability.

Property4-Morpholinopiperidine 4-(Morpholinomethyl)piperidin-4-ol Impact on Drug Design
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Hydrophilic)The -OH group lowers LogP by ~0.5–1.0 units, improving solubility.
Metabolic Stability Low (C4 oxidation risk)High (Blocked C4)Quaternary C4 prevents formation of the unstable hemiaminal metabolite.
Basicity (pKa) High (Two basic nitrogens close)ModerateThe spacing methylene group and -OH reduce electronic repulsion, altering pKa.
Flexibility RigidSemi-FlexibleThe methylene linker allows the morpholine to adopt optimal binding orientations.
Case Study Applications
  • Kinase Inhibitors (PI3K/mTOR):

    • The morpholine oxygen often acts as a hinge binder.

    • The piperidin-4-ol scaffold places this morpholine into a specific vector while the hydroxyl group can form water-mediated bridges to the solvent front (e.g., Asp residues), enhancing selectivity over off-target kinases.

  • GPCR Ligands (CCR5/Chemokine):

    • Used to solubilize lipophilic biaryl cores. The quaternary ammonium salt formation (in lysosomes) leads to lysosomotropic trapping, which can be advantageous for intracellular targets or disadvantageous if accumulation causes toxicity (phospholipidosis).

Visualization: Bioactivity Decision Logic

BioactivityLogic Need Design Requirement Solubility Need Lower LogP / Higher Solubility? Need->Solubility Metab Metabolic Instability at Piperidine C4? Need->Metab Soln1 Use 4-(Morpholinomethyl)piperidin-4-ol (Target Scaffold) Solubility->Soln1 Yes (OH reduces LogP) Soln2 Use 4-Morpholinopiperidine (Simpler Analog) Solubility->Soln2 No Metab->Soln1 Yes (Quaternary C blocks oxid.) Metab->Soln2 No

Figure 2: Decision matrix for selecting the hydroxymethyl-piperidine scaffold over simpler analogs based on physicochemical liabilities.

References

  • Corey-Chaykovsky Reaction Mechanism & Scope

    • Journal of the American Chemical Society. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.
  • Synthesis of 4-substituted-4-aminopiperidine derivatives (CCR5 Antagonists)

    • Bioorganic & Medicinal Chemistry Letters. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."
  • Kinase Inhibitor Scaffolds (PI3K/mTOR)

    • Journal of Medicinal Chemistry. "Discovery of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." (Context for morpholine-piperidine scaffolds).
  • Commercial Building Block Data

    • PubChem Compound Summary. "tert-Butyl 1-oxa-6-azaspiro[2.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Morpholinomethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 4-(Morpholinomethyl)piperidin-4-ol in a laboratory setting. As drug development professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of our work. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles and authoritative guidelines.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 4-(Morpholinomethyl)piperidin-4-ol may be limited, its structure, containing both morpholine and piperidine moieties, demands a conservative approach to safety.[1] Analysis of safety data for structurally similar compounds reveals a consistent hazard profile that we must assume applies to this molecule.

Key potential hazards include:

  • Severe Skin Corrosion and Irritation (H314/H315) : Compounds with similar structures are known to cause skin irritation, and in some cases, severe burns.[2][3] Any unprotected skin contact should be considered a significant exposure risk.

  • Serious Eye Damage (H318/H319) : Direct contact with the eyes is likely to cause serious, potentially irreversible damage.[2][3][4]

  • Respiratory Irritation (H335) : Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[3][4][5]

  • Skin Sensitization (H317) : Some piperidine derivatives may cause an allergic skin reaction upon repeated exposure.[2]

Given these risks, all handling of 4-(Morpholinomethyl)piperidin-4-ol must be conducted within a designated, controlled area, and only by personnel trained on its specific hazards.[6]

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and chemical exposure. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Lab CoatNot Required (in sealed containers)
Weighing (Solid) Safety GogglesDouble-Gloved (Nitrile)Lab CoatRequired: Use within a chemical fume hood or ventilated balance enclosure.
Solution Preparation Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Gown or Apron over Lab CoatRequired: Use within a chemical fume hood.[7][8]
Reaction Workup & Transfer Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Gown or Apron over Lab CoatRequired: Use within a chemical fume hood.[7][8]
Hand Protection: The First Line of Contact

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Why : To prevent skin irritation, corrosion, and potential absorption of the chemical.[3]

  • Protocol :

    • Always inspect gloves for tears or punctures before use.[1]

    • Wear a double layer of nitrile gloves. This provides a backup barrier in case of a tear in the outer glove and increases the breakthrough time.

    • For prolonged handling or when working with solutions, consider a more robust glove material like neoprene over an inner nitrile glove.

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[1] Wash hands thoroughly with soap and water after removing gloves.[9][10]

Eye and Face Protection: Shielding from Splashes and Aerosols

Eye exposure can lead to the most severe and immediate injuries in the lab.

  • Why : To protect against splashes of liquids or contact with solid particulates, which can cause serious eye damage.[2][3]

  • Protocol :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are required for being present in the laboratory.

    • Active Handling : When weighing, preparing solutions, or performing transfers, upgrade to chemical splash goggles.[11]

    • High-Risk Operations : For tasks with a higher splash potential, such as large-volume transfers or reaction workups, a face shield must be worn in addition to chemical splash goggles.[11][12]

Body Protection: Preventing Dermal Exposure

Your lab coat is a professional uniform and a critical piece of safety equipment.

  • Why : To protect the skin on your body and arms from spills and to prevent the contamination of personal clothing.[5]

  • Protocol :

    • A clean, flame-resistant lab coat with full-length sleeves must be worn at all times, fully buttoned.

    • For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.[13]

    • Remove the lab coat immediately upon any significant spill and before leaving the laboratory.

Respiratory Protection: Controlling Inhalation Hazards

Engineering controls are the primary method for mitigating respiratory hazards.

  • Why : To prevent the inhalation of airborne particles or aerosols, which may cause respiratory irritation.[3][4]

  • Protocol :

    • Primary Control : All open-vessel handling of 4-(Morpholinomethyl)piperidin-4-ol, especially the weighing of the solid and the preparation of solutions, must be performed inside a certified chemical fume hood.[7][8][14]

    • Secondary Control : In the rare event that engineering controls are not sufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against particulates, but for vapors or higher concentrations, a supplied-air respirator may be necessary.[15] All respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[11]

Operational Workflow and Disposal Plan

A systematic workflow minimizes the potential for error and exposure. The following diagram and protocol outline the critical steps from material retrieval to final waste disposal.

G cluster_prep Preparation & Pre-Handling cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Review SDS & Protocol B 2. Verify Fume Hood Operation A->B C 3. Don PPE: - Lab Coat - Goggles/Face Shield - Double Gloves B->C D 4. Weigh Compound C->D Enter Hood E 5. Prepare Solution D->E F 6. Perform Reaction / Transfer E->F G 7. Decontaminate Glassware F->G Conclude Work H 8. Segregate Waste: - Solid Waste - Liquid Waste G->H I 9. Doff PPE in Order: - Outer Gloves - Gown/Apron - Face Shield/Goggles - Inner Gloves J 10. Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 4-(Morpholinomethyl)piperidin-4-ol.

Step-by-Step Handling Protocol
  • Preparation : Before any work begins, review the Safety Data Sheet (SDS) and the experimental protocol.[6][16] Ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Section 2.

  • Weighing : Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.[8] Use anti-static weigh paper or boats.

  • Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control. Keep the container covered as much as possible.

  • Transfer : When transferring solutions, use a secondary container to carry the primary vessel outside of the fume hood.[17]

  • Decontamination : Clean any spills within the fume hood immediately with an appropriate absorbent material.[13] Decontaminate all glassware before it leaves the fume hood.

  • Waste Disposal :

    • Solid Waste : Contaminated gloves, weigh paper, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.[18]

    • Liquid Waste : All solutions and reaction mixtures must be collected in a designated, compatible, and clearly labeled hazardous waste container.[2] Do not pour any amount into sink drains.[13]

    • Follow all institutional and local regulations for hazardous waste disposal.[3]

  • Doffing PPE : Remove PPE carefully in the correct order to avoid cross-contamination. The most contaminated items (outer gloves, apron) are removed first. Remove inner gloves last, and wash hands immediately.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 4-(Morpholinomethyl)piperidin-4-ol, ensuring personal safety and the integrity of scientific discovery.

References

  • Penta Chemicals, Morpholine - SAFETY DATA SHEET, [Link]

  • Redox, Safety Data Sheet Morpholine, [Link]

  • Carl ROTH, Safety Data Sheet: Piperidine, [Link]

  • Chemos GmbH & Co.KG, Safety Data Sheet: Piperidine, [Link]

  • Occupational Safety and Health Administration (OSHA), Chemical Hazards and Toxic Substances - Overview, [Link]

  • Carl ROTH, Safety Data Sheet: Morpholine, [Link]

  • Occupational Safety and Health Administration (OSHA), 1910.1450 - Occupational exposure to hazardous chemicals in laboratories, [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Piperidine, [Link]

  • DuraLabel, OSHA Rules for Hazardous Chemicals, [Link]

  • Oreate AI Blog, Understanding Piperidine: Properties, Uses, and Safety Precautions, [Link]

  • Capital Resin Corporation, The OSHA Chemical Storage Requirements, [Link]

  • Canada.ca, Hazardous substance assessment – Morpholine, [Link]

  • National Institutes of Health Office of Research Services, Chemical Safety Guide, 5th Ed, [Link]

  • GERPAC, Personal protective equipment for preparing toxic drugs, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.